Calcium citrate tetrahydrate
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. |
|---|---|
CAS No. |
5785-44-4 |
Molecular Formula |
C6H10CaO8 |
Molecular Weight |
250.22 g/mol |
IUPAC Name |
tricalcium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ca.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |
InChI Key |
XJFCHRRCNYREHP-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.[Ca+2].[Ca+2].[Ca+2] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ca] |
physical_description |
Fine white powder Tetrahydrate: White odorless solid; [HSDB] Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/ Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/ 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ |
Synonyms |
Tricalcium Dicitrate Tetrahydrate; Citric Acid Calcium Salt (2:3) Tetrahydrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid Calcium Salt (2:3) Tetrahydrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Calcium Citrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of calcium citrate (B86180) tetrahydrate (C₁₂H₁₈Ca₃O₁₈). As a widely utilized calcium supplement and food additive, a thorough understanding of its chemical characteristics is paramount for its application in research, drug development, and quality control. This document details its fundamental properties, including molecular structure, solubility, thermal behavior, and spectroscopic data. Detailed experimental protocols for the determination of these properties are provided, alongside visual representations of key chemical pathways and experimental workflows to facilitate a deeper understanding.
Core Chemical and Physical Properties
Calcium citrate tetrahydrate is a white, odorless, crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a quantitative foundation for its scientific and industrial applications.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₀Ca₃O₁₄·4H₂O | [1] |
| Molecular Weight | 570.49 g/mol | [1] |
| IUPAC Name | tricalcium;bis(2-hydroxypropane-1,2,3-tricarboxylate);tetrahydrate | [1] |
| CAS Number | 5785-44-4 | [1] |
| Appearance | White to beige powder | [1] |
Table 2: Solubility Profile
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | Very slightly soluble | Ambient | |
| Ethanol | Insoluble | Ambient | |
| 0.1 M HCl | 0.01 M | 20 |
Table 3: pH and Thermal Properties
| Property | Value | Reference(s) |
| pH (25 g/L in H₂O, slurry) | 5.0 - 6.0 | |
| Melting Point | Decomposes | |
| Decomposition | Dehydration begins around 60-140°C | [2] |
Spectroscopic and Structural Characterization
The structural and vibrational properties of this compound are elucidated through various analytical techniques.
Crystal Structure
This compound exists in a crystalline form. The crystal structure has been determined to be a three-dimensional network where calcium cations are coordinated to the citrate anions and water molecules.
Spectroscopic Data
The FTIR spectrum of this compound exhibits characteristic absorption bands. A broad band observed around 3482 cm⁻¹ is attributed to the O-H stretching vibrations of the water of hydration.[3] Strong absorption peaks between 1578 and 1443 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) coordinated to the calcium ions.[4]
Raman spectroscopy provides complementary information on the vibrational modes. The spectrum of this compound shows characteristic peaks that can be used for its identification and structural analysis.
Experimental Protocols
Detailed methodologies for the determination of key chemical properties are provided below.
Determination of Aqueous Solubility (ASTM E1148)
This protocol outlines the shake-flask method for determining the aqueous solubility of a solid compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a flask.
-
Seal the flask to prevent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a filter (e.g., 0.45 µm) to remove any suspended particles.
-
-
Analysis of Solute Concentration:
-
Analyze the concentration of calcium or citrate in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), or titration.
-
-
Calculation:
-
Calculate the solubility in g/L or mol/L from the measured concentration of the saturated solution.
-
pH Determination (USP <791>)
This protocol describes the potentiometric determination of the pH of an aqueous slurry of this compound.
Methodology:
-
Apparatus: A calibrated pH meter with a glass electrode and a reference electrode.
-
Standardization:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.0 and 7.0).
-
-
Sample Preparation:
-
Prepare a slurry by suspending 25 g of this compound in 1 L of deionized water.
-
-
Measurement:
-
Immerse the electrodes in the slurry and stir gently to ensure homogeneity.
-
Allow the reading to stabilize and record the pH value.
-
Melting Point Determination (Capillary Method)
This protocol details the determination of the melting point using a capillary melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is finely powdered and completely dry.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
-
Determination:
-
Heat the block at a controlled rate (e.g., 1-2 °C/min) near the expected decomposition temperature.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which decomposition (e.g., discoloration, gas evolution) begins, as a distinct melting point is not observed.
-
Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)
This protocol outlines the investigation of the thermal stability and decomposition of this compound using TGA.
Methodology:
-
Instrument Setup:
-
Calibrate the thermogravimetric analyzer for mass and temperature.
-
Set the purge gas (e.g., nitrogen or air) to a constant flow rate (e.g., 20 mL/min).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a tared TGA pan.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperature ranges of dehydration and decomposition steps. The thermal decomposition in air typically proceeds with initial dehydration followed by the decomposition of the anhydrous salt to calcium carbonate and finally to calcium oxide.[6]
-
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the chemical properties of this compound.
Conclusion
This technical guide has provided a detailed examination of the key chemical properties of this compound. The tabulated data, comprehensive experimental protocols, and visual diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for ensuring the quality, efficacy, and safety of products containing this important compound. Further research into the detailed solid-state characterization and spectroscopic analysis will continue to enhance our understanding and application of this compound.
References
- 1. This compound | C12H18Ca3O18 | CID 5282392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of this compound (1994) | S.A.A. Mansour | 49 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Crystalline Architecture of Calcium Citrate Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of calcium citrate (B86180) tetrahydrate, a common calcium supplement and food additive. A thorough understanding of its solid-state properties is crucial for controlling its bioavailability, stability, and manufacturing processes. This document summarizes key crystallographic data, details the experimental protocols for its characterization, and visually represents the relationships between its various hydrated forms.
The Polymorphic Nature of Calcium Citrate Tetrahydrate
This compound is known to exist in at least two polymorphic forms: a triclinic structure and a monoclinic structure. The triclinic form was the first to be fully characterized, while the monoclinic form has been identified as the predominant crystalline phase in many commercial calcium supplements.[1][2] The arrangement of calcium ions, citrate molecules, and water molecules within the crystal lattice defines the distinct physicochemical properties of each polymorph.
The crystal structures of both the hexahydrate and tetrahydrate forms are characterized by layers of edge-sharing calcium coordination polyhedra.[1][3][4] In the tetrahydrate polymorphs, the coordination environment of the calcium ions and the role of the water molecules differ, leading to variations in their crystal packing and hydrogen bond networks.[1][3][4]
Crystallographic Data of this compound Polymorphs
The crystallographic parameters of the two known polymorphs of this compound are summarized in the table below. These data have been determined through single-crystal and powder X-ray diffraction studies.
| Parameter | Triclinic Polymorph (ISEQIH) | Monoclinic Polymorph |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 5.9466 | 12.161 |
| b (Å) | 10.2247 | 10.251 |
| c (Å) | 16.6496 | 14.034 |
| α (°) | 72.213 | 90 |
| β (°) | 79.718 | 95.62 |
| γ (°) | 89.791 | 90 |
| Volume (ų) | 947.06 | 1741.33 |
| Z | 2 | 4 |
| Reference | Herdtweck et al., 2011 | Kaduk, 2018 |
Table 1: Crystallographic data for the triclinic and monoclinic polymorphs of this compound.
Experimental Protocols for Characterization
The determination and verification of the crystal structure of this compound rely on a combination of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a fundamental technique for identifying crystalline phases and determining crystallographic parameters.
-
Instrumentation: A high-resolution powder diffractometer, such as a Bruker D2 Phaser or a PANalytical Empyrean, is typically used.[1]
-
Sample Preparation: The this compound powder is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The powder is then packed into a sample holder or a glass capillary (e.g., 0.7 mm diameter).[1]
-
Data Collection (Monoclinic Polymorph Example):
-
Data Analysis: The resulting diffraction pattern is analyzed using software to identify the crystalline phases by comparing the peak positions and intensities to reference patterns from databases such as the Powder Diffraction File (PDF). For quantitative analysis and structure refinement, the Rietveld method is employed.[2]
Thermal Analysis (Thermogravimetric Analysis - TGA)
Thermal analysis provides information on the dehydration and decomposition processes of hydrated crystals.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used to measure changes in mass as a function of temperature.
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an aluminum or ceramic pan.
-
Experimental Conditions (Dehydration Study Example):
-
Data Analysis: The TGA curve shows mass loss steps corresponding to the removal of water molecules and the decomposition of the citrate anion. The temperatures at which these events occur provide information about the thermal stability of the compound. This compound typically shows a two-step dehydration process.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to probe the local environment of the water and citrate molecules.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the this compound sample (typically 1-2 mg) is mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]
-
The mixture is thoroughly ground to a fine powder in an agate mortar.[6]
-
The powder is then pressed into a thin, transparent pellet using a hydraulic press.[7]
-
-
Data Collection:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.[6]
-
Resolution: 4 cm⁻¹ or better.
-
Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting infrared spectrum shows absorption bands characteristic of the O-H stretching of water and hydroxyl groups, the C=O stretching of the carboxylate groups, and other vibrations of the citrate molecule. The positions and shapes of these bands can provide insights into hydrogen bonding and coordination to the calcium ions.
Visualizing Experimental and Structural Relationships
To further elucidate the characterization process and the relationships between the different forms of calcium citrate, the following diagrams are provided.
Conclusion
The existence of at least two polymorphs of this compound highlights the importance of thorough solid-state characterization in the pharmaceutical and food industries. The detailed crystallographic data and experimental protocols presented in this guide provide a valuable resource for researchers and scientists working with this important compound. A comprehensive understanding of its crystal structure is paramount for ensuring product quality, optimizing bioavailability, and controlling manufacturing processes.
References
- 1. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Crystal structures of tricalcium citrates (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. scienceijsar.com [scienceijsar.com]
An In-depth Technical Guide to the Aqueous Solubility of Calcium Citrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of calcium citrate (B86180) tetrahydrate, a subject of significant interest in the pharmaceutical and food sciences due to its use as a calcium supplement. This document collates and presents key solubility data, details the experimental protocols for its determination, and visualizes the influential factors and experimental workflows.
Quantitative Solubility Data
The solubility of calcium citrate tetrahydrate in water is influenced by several factors, most notably temperature and pH. Unlike many salts, this compound exhibits retrograde or inverse solubility, meaning its solubility decreases as the temperature increases.[1][2][3] This phenomenon is critical in various applications, from drug formulation to food processing.
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (mmol/L) | pH | Reference |
| 10 | ~4.5 | Neutral | [4] |
| 20 | 5.69 | Neutral | [2] |
| 21 | 3 to 8 | 6.7 | [2] |
| 25 | ~3.5 | Neutral | [4] |
| 37 | ~3.0 | Neutral | [4] |
| 50 | ~2.5 | Neutral | [4] |
| 70 | ~2.0 | Neutral | [4] |
| 90 | ~1.8 | Neutral | [4] |
Table 2: Influence of pH on the Solubility of this compound
| pH | Solubility of Calcium (mmol/L) | Temperature (°C) | Reference |
| ≤ 3.0 | Increased | Not Specified | [5][6] |
| 4.5 | Increased | Not Specified | [5][6] |
| 4.90 | ~15 | 21 | [2] |
| 6.0 | Decreased | Not Specified | [5][6] |
| 7.5 | Decreased | Not Specified | [5][6] |
The solubility of this compound is also affected by the presence of other ions in the solution. An excess of citrate ions can increase the overall solubility of calcium citrate.[1][2] This is attributed to the formation of soluble calcium-citrate complexes.[7] Conversely, the common ion effect can reduce solubility when other calcium salts are present.[8]
Experimental Protocols for Solubility Determination
The accurate determination of this compound solubility is crucial for research and development. The following outlines a typical experimental protocol synthesized from various scientific studies.[4][9][10]
Objective: To determine the equilibrium solubility of this compound in water at a specific temperature and pH.
Materials and Apparatus:
-
This compound powder
-
Milli-Q or distilled water
-
Thermostatic water bath or incubator
-
Magnetic stirrer and stir bars
-
pH meter, calibrated
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reagents for calcium concentration analysis (e.g., EDTA for titration, or standards for ion chromatography or atomic absorption spectroscopy)
Procedure:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of water in a sealed container. This ensures that equilibrium is reached with a solid phase present.
-
The suspension is placed in a thermostatic water bath set to the desired temperature.
-
The mixture is continuously stirred to facilitate dissolution and reach equilibrium. The equilibration time can vary, with some studies indicating periods of up to 48 hours to ensure a true equilibrium is achieved.[9]
-
-
Sample Collection and Filtration:
-
Once equilibrium is judged to be reached, stirring is stopped, and the solid phase is allowed to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe.
-
The sample is immediately filtered through a membrane filter to remove any undissolved solid particles. This step is critical to prevent erroneously high solubility readings.
-
-
pH Measurement:
-
The pH of the filtered saturated solution is measured using a calibrated pH meter.[4]
-
-
Calcium Concentration Analysis:
-
The concentration of calcium in the clear filtrate is determined using a suitable analytical method.
-
EDTA Titration: A common and cost-effective method. The filtered solution is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator, such as Murexide.[4]
-
Ion Chromatography (IC): Provides accurate quantification of calcium ions.
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive method for determining the total calcium concentration.[10]
-
Ion-Selective Electrode (ISE): Can be used to measure the activity of free calcium ions in the solution.[4]
-
-
-
Data Analysis:
-
The solubility is expressed in units such as mmol/L, g/L, or mg/100 mL.
-
The experiment is typically repeated multiple times to ensure reproducibility, and the results are reported as an average with the standard deviation.
-
Visualizations
The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors and their relationships.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Tricalcium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 4. nano.ku.dk [nano.ku.dk]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. jchemlett.com [jchemlett.com]
- 9. Spontaneous supersaturation of calcium citrate from simultaneous isothermal dissolution of sodium citrate and sparingly soluble calcium hydroxycarboxy ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25807G [pubs.rsc.org]
- 10. fao.org [fao.org]
An In-depth Technical Guide to the Thermal Decomposition of Calcium Citrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of calcium citrate (B86180) tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O), a compound of significant interest in the pharmaceutical and food industries as a calcium supplement. A thorough understanding of its thermal behavior is crucial for quality control, formulation development, and ensuring the stability of products. This document details the sequential breakdown of the molecule, presents quantitative data from thermal analysis techniques, outlines experimental protocols, and provides visual representations of the decomposition pathway and analytical workflow.
The Multi-Stage Thermal Decomposition Process
The thermal decomposition of calcium citrate tetrahydrate is a multi-step process that can be broadly categorized into three main stages: dehydration, decomposition of the anhydrous citrate, and decomposition of the resulting carbonate. These events occur over a wide temperature range and can be effectively studied using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).
Dehydration
The initial stage of decomposition involves the loss of water of hydration. Studies have shown that the four water molecules are not released in a single step. Instead, the dehydration of this compound typically occurs in two successive steps. The first step involves the release of two moles of water to form calcium citrate dihydrate (Ca₃(C₆H₅O₇)₂·2H₂O). The remaining two water molecules are lost in a second step, resulting in anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂).
Decomposition of Anhydrous Calcium Citrate
Following complete dehydration, the anhydrous calcium citrate molecule undergoes decomposition. This is a more complex process involving the breakdown of the citrate anion. In an inert atmosphere (e.g., nitrogen), this decomposition leads to the formation of calcium carbonate (CaCO₃) and the release of volatile organic compounds. In the presence of air or oxygen, the decomposition is an oxidative process.
Decomposition of Calcium Carbonate
The final stage of the thermal decomposition is the breakdown of the intermediate calcium carbonate. This is a well-characterized reaction where calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂). This final step typically occurs at a significantly higher temperature than the preceding stages.
Quantitative Data from Thermal Analysis
The following tables summarize the quantitative data obtained from the thermal analysis of this compound. It is important to note that the specific temperature ranges can vary depending on experimental conditions such as the heating rate and the atmosphere.
Thermogravimetric Analysis (TGA) Data
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Intermediate/Final Product |
| Dehydration (Step 1) | 60 - 140[1] | ~74[2] | ~7.5[3] | Calcium Citrate Dihydrate |
| Dehydration (Step 2) | 140 - 190[1] | - | ~7.5 (total ~13.9 for 4 H₂O)[3] | Anhydrous Calcium Citrate |
| Anhydrous Citrate Decomposition | 89.7 - 463.3[2] | ~453[2] | ~38.9[2] | Calcium Carbonate (CaCO₃) |
| Calcium Carbonate Decomposition | 619.6 - 748.2[2] | ~715-736[2] | ~22.2[2] | Calcium Oxide (CaO) |
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) Data
| Event | Temperature Range (°C) | Peak Type | Enthalpy Change (ΔH) |
| Dehydration | 34.6 - 75.3[2] | Endothermic[2] | 43.3 kJ/mol[2] |
| Anhydrous Citrate Decomposition | 320.6 - 352.7[2] | Endothermic[2] | 0.95 kJ/mol[2] |
| Anhydrous Citrate Decomposition | 361.7 - 483.9[2] | Exothermic[2] | - |
| Calcium Carbonate Decomposition | 641.6 - 733.2[2] | Endothermic[2] | - |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature.
Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.
-
Instrument Setup: The crucible is placed on the TGA balance. The instrument is purged with a high-purity inert gas (e.g., nitrogen) or a reactive gas (e.g., synthetic air) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of decomposition stages, the percentage mass loss for each stage, and the composition of the intermediates and the final residue. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an aluminum or other suitable sample pan. The pan is then hermetically sealed or left with a pinhole in the lid, depending on the desired experimental conditions. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The resulting DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events such as dehydration and decomposition. The area under each peak can be integrated to determine the enthalpy change (ΔH) of the transition.
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the logical flow of the thermal decomposition process and a typical experimental workflow for its analysis.
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for thermal analysis.
References
An In-depth Technical Guide to Calcium Citrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of calcium citrate (B86180) tetrahydrate, a widely utilized calcium salt in pharmaceutical and nutraceutical applications. This document details its physicochemical properties, analytical methodologies for its characterization, and its role in biological systems.
Physicochemical Properties
Calcium citrate tetrahydrate is a white, odorless, crystalline powder. It is the calcium salt of citric acid and exists in a hydrated form, containing four molecules of water.[1] This form is known to occur naturally as the mineral Earlandite.[2]
Molecular Characteristics
A summary of the key molecular and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₀Ca₃O₁₄·4H₂O | [1][3] |
| Ca₃(C₆H₅O₇)₂·4H₂O | [4] | |
| Molecular Weight | 570.49 g/mol | [1][5] |
| Appearance | White powder | [2] |
| Odor | Odorless | [2] |
| Solubility in water | 0.85 g/L (18 °C), 0.95 g/L (25 °C) | [2] |
| Calcium Content | Approximately 21.1% by mass | [2] |
| CAS Number | 5785-44-4 | [1][3] |
Crystal Structure
The crystal structure of tricalcium dicitrate tetrahydrate has been elucidated through hydrothermal synthesis, revealing a three-dimensional network. In this structure, calcium cations (Ca²⁺) are coordinated eightfold and are linked by citrate anions and hydrogen bonds involving both coordinating and non-coordinating water molecules.[2]
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for quality control in pharmaceutical and research settings. The following sections detail established experimental protocols for determining its key properties.
Determination of Water Content (Loss on Drying)
This method determines the percentage of water in this compound by measuring the mass loss upon heating.
Methodology:
-
Accurately weigh approximately 1.0 g of the this compound sample into a pre-dried and tared weighing bottle.
-
Place the open weighing bottle, with its stopper alongside, in a drying oven.
-
Dry the sample at 150°C for 4 hours.[6]
-
After drying, cap the weighing bottle inside the oven, transfer it to a desiccator to cool to room temperature.
-
Weigh the bottle and its contents. The process should be repeated until a constant weight is achieved.
-
The percentage loss on drying is calculated using the following formula:
% Loss on Drying = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100
The United States Pharmacopeia (USP) specifies that calcium citrate, when dried at 150°C to a constant weight, should contain not less than 97.5 percent and not more than 100.5 percent of Ca₃(C₆H₅O₇)₂.[7]
Assay of Calcium Content by EDTA Titration
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for quantifying the calcium content in calcium citrate.
Methodology:
-
Sample Preparation: Accurately weigh about 350 mg of previously dried this compound. Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid. Dilute the solution to approximately 100 mL with water.[6][8]
-
Titration: While stirring the sample solution, add approximately 30 mL of 0.05 M EDTA disodium (B8443419) from a 50-mL burette.
-
Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.[8]
-
Continue the titration with the 0.05 M EDTA disodium solution until a distinct blue endpoint is observed.[8]
-
Calculation: Each milliliter of 0.05 M EDTA disodium is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂).[8] The percentage of calcium citrate is calculated based on the volume of EDTA solution consumed.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis provides detailed information about the thermal decomposition of this compound, including the dehydration steps and subsequent decomposition of the anhydrous salt.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve shows distinct mass loss steps corresponding to the loss of water molecules and the decomposition of the citrate moiety. Thermal decomposition of this compound in a nitrogen atmosphere typically occurs in multiple steps, including two dehydration steps to form the anhydrous compound, followed by the decomposition of calcium citrate to calcium carbonate, and finally, the decomposition of calcium carbonate to calcium oxide at higher temperatures.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound, confirming its chemical identity.
Methodology:
-
A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The resulting spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups of the water of hydration and the carboxylate (-COO⁻) groups of the citrate anion. Key vibrational modes for the citrate anionic group are typically observed, confirming the presence of the citrate component.[9]
Biological Role and Significance
This compound serves as a bioavailable source of calcium, an essential mineral for numerous physiological processes.
Calcium Absorption and Bioavailability
Upon ingestion, calcium citrate dissolves in the stomach, releasing calcium ions (Ca²⁺). A key advantage of calcium citrate is that its absorption is not dependent on stomach acid, making it a suitable supplement for individuals with reduced gastric acid production.[2] The absorption of calcium from the intestine occurs through both a transcellular (active) and a paracellular (passive) pathway.[3] Vitamin D plays a crucial role in the active transport of calcium across the intestinal epithelium.[10]
Caption: Quality Control Workflow for this compound.
References
- 1. Calcium absorption and calcium bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneticnutrition.in [geneticnutrition.in]
- 3. Dietary Calcium and Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 12.22 Calcium Bioavailability | Nutrition Flexbook [courses.lumenlearning.com]
- 6. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. drugfuture.com [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Calcium - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Calcium Citrate Tetrahydrate (CAS: 5785-44-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium citrate (B86180) tetrahydrate (CAS 5785-44-4), the calcium salt of citric acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and food industries.[1] Renowned for its high bioavailability compared to other calcium salts, it serves as a crucial component in dietary supplements aimed at preventing and treating calcium deficiencies.[2][3] In pharmaceutical formulations, it functions as an excipient, contributing to the stability and dissolution characteristics of tablets and capsules.[4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies pertinent to calcium citrate tetrahydrate, alongside its significant role in biological systems, particularly bone metabolism.
Physicochemical Properties
This compound is a white, odorless crystalline powder.[3][6] Its chemical formula is Ca₃(C₆H₅O₇)₂·4H₂O.[3] Key quantitative properties are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5785-44-4 | [7] |
| Molecular Formula | Ca₃(C₆H₅O₇)₂·4H₂O | [3] |
| Molecular Weight | 570.49 g/mol | [6] |
| Appearance | White powder | [7] |
| Odor | Odorless | [7] |
| Density | 2.00 g/cm³ | [7] |
| Calcium Content (as Ca) | 21.1% by mass | [7] |
Table 2: Solubility in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) | Reference(s) |
| 18 | 0.85 | [7] |
| 25 | 0.95 | [7] |
Note: The solubility of this compound decreases with increasing temperature.[8]
Table 3: Thermal Decomposition Characteristics
| Temperature Range (°C) | Event | Mass Loss (%) | Products | Reference(s) |
| 60 - 140 | Dehydration (Step 1) | ~6.3 | Loss of 2 H₂O | [4] |
| 140 - 190 | Dehydration (Step 2) | ~6.3 | Loss of 2 H₂O | [4] |
| 361.7 - 483.9 | Decomposition of anhydrous citrate | - | Calcium Carbonate (CaCO₃) | [9] |
| 619.6 - 748.2 | Decomposition of calcium carbonate | ~22.2 (of CaCO₃) | Calcium Oxide (CaO), CO₂ | [9] |
Synthesis of this compound
This compound is typically synthesized through a precipitation reaction involving a soluble calcium salt and citric acid or a citrate salt.[10] Common starting materials include calcium carbonate, calcium hydroxide (B78521), or calcium chloride.[10][11] The synthesis generally involves the neutralization of citric acid with a calcium base.[10]
A general representation of the synthesis workflow is depicted below.
Experimental Protocols
Assay by Titration (Complexometric)
This method determines the purity of calcium citrate by titrating the calcium ions with a standardized solution of disodium (B8443419) edetate (EDTA).
Reagents and Equipment:
-
This compound sample
-
0.05 M Disodium Edetate (EDTA) solution, standardized
-
3N Hydrochloric Acid
-
1N Sodium Hydroxide
-
Hydroxy naphthol blue indicator
-
50 mL burette
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Accurately weigh approximately 350 mg of calcium citrate, previously dried at 150°C to a constant weight.[12]
-
Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3N hydrochloric acid.[12]
-
Dilute the solution to about 100 mL with deionized water.[12]
-
While stirring, add approximately 30 mL of 0.05 M EDTA solution from the burette.[12]
-
Add 15 mL of 1N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-purple color.[12]
-
Continue the titration with the 0.05 M EDTA solution until the color changes to a clear blue endpoint.[12]
-
Record the total volume of EDTA solution used.
-
Calculate the percentage of calcium citrate in the sample. Each mL of 0.05 M disodium edetate is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂).[12]
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and the composition of this compound by measuring the change in mass as a function of temperature.
Equipment:
-
Thermogravimetric Analyzer
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 900°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and the decomposition of the citrate moiety and subsequent carbonate.[4][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Equipment:
-
FTIR Spectrometer
Procedure:
-
Prepare the sample for analysis. A common method is to create a potassium bromide (KBr) pellet. Mix a small amount of the this compound sample with dry KBr powder and press it into a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[13]
-
The resulting spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups of water and the citrate molecule, and the carboxylate (COO⁻) groups.[14] A broad band around 3482 cm⁻¹ is attributed to the O-H stretching of water, while strong peaks between 1578-1443 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the carboxylate groups.[14][15]
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystal structure and phase purity of this compound.
Equipment:
-
X-ray Diffractometer
Procedure:
-
Finely grind the this compound sample to a homogenous powder.
-
Mount the powdered sample in the sample holder of the X-ray diffractometer.
-
Expose the sample to a monochromatic X-ray beam (commonly CuKα radiation) over a specific range of 2θ angles (e.g., 5-70°).[16]
-
The detector measures the intensity of the diffracted X-rays at different angles.
-
The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks characteristic of the crystalline structure of this compound.[17] This pattern can be compared to standard diffraction patterns for identification.[17]
Biological Role and Significance in Drug Development
Calcium citrate's primary biological role is as a source of calcium, an essential mineral for numerous physiological processes. Its superior bioavailability, particularly in individuals with achlorhydria (low stomach acid), makes it a preferred choice for calcium supplementation.[18]
Bone Metabolism
Calcium citrate plays a crucial role in bone health. Adequate calcium intake is vital for maintaining bone mineral density and preventing osteoporosis.[18] Supplementation with calcium citrate has been shown to avert bone loss and stabilize bone density in postmenopausal women.[18] The mechanism is believed to involve the suppression of parathyroid hormone (PTH), which in turn reduces bone resorption.[18]
The following diagram illustrates the simplified pathway of how calcium supplementation can influence bone metabolism.
Role in Pharmaceutical Formulations
In drug development, this compound is valued as an excipient.[2] Its properties can improve the compression characteristics of tablets, enhancing their stability and influencing dissolution rates.[4][5] Its use as a calcium fortifier is also prevalent in the development of functional foods and nutritional supplements.[2]
Conclusion
This compound is a well-characterized compound with significant applications in both research and industry. Its favorable physicochemical properties, particularly its bioavailability, make it a cornerstone of calcium supplementation strategies. A thorough understanding of its synthesis and the application of appropriate analytical techniques are essential for ensuring its quality and efficacy in pharmaceutical and nutraceutical products. Further research into its specific interactions within biological pathways will continue to expand its therapeutic potential.
References
- 1. Crystal structures of tricalcium citrates (Journal Article) | OSTI.GOV [osti.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scispace.com [scispace.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. This compound powder | Vita Actives [vitaactives.com]
- 7. Calcium citrate - Wikipedia [en.wikipedia.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. CN103833545A - Preparation method of calcium citrate - Google Patents [patents.google.com]
- 11. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. The effect of calcium citrate on bone density in the early and mid-postmenopausal period: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Calcium Citrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of calcium citrate (B86180) tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O), a widely used calcium supplement and food additive. This document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for reproducible synthesis.
Introduction
Calcium citrate is the calcium salt of citric acid.[1] It is valued in pharmaceutical and food industries for its high bioavailability compared to other calcium salts like calcium carbonate, particularly in individuals with altered digestive tract conditions.[1] Calcium citrate tetrahydrate is a common form, containing four molecules of water of hydration.[2] This guide explores the primary methods for its synthesis, focusing on reaction conditions, product characteristics, and analytical techniques for characterization.
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a calcium source with citric acid or a citrate salt. The choice of method can influence the product's physical properties, such as crystal size and morphology.
Neutralization Reaction
The most common industrial method for producing calcium citrate is the neutralization of citric acid with a calcium source, such as calcium hydroxide (B78521) or calcium carbonate.[3][4] This reaction is straightforward and results in the precipitation of insoluble calcium citrate.
The general chemical equation using calcium hydroxide is:
3 Ca(OH)₂(s) + 2 C₆H₈O₇(l) → Ca₃(C₆H₅O₇)₂(s) + 6 H₂O(l)[1]
When using calcium carbonate, the reaction is as follows:
3 CaCO₃(s) + 2 C₆H₈O₇(aq) → Ca₃(C₆H₅O₇)₂(aq) + 3 H₂O(l) + 3 CO₂(g)
A patented method also describes reacting citric acid, calcium carbonate, and water in a specific ratio at a controlled temperature.[5] Sustainable approaches have utilized eggshells and cockle shells as a "green" source of calcium carbonate for this reaction.[3][6]
Precipitation Method
This "soft chemical method" involves the reaction of a soluble calcium salt, like calcium chloride (CaCl₂), with a soluble citrate salt, such as sodium citrate (Na₃C₆H₅O₇), in an aqueous solution.[3][7] The addition of a precipitating agent, typically ethanol (B145695), is often employed to induce supersaturation and facilitate the precipitation of nano-sized calcium citrate particles.[3][7][8] This method allows for greater control over particle size and morphology.[9]
The net ionic equation for this precipitation reaction is:
3 Ca²⁺(aq) + 2 C₆H₅O₇³⁻(aq) → Ca₃(C₆H₅O₇)₂(s)
Two-Step Reactive Crystallization
This method involves a sequential reaction process.[8][10] In the first step, calcium carbonate reacts with citric acid to form calcium hydrogen citrate at a pH of 2.7–3.5.[10] In the second step, a base, such as calcium hydroxide, is added to react with the calcium hydrogen citrate, leading to the formation of calcium citrate at a pH of 3.8–4.5.[10] This two-step process can offer better control over the reaction and product purity.[10]
Phase Transfer Catalysis
A patented method utilizes acetic acid as a phase transfer catalyst to facilitate the reaction between calcium oxide (or calcium hydroxide) and citric acid.[11] In this process, the calcium source is first reacted with acetic acid to form a liquid intermediate, which is then filtered and reacted with a filtered citric acid solution.[11] This approach is designed to remove insoluble impurities from the raw materials, yielding a product suitable for pharmaceutical applications.[11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters extracted from the cited literature for the different synthesis methods.
Table 1: Reactant Ratios and Concentrations
| Synthesis Method | Calcium Source | Citrate Source | Molar/Mass Ratio | Concentrations | Reference(s) |
| Precipitation | Calcium Chloride (CaCl₂) | Sodium Citrate (Na₃C₆H₅O₇) | 3:2 (molar ratio) | CaCl₂: 0.18 mol·L⁻¹; Sodium Citrate: 0.12 mol·L⁻¹ | [3][7] |
| Neutralization | Citric Acid, Calcium Carbonate, Water | - | 3.84:3:1 (mass ratio) | - | [5] |
| Precipitation | - | - | Ethanol:Water (v/v) from 1:2 to 2:1 | - | [3] |
Table 2: Reaction Conditions
| Synthesis Method | Temperature | pH | Duration | Other Conditions | Reference(s) |
| Precipitation | 25°C | - | - | Stirring, addition of ethanol | [3][7] |
| Neutralization | 20-50°C | - | 50-60 min reaction, 25-35 min maturation | - | [5] |
| Two-Step Crystallization | - | Step 1: 2.7-3.5; Step 2: 3.8-4.5 | - | - | [8][10] |
| Phase Transfer Catalysis | 70-80°C | - | - | Acetic acid as phase transfer catalyst | [11] |
| Neutralization (from Hydrochloric Acid dissolution) | 60-90°C | 4.0-4.8 for calcium citrate; 2.8-3.5 for calcium hydrogen citrate | - | - | [12] |
Table 3: Product Characteristics
| Property | Value | Synthesis Method | Reference(s) |
| Crystal Form | Tetrahydrate | Precipitation with ethanol | [3][7] |
| Particle Size (Nanosheets) | Width: 50-500 nm; Thickness: 8-30 nm | Precipitation with ethanol | [3][7][9] |
| Particle Size (Nanosheets) | Length: 50-500 nm; Width: 50-200 nm; Thickness: 8-30 nm | Precipitation with 1:2 (v/v) ethanol/water | [7] |
| Calcium Content (anhydrous) | 24.1% by mass | - | [1] |
| Calcium Content (tetrahydrate) | 21.1% by mass | - | [1] |
| Water of Hydration | 4 molecules | - | [2] |
| Loss on Drying | 10.0% - 13.3% (at 150°C for 4 hours) | - | [2] |
Experimental Protocols
Protocol for Synthesis by Precipitation
This protocol is based on the soft chemical method for producing nano-sized this compound.[3][7]
Materials:
-
Anhydrous Calcium Chloride (CaCl₂, analytical grade)
-
Trisodium Citrate (Na₃C₆H₅O₇, analytical grade)
-
Ethanol (CH₃CH₂OH, 95%)
-
Deionized Water
Procedure:
-
Prepare a 0.18 mol·L⁻¹ solution of calcium chloride in deionized water.
-
Prepare a 0.12 mol·L⁻¹ solution of sodium citrate in deionized water.
-
In a reaction vessel, mix the calcium chloride and sodium citrate solutions in a precise 3:2 molar ratio.
-
Stir the resulting mixture at 25°C.
-
Slowly add ethanol to the mixture while stirring until a white slurry is formed. The volume ratio of ethanol to water can be varied between 1:2 and 2:1 to influence the crystallinity of the product.[3]
-
Centrifuge the slurry to separate the precipitate.
-
Wash the collected precipitate with deionized water to remove any unreacted salts.
-
The resulting pure calcium citrate slurry can be freeze-dried to obtain the final nano-calcium citrate tetrahydrate powder.
Protocol for Synthesis by Neutralization with Calcium Carbonate
This protocol describes a general procedure for the neutralization reaction.
Materials:
-
Citric Acid (C₆H₈O₇)
-
Calcium Carbonate (CaCO₃)
-
Deionized Water
Procedure:
-
Dissolve a calculated amount of citric acid in deionized water in a reaction vessel.
-
Slowly add a stoichiometric amount of calcium carbonate powder to the citric acid solution while stirring. Effervescence (release of CO₂) will occur.
-
Continue stirring until the reaction is complete and the effervescence ceases.
-
The precipitated calcium citrate can be filtered from the solution.
-
Wash the precipitate with deionized water to remove any unreacted starting materials.
-
Dry the collected this compound in an oven at a controlled temperature (e.g., 80°C) to remove excess water.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Chemical reaction pathways for calcium citrate synthesis.
Characterization Techniques
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and morphology:
-
X-ray Diffraction (XRD): To confirm the crystalline structure and identify the phase as this compound.[3][7]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized crystals.[3]
-
Thermogravimetric Analysis (TGA): To determine the water of hydration content by measuring the mass loss upon heating.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.
-
Assay: Titrimetric methods, such as titration with edetate disodium (B8443419) (EDTA), can be used to determine the purity and calcium content of the final product.[2]
Conclusion
The synthesis of this compound can be accomplished through various methods, with the neutralization and precipitation routes being the most common. The choice of synthesis pathway and the control of reaction parameters such as temperature, pH, and the use of additives like ethanol can significantly impact the physicochemical properties of the final product. The protocols and data presented in this guide provide a comprehensive resource for the reproducible synthesis and characterization of this compound for research, development, and commercial applications.
References
- 1. Calcium citrate - Wikipedia [en.wikipedia.org]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. CN102351688A - Preparation method of high soluble crystal calcium citrate - Google Patents [patents.google.com]
- 6. Effect of Citric Acid Concentration on the Transformation of Aragonite CaCO3 to Calcium Citrate Using Cockle Shells as a Green Calcium Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress in the Industrial Crystallization of Citrate—A Review [mdpi.com]
- 11. CN103833545A - Preparation method of calcium citrate - Google Patents [patents.google.com]
- 12. CN105503572A - Production method of calcium citrate salt - Google Patents [patents.google.com]
- 13. nano.ku.dk [nano.ku.dk]
An In-depth Technical Guide to the Hydrates of Calcium Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium citrate (B86180), a widely utilized calcium salt in pharmaceutical and nutraceutical applications, exists in several hydrated forms, each possessing distinct physicochemical properties that influence its bioavailability and formulation characteristics. This technical guide provides a comprehensive overview of the primary hydrates of calcium citrate, with a focus on tricalcium dicitrate tetrahydrate, the most common commercial form. Detailed experimental protocols for the synthesis and characterization of these hydrates are presented, alongside a thorough compilation of quantitative data on their structural, thermal, and solubility properties. Furthermore, this guide elucidates the biological significance of citrate and the fundamental principles of calcium signaling, providing a broader context for the application of calcium citrate in drug development and nutritional science.
Introduction
Calcium is an essential mineral for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction. Calcium supplements are frequently recommended to address dietary deficiencies and to mitigate the risk of osteoporosis. Among the various calcium salts available, calcium citrate has gained prominence due to its superior bioavailability, particularly in individuals with achlorhydria, as its absorption is not dependent on gastric acid.[1][2][3] The solid forms of calcium citrate are typically hydrates, meaning they incorporate water molecules within their crystal structures. The degree of hydration significantly impacts the material's properties, including its stability, solubility, and the percentage of elemental calcium. A thorough understanding of these hydrates is therefore critical for the development of effective and stable calcium citrate-based products.
Forms of Calcium Citrate Hydrates
The most well-characterized hydrates of calcium citrate are the tetrahydrate and the hexahydrate of tricalcium dicitrate. Anhydrous and dihydrate forms have also been identified, primarily as intermediates during dehydration studies.[4] Additionally, amorphous forms of calcium citrate have been explored for their potential for enhanced solubility.
Tricalcium Dicitrate Tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O)
This is the most common and commercially available form of calcium citrate.[4][5] It occurs naturally as the mineral Earlandite.[5] The crystal structure of the tetrahydrate consists of layers of edge-sharing calcium coordination polyhedra, which include triply chelated calcium ions.[6][7]
Tricalcium Dicitrate Hexahydrate (Ca₃(C₆H₅O₇)₂·6H₂O)
The hexahydrate is another stable form that can be precipitated from aqueous solutions under specific temperature conditions.[4][6] Its crystal structure is also characterized by layers of edge-sharing calcium coordination polyhedra. An additional isolated calcium atom is coordinated by water molecules, and two uncoordinated water molecules are also present in the structure.[6][7]
Other Hydrates and Amorphous Calcium Citrate
A dihydrate and an anhydrous form of calcium citrate have been observed as products of the stepwise dehydration of the higher hydrates.[4] Amorphous calcium citrate, which lacks a long-range ordered crystal structure, has been investigated for its potential to offer improved solubility and dispersibility.[8]
Physicochemical Properties
The hydration state of calcium citrate significantly influences its physical and chemical characteristics. A summary of key quantitative data is presented in the tables below.
Structural and Physical Properties
| Property | Tricalcium Dicitrate Tetrahydrate | Tricalcium Dicitrate Hexahydrate | Anhydrous Tricalcium Dicitrate | Reference(s) |
| Chemical Formula | Ca₃(C₆H₅O₇)₂·4H₂O | Ca₃(C₆H₅O₇)₂·6H₂O | Ca₃(C₆H₅O₇)₂ | [5][6] |
| Molar Mass ( g/mol ) | 570.49 | 606.52 | 498.42 | [5] |
| Elemental Calcium (% by mass) | 21.1 | 19.9 | 24.1 | [5] |
| Appearance | White crystalline powder | White solid | White powder | [5][6] |
| Crystal System | Monoclinic | - | Monoclinic | [6] |
| Space Group | P2₁/n | - | P2₁/c | [6] |
Solubility Data
The aqueous solubility of calcium citrate hydrates is a critical factor for their bioavailability. The tetrahydrate exhibits inverse solubility, meaning its solubility decreases with increasing temperature, while the hexahydrate's solubility increases with temperature.[8][9]
| Temperature (°C) | Solubility of Tetrahydrate (g/L) | Solubility of Hexahydrate (g/L) | Reference(s) |
| 10 | ~0.95 | ~0.75 | [4] |
| 25 | ~0.85 | ~0.80 | [4][5] |
| 37 | ~0.75 | ~0.85 | [4] |
| 50 | ~0.65 | ~0.95 | [4] |
| 70 | ~0.55 | ~1.10 | [4] |
| 90 | ~0.45 | ~1.30 | [4] |
Note: Solubility values are approximate and can be influenced by factors such as pH and the presence of other ions.
Thermodynamic Properties of Dissolution
| Hydrate Form | Enthalpy of Dissolution (ΔH°) (kJ/mol) | Entropy of Dissolution (ΔS°) (J/mol·K) | Reference(s) |
| Tetrahydrate | -20 | - | [4] |
| Hexahydrate | +21 | - | [4] |
Bioavailability
Clinical studies and meta-analyses have consistently shown that calcium citrate has a higher bioavailability compared to calcium carbonate.
| Comparison | Bioavailability Increase of Calcium Citrate | Conditions | Reference(s) |
| vs. Calcium Carbonate | ~22-27% | With or without meals | [1][10] |
| vs. Calcium Carbonate | 2.5 times more bioavailable | With meals | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of calcium citrate hydrates, based on protocols described in the scientific literature.
Synthesis of Calcium Citrate Hydrates
4.1.1 Synthesis of Tricalcium Dicitrate Hexahydrate (CCH)
-
Reactants:
-
0.045 M Calcium Chloride (CaCl₂) solution
-
0.030 M Trisodium (B8492382) Citrate (Na₃C₆H₅O₇) solution
-
-
Procedure:
-
Mix equal volumes of the CaCl₂ and trisodium citrate solutions at room temperature.
-
Allow the mixture to stand for 24 hours to allow for precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water followed by ethanol (B145695).
-
Dry the resulting white solid.[4]
-
4.1.2 Synthesis of Tricalcium Dicitrate Tetrahydrate (CCT)
-
Reactants:
-
0.18 M Calcium Chloride (CaCl₂) solution
-
0.12 M Trisodium Citrate (Na₃C₆H₅O₇) solution
-
Ethanol
-
-
Procedure:
-
Mix the CaCl₂ and trisodium citrate solutions in a 3:2 molar ratio of calcium to citrate at 25°C with stirring.
-
Add ethanol to the mixture until a white slurry is formed, inducing precipitation. The volume ratio of ethanol to water can be varied (e.g., 1:2).
-
Centrifuge the slurry to collect the precipitate.
-
Wash the precipitate.
-
Freeze-dry the washed precipitate to obtain the nano-calcium citrate tetrahydrate.[11]
-
-
Alternative Procedure for CCT:
-
Follow the procedure for the hexahydrate synthesis, but conduct the precipitation at 70°C.[4]
-
Characterization Techniques
4.2.1 X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and phase purity of the calcium citrate hydrates.
-
Instrumentation: Laboratory or synchrotron X-ray powder diffractometer.
-
Typical Parameters:
-
Radiation: CuKα
-
Scan Range (2θ): 5-70°
-
Step Size: 0.02°
-
Divergence Slit: 0.6°
-
-
Data Analysis: The resulting diffraction pattern is compared to reference patterns from crystallographic databases (e.g., JCPDS) to identify the crystalline phases present.[6][12]
4.2.2 Thermal Analysis (TGA/DSC)
-
Objective: To study the thermal stability and dehydration processes of the calcium citrate hydrates.
-
Instrumentation: Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
Typical TGA Parameters:
-
Heating Rate: 10°C/min
-
Atmosphere: Dynamic air or dry nitrogen
-
Temperature Range: Ambient to >800°C
-
-
Typical DSC Parameters:
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen
-
Temperature Range: Ambient to 500°C
-
-
Data Analysis: TGA measures the mass loss as a function of temperature, indicating the loss of water molecules. DSC measures the heat flow associated with thermal transitions, such as dehydration and decomposition.[4][13][14]
4.2.3 Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
-
Objective: To identify the functional groups present in the calcium citrate hydrates.
-
Instrumentation: FTIR and Raman spectrometers.
-
Data Analysis: The vibrational spectra reveal characteristic absorption bands for O-H bonds in water, and carboxylate groups coordinated to calcium. For calcium citrate, strong characteristic peaks are observed between 1578-1443 cm⁻¹.[15][16]
4.2.4 In Vitro Bioavailability Assessment (Caco-2 Cell Model)
-
Objective: To estimate the intestinal absorption of calcium from different calcium citrate forms.
-
Cell Line: Caco-2 human colorectal adenocarcinoma cells, which differentiate into a monolayer with characteristics of intestinal enterocytes.
-
Procedure:
-
Culture Caco-2 cells on permeable supports until a monolayer is formed.
-
Perform an in vitro digestion of the calcium citrate sample to simulate gastrointestinal conditions.
-
Apply the digested sample to the apical side of the Caco-2 cell monolayer.
-
After a specific incubation period (e.g., 2 hours), collect the medium from the basolateral side.
-
Measure the calcium concentration in the basolateral medium to determine the amount of calcium transported across the cell layer.[17][18][19]
-
Biological Context and Signaling Pathways
While the primary function of calcium citrate in supplementation is to provide a bioavailable source of calcium, both calcium and citrate have broader biological roles.
The Role of Citrate in Metabolism
Citrate is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms.[20][21] It is formed from the condensation of acetyl-CoA and oxaloacetate. Beyond its role in energy metabolism, citrate can be transported into the cytoplasm where it serves as a precursor for fatty acid synthesis and can allosterically regulate key enzymes in glycolysis.[20][22]
Calcium Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes.[23][24] Intracellular calcium levels are tightly controlled, with cytosolic concentrations maintained at very low levels in resting cells.[24] Upon stimulation, calcium can be released from intracellular stores, such as the endoplasmic reticulum, or enter the cell through plasma membrane channels.[24][25] This transient increase in cytosolic calcium is detected by calcium-binding proteins, which in turn activate downstream signaling cascades that control processes like gene transcription, cell proliferation, and neurotransmitter release.[23][26]
Conclusion
The hydrates of calcium citrate represent a class of compounds with significant importance in the pharmaceutical and food industries. The tetrahydrate is the most prevalent form, offering a good balance of stability and bioavailability. This guide has provided a detailed compilation of the structural, physical, and biological properties of calcium citrate hydrates, supported by specific experimental protocols for their synthesis and characterization. For researchers and drug development professionals, a thorough understanding of these properties is paramount for the rational design of calcium supplement formulations with optimal efficacy and stability. The provided data and methodologies serve as a valuable resource for future research and development in this area.
References
- 1. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coxtechnic.com [coxtechnic.com]
- 4. nano.ku.dk [nano.ku.dk]
- 5. Calcium citrate - Wikipedia [en.wikipedia.org]
- 6. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. Crystal structures of tricalcium citrates (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro study to assess bioaccessibility and bioavailability of calcium from blue whiting ( Micromesistius poutassou ) fish bone powder – ScienceOpen [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. Citric acid - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Calcium signaling - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. cusabio.com [cusabio.com]
An In-depth Technical Guide to the Elemental Calcium Content of Calcium Citrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the elemental calcium percentage in calcium citrate (B86180) tetrahydrate, a common calcium salt used in pharmaceutical supplements and food fortification. The document details the theoretical calculation, experimental verification methodologies, and the broader context of calcium's role in biological signaling pathways relevant to drug development.
Chemical Properties and Theoretical Elemental Calcium Content
Calcium citrate tetrahydrate is the calcium salt of citric acid, hydrated with four molecules of water. Its chemical properties are fundamental to understanding its calcium content and bioavailability.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | References |
| Chemical Formula | Ca₃(C₆H₅O₇)₂ • 4H₂O | [1][2] |
| Molar Mass | 570.49 g/mol | [1][2][3][4] |
| Full Chemical Formula | C₁₂H₁₈Ca₃O₁₈ | [3][4][5] |
| Appearance | White to beige powder | [1][3] |
| Synonyms | Tricalcium dicitrate tetrahydrate | [1][2] |
Calculation of Elemental Calcium Percentage
The theoretical percentage of elemental calcium is derived from the ratio of the total mass of calcium atoms to the total molar mass of the compound. The calculation relies on the standard atomic weights of the constituent elements.
Table 2: Standard Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) | References |
|---|---|---|---|
| Calcium | Ca | 40.078 | [1][6][7][8] |
| Carbon | C | 12.011 | [6][7] |
| Hydrogen | H | 1.008 | [6][7] |
| Oxygen | O | 15.999 |[6][7] |
The calculation is detailed in the following table.
Table 3: Theoretical Elemental Calcium Percentage Calculation
| Component | Atoms per Molecule | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
|---|---|---|---|
| Calcium (Ca) | 3 | 40.078 | 120.234 |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 18 | 1.008 | 18.144 |
| Oxygen (O) | 18 | 15.999 | 287.982 |
| Total Molar Mass | 570.492 |
| Elemental Calcium % | | | (120.234 / 570.492) * 100 = 21.075% |
The accepted elemental calcium content of this compound is approximately 21% .[9][10][11] This value is significantly different from other common calcium salts, such as calcium carbonate, which contains about 40% elemental calcium.[9][10]
References
- 1. americanelements.com [americanelements.com]
- 2. This compound 99 5785-44-4 [sigmaaldrich.com]
- 3. This compound | 5785-44-4 [chemicalbook.com]
- 4. This compound | C12H18Ca3O18 | CID 5282392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. ptable.com [ptable.com]
- 9. panoramaortho.com [panoramaortho.com]
- 10. Calcium - Health Professional Fact Sheet [ods.od.nih.gov]
- 11. goodrx.com [goodrx.com]
An In-depth Technical Guide to the Structural Analysis of Tricalcium Dicitrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricalcium dicitrate tetrahydrate, a common calcium supplement, exists in multiple polymorphic forms, influencing its physicochemical properties and bioavailability. A thorough understanding of its structural characteristics is paramount for quality control and the development of effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the structural analysis of tricalcium dicitrate tetrahydrate, detailing its crystallographic, spectroscopic, and thermal properties. The methodologies for key analytical techniques are outlined to facilitate reproducible research.
Crystallographic Analysis
The crystal structure of tricalcium dicitrate tetrahydrate has been elucidated primarily through single-crystal and powder X-ray diffraction (XRD) techniques.[1][2] Notably, at least two polymorphic forms of the tetrahydrate have been identified, differing in the coordination of their water molecules.[1][3]
One well-characterized polymorph is [Ca3(C6H5O7)2(H2O)2]·2H2O, which possesses a triclinic crystal system.[1] In this structure, two water molecules are directly coordinated to a calcium ion, while the other two are present as non-coordinating crystal water, participating in a hydrogen-bonding network.[1] The other polymorph features all four water molecules coordinated to a calcium ion.[3] The structure of both polymorphs is characterized by layers of edge-sharing calcium coordination polyhedra, which include triply chelated calcium ions.[2]
Quantitative Crystallographic Data
The following table summarizes the unit cell parameters for the [Ca3(C6H5O7)2(H2O)2]·2H2O polymorph as determined by single-crystal X-ray diffraction.[1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 5.9466(4) Å |
| b | 10.2247(8) Å |
| c | 16.6496(13) Å |
| α | 72.213(7)° |
| β | 79.718(7)° |
| γ | 89.791(6)° |
| Volume | 947.06(13) ų |
| Z | 2 |
Calcium Coordination Environment
In the [Ca3(C6H5O7)2(H2O)2]·2H2O structure, the calcium cations exhibit high coordination numbers. The three-dimensional network is dominated by eightfold coordinated Ca2+ cations.[1] These cations are linked by citrate (B86180) anions and hydrogen bonds involving both coordinated and non-coordinated water molecules.[1] The citrate ion acts as a chelating agent, binding to calcium ions through its carboxylate and hydroxyl groups.
Spectroscopic Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information on the functional groups and molecular structure of tricalcium dicitrate tetrahydrate.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of tricalcium dicitrate tetrahydrate is characterized by absorption bands corresponding to the vibrational modes of the citrate anion and water molecules. The broad O-H stretching vibrations of water molecules are typically observed in the high-frequency region. The carboxylate groups (COO-) of the citrate ligand give rise to strong asymmetric and symmetric stretching bands.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3455 | O-H stretching (water) |
| ~1592 | Asymmetric stretching of -COO⁻ |
| ~1417 | Symmetric stretching of -COO⁻ |
| ~1109 | C-OH stretching |
| ~785 | CH₂ rocking |
Note: The exact positions of the peaks can vary slightly depending on the specific polymorph and sample preparation.
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of tricalcium dicitrate tetrahydrate would be expected to show characteristic bands for the C-C and C-O stretching modes of the citrate backbone, as well as vibrations of the carboxylate groups.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~1385 | C-C stretching of the central carboxylate |
| ~1020 | Symmetric stretching of terminal carboxylates (-COO⁻) |
| ~945 | C-C stretching |
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to investigate the thermal stability and decomposition of tricalcium dicitrate tetrahydrate. The dehydration process typically occurs in multiple steps, reflecting the different binding environments of the water molecules.
Thermal Decomposition Profile
The thermal decomposition of tricalcium dicitrate tetrahydrate in an inert atmosphere generally proceeds through the loss of water molecules followed by the decomposition of the anhydrous citrate.
| Temperature Range (°C) | Mass Loss (%) | Description |
| 60-140 | ~6.3 | Loss of two moles of non-coordinated water |
| 140-190 | ~6.3 | Loss of two moles of coordinated water |
| >300 | Variable | Decomposition of the anhydrous calcium citrate |
Experimental Protocols
X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and phase purity of tricalcium dicitrate tetrahydrate.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Sample Preparation: The sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of typically 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparison with reference patterns from a database (e.g., the International Centre for Diffraction Data). Unit cell parameters can be refined using appropriate software. For single-crystal XRD, a suitable crystal is mounted on a goniometer and data is collected at various orientations.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in tricalcium dicitrate tetrahydrate.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Data Collection: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed and assigned to specific vibrational modes of the molecule.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and water content of tricalcium dicitrate tetrahydrate.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in a tared TGA pan (typically platinum or alumina).
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost at each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
Visualizations
Caption: Experimental workflow for the structural analysis of tricalcium dicitrate tetrahydrate.
Caption: Simplified coordination environment of a calcium ion in tricalcium dicitrate tetrahydrate.
References
The Duality of Calcium Citrate Tetrahydrate: From the Antarctic Seabed to Pharmaceutical Applications
A Technical Whitepaper on the Natural Occurrence, Synthesis, and Characterization of Earlandite and its Synthetic Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium citrate (B86180) tetrahydrate, a compound of significant interest in the pharmaceutical and food industries, presents a fascinating duality in its existence. It occurs naturally as the mineral earlandite, found in the frigid depths of the Antarctic seabed, and is also synthesized on a large scale for use in dietary supplements and as a food additive. This technical guide provides an in-depth exploration of the core aspects of calcium citrate tetrahydrate, bridging the gap between its natural mineral form and its synthetic counterpart. This document details its crystallographic properties, provides comprehensive experimental protocols for its synthesis and characterization, and presents quantitative data in a structured format to facilitate comparison and understanding.
Introduction
Calcium is an essential mineral for human health, playing a vital role in bone health, nerve transmission, and muscle function. Calcium supplements are widely used to prevent and treat calcium deficiencies. Among the various calcium salts used in supplementation, calcium citrate has gained prominence due to its high bioavailability, particularly in individuals with achlorhydria. The tetrahydrate form of calcium citrate is of particular importance as it is the stable form under normal ambient conditions.
The natural occurrence of this compound as the mineral earlandite was first reported in 1936.[1] Discovered in the sediments of the Weddell Sea, Antarctica, earlandite provides a natural benchmark for the synthetic forms produced for commercial use.[1] Understanding the properties of both the natural mineral and the synthesized compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical and nutraceutical products.
This whitepaper serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates key data on the crystallographic structure, synthesis methodologies, and analytical characterization of this compound, with a specific focus on the relationship between earlandite and its synthetic analogues.
Natural Occurrence: The Mineral Earlandite
Earlandite is the naturally occurring mineral form of this compound.[1][2] It was discovered by Arthur Earland in sediments from the Weddell Sea, off the coast of Antarctica.[1] The mineral is found as small, warty nodules.[1]
Geological Formation
The precise mechanisms of earlandite formation in the deep-sea environment are not fully understood. However, it is hypothesized that biological and chemical processes contribute to its genesis. The presence of organic matter and specific geochemical conditions on the seafloor are likely prerequisites for its precipitation.
Physical and Chemical Properties
Earlandite is described as white to pale yellow with a nodular crystal habit.[1] Its chemical formula is Ca₃(C₆H₅O₇)₂·4H₂O. A summary of its key physical properties is presented in Table 1.
Crystallographic Properties: Earlandite vs. Synthetic this compound
While both earlandite and synthetic this compound share the same chemical formula, studies have indicated the existence of polymorphism. The crystallographic data for earlandite and a commonly reported triclinic polymorph of synthetic this compound are presented in Table 2 for direct comparison.
Table 1: Physical Properties of Earlandite
| Property | Value |
| Color | White, pale yellow[1] |
| Crystal Habit | Nodular[1] |
| Streak | White |
| Diaphaneity | Transparent |
| Specific Gravity | 1.80–1.95 (measured), 2.00 (calculated)[1] |
| Crystal System | Triclinic[1] |
| Space Group | P1[1] |
Table 2: Comparative Crystallographic Data
| Parameter | Earlandite | Synthetic this compound (Triclinic) |
| Crystal System | Triclinic[1] | Triclinic[2] |
| Space Group | P1[1] | P1[2] |
| a (Å) | 5.9466(4)[1] | 5.9466[2] |
| b (Å) | 10.2247(8)[1] | 10.2247[2] |
| c (Å) | 16.6496(13)[1] | 16.6496[2] |
| α (°) | Not Reported | 72.213[2] |
| β (°) | Not Reported | 79.718[2] |
| γ (°) | Not Reported | 89.791[2] |
| Volume (ų) | Not Reported | 947.06[2] |
| Z | 2[1] | 2[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
Multiple routes for the synthesis of this compound have been reported, primarily involving the reaction of a calcium source with citric acid.
This method is widely used due to the low cost and availability of calcium carbonate.
-
Materials: Calcium carbonate (CaCO₃), Citric acid (C₆H₈O₇), Deionized water.
-
Procedure:
-
Prepare a solution of citric acid by dissolving a stoichiometric amount in deionized water with stirring. The concentration can be varied, for instance, using a 2 M solution has been shown to yield a pure tetrahydrate phase.[3]
-
Gradually add calcium carbonate powder to the citric acid solution while stirring continuously. The reaction is characterized by the evolution of carbon dioxide gas.
-
Continue stirring at a controlled temperature (e.g., 75°C) for a sufficient duration (e.g., 30 minutes) to ensure complete reaction.
-
The resulting precipitate of this compound is then collected by filtration.
-
Wash the precipitate with deionized water to remove any unreacted starting materials or soluble impurities.
-
Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
This method utilizes the reaction of a soluble calcium salt with a citrate salt.
-
Materials: Calcium chloride (CaCl₂), Sodium citrate (Na₃C₆H₅O₇), Deionized water.
-
Procedure:
-
Prepare separate aqueous solutions of calcium chloride and sodium citrate.
-
Slowly add the calcium chloride solution to the sodium citrate solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
Allow the reaction mixture to stir for a period to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove sodium chloride byproduct.
-
Dry the product as described in section 4.1.1.
-
This method can yield well-defined crystals.
-
Materials: Calcium source (e.g., CaCO₃, Ca(NO₃)₂·4H₂O), Citric acid, Deionized water.
-
Procedure:
-
Combine the calcium source, citric acid, and deionized water in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 160°C) for a defined period (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the final product at a moderate temperature.
-
Characterization Methods
XRD is a fundamental technique for phase identification and crystallographic analysis.
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: The dried this compound powder is finely ground and mounted on a sample holder.
-
Data Collection: The sample is scanned over a 2θ range (e.g., 5° to 80°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the phase purity and identify the crystal structure.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrument: An FTIR spectrometer.
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an attenuated total reflectance (ATR) accessory.
-
Data Collection: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to confirm the presence of characteristic functional groups of citrate (e.g., carboxylate C=O stretching, O-H stretching of hydroxyl groups and water).
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition behavior.
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina (B75360) or platinum crucible.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis:
-
TGA: The TGA curve shows weight loss as a function of temperature. For this compound, distinct weight loss steps corresponding to the removal of water molecules and the subsequent decomposition of the citrate moiety are observed.
-
DSC: The DSC curve shows the heat flow into or out of the sample. Endothermic peaks are typically observed for dehydration and decomposition processes.
-
Visualizing Key Processes
To aid in the understanding of the synthesis and analysis workflows, the following diagrams are provided.
Caption: Synthesis of this compound from Calcium Carbonate.
Caption: Analytical Characterization Workflow for this compound.
Applications in Drug Development
The well-characterized nature and high bioavailability of synthetic this compound make it a preferred choice in the pharmaceutical industry.
-
Dietary Supplements: It is a primary active pharmaceutical ingredient (API) in calcium supplements for the prevention and treatment of osteoporosis and other conditions related to calcium deficiency.
-
Excipient: Its properties as a white, stable powder also allow for its use as an excipient in tablet and capsule formulations.
-
Food Fortification: Calcium citrate is used to fortify a wide range of food and beverage products to enhance their nutritional value.
Conclusion
This compound stands as a molecule of both natural wonder and significant industrial utility. The study of its mineral form, earlandite, provides valuable insights into the fundamental properties of this compound. For researchers and professionals in drug development, a thorough understanding of the synthesis, characterization, and properties of its synthetic counterpart is paramount for the creation of safe and effective products. This technical guide has provided a consolidated resource of quantitative data and detailed methodologies to support these endeavors, fostering a deeper appreciation for the science that connects the Antarctic seabed to modern medicine.
References
Methodological & Application
Application Notes: Synthesis of Calcium Citrate Tetrahydrate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium citrate (B86180) is an organic calcium salt recognized for its high bioavailability compared to other calcium salts like calcium carbonate.[1][2] When synthesized at the nanoscale, calcium citrate tetrahydrate ([Ca₃(C₆H₅O₇)₂·4H₂O]) nanoparticles (CaCit-NPs) exhibit unique properties beneficial for a range of biomedical applications.[1] Their biocompatibility, pH-dependent solubility, and ability to act as a carrier make them excellent candidates for drug delivery systems, bone graft substitutes, and therapies for conditions like metabolic acidosis.[1][3][4] This document provides detailed protocols for the synthesis of CaCit-NPs with different morphologies and summarizes key characterization data.
Synthesis Methodologies
The most common and effective method for synthesizing this compound nanoparticles is co-precipitation , a bottom-up approach involving the reaction of soluble calcium and citrate salts.[3] Key variations of this method allow for control over nanoparticle size and morphology.
-
Soft Chemical Precipitation: This technique involves mixing aqueous solutions of a calcium salt (e.g., calcium chloride) and a citrate salt (e.g., sodium citrate). An anti-solvent, typically ethanol (B145695), is then added to induce supersaturation and precipitate nano-sized calcium citrate.[1] The ratio of ethanol to water is a critical parameter that influences the crystallinity of the final product.[1][5] This method is particularly effective for producing nanosheets .[1][6]
-
Controlled Co-precipitation: By carefully controlling the concentration and molar ratio of the calcium and citrate ions without an anti-solvent, the nanoparticle morphology can be tuned.[7] This method is often preferred for creating spherical nanoparticles suitable for drug encapsulation and targeted delivery applications.[7][8] The citrate ion itself can act as a stabilizing agent, influencing the particle's final shape and size.[7][9]
Experimental Protocols
Protocol 1: Synthesis of Calcium Citrate Nanosheets via Soft Chemical Precipitation
This protocol is adapted from a method designed to produce well-crystallized this compound nanosheets, ideal for applications like bone graft substitutes.[1]
Materials:
-
Calcium chloride (CaCl₂)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ethanol (95%)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Centrifuge and tubes
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.18 M solution of calcium chloride in DI water.
-
Prepare a 0.12 M solution of sodium citrate in DI water.
-
-
Reaction Mixture:
-
In a clean beaker, mix the calcium chloride and sodium citrate solutions to achieve a final molar ratio of Ca²⁺:Citrate³⁻ of 3:2.
-
Stir the mixture vigorously at room temperature (25°C) using a magnetic stirrer.
-
-
Precipitation:
-
While stirring, slowly add ethanol to the aqueous mixture. A common and effective volumetric ratio is 1:2 (ethanol:water).[1]
-
Continue adding ethanol until a white, milky slurry forms, indicating the precipitation of calcium citrate nanoparticles.
-
-
Purification:
-
Transfer the slurry to centrifuge tubes.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the pellet in DI water to wash away unreacted ions. Repeat this washing step at least two more times.
-
-
Drying:
-
After the final wash, collect the purified nanoparticle pellet.
-
Dry the sample, for example, in a vacuum oven overnight, to obtain a fine white powder of this compound nanosheets.
-
Protocol 2: Synthesis of Spherical Nanoparticles for Drug Delivery
This protocol focuses on controlling the ion ratio to produce spherical nanoparticles, which are often preferred for drug delivery applications due to their uniform properties.[7][8]
Materials:
-
Calcium nitrate (B79036) (Ca(NO₃)₂) or Calcium chloride (CaCl₂)
-
Trisodium citrate dihydrate
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Centrifuge and tubes
Procedure:
-
Prepare Precursor Solutions:
-
Prepare stock solutions of the calcium salt and trisodium citrate. For example, prepare 10 mM stock solutions of each.
-
-
Reaction and Optimization:
-
The size and shape of the nanoparticles are highly dependent on the molar ratio and final concentration of the calcium and citrate ions.[7]
-
To obtain spherical particles in the 100-150 nm range, a Ca²⁺:Citrate³⁻ ratio of approximately 1.3:1.0 is often effective.[7]
-
In a beaker under constant stirring, add the calcium salt solution to the trisodium citrate solution to achieve the desired final concentrations (e.g., 1.50 mM Ca²⁺ and 1.125 mM Citrate³⁻).
-
Allow the reaction to proceed for 30 minutes at room temperature. A milky suspension will form.
-
-
Purification and Collection:
-
Centrifuge the resulting suspension to collect the nanoparticles.
-
Wash the nanoparticles three times with DI water, with centrifugation steps in between, to remove residual reactants.
-
-
Storage/Drying:
-
The purified nanoparticles can be re-suspended in DI water for immediate use or dried into a powder for long-term storage.
-
Protocol 3: Encapsulation of a Therapeutic Agent (e.g., Cisplatin, FITC)
This protocol outlines a general method for encapsulating molecules during the co-precipitation synthesis described in Protocol 2.[7][8]
Procedure:
-
Prepare Solutions:
-
Encapsulation Step:
-
Method A (Co-precipitation): For drugs like Cisplatin, dissolve the drug directly into the calcium salt solution before mixing it with the citrate solution.[7]
-
Method B (Premixing): For molecules like FITC, premix the calcium ions with the anionic FITC (generated under basic conditions) before adding the citrate solution.[3][8]
-
-
Nanoparticle Formation:
-
Proceed with the mixing and reaction steps as outlined in Protocol 2. The drug will be incorporated into the nanoparticle matrix as it forms.
-
-
Purification:
-
Follow the centrifugation and washing steps from Protocol 2. It is crucial to thoroughly wash the particles to remove any unencapsulated, surface-adsorbed drug.
-
Data Presentation
Table 1: Summary of Physicochemical Properties of Calcium Citrate Nanoparticles
| Synthesis Method / Ion Ratio (Ca²⁺:Citrate³⁻) | Morphology | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Soft Chemical (Ethanol/Water = 1:2) | Nanosheets | 50-500 (length), 8-30 (thickness) | - | - | [1][6] |
| Co-precipitation (Optimized Ratio) | Spherical | 100 - 200 | - | - | [8] |
| Co-precipitation (1.3:1.0 mM) | Spherical | 125.40 ± 5.94 | 0.102 - 0.182 | - | |
| Co-precipitation (1.5:1.0 mM) | Needle-like | 376.65 ± 4.70 | 0.102 - 0.182 | - | [7] |
| Co-precipitation (1.50:1.125 mM) | Spherical | 135.67 ± 9.26 | 0.092 | - | [7] |
| Calcium Citrate NPs (CN) | - | 50 - 70 | - | -16.1 | [10] |
| Cisplatin-loaded CaCit NPs | Spherical | 150 - 200 | - | -30 to +30 | [7] |
PDI (Polydispersity Index) is a measure of the heterogeneity of sizes of particles in a mixture. A value < 0.2 generally indicates a monodisperse population. Zeta Potential is an indicator of the surface charge and colloidal stability of the nanoparticles.[11]
Visualizations
Caption: Workflow for the co-precipitation synthesis of calcium citrate nanoparticles.
Caption: Influence of precursor molar ratio on nanoparticle morphology and size.
References
- 1. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Feeding Cells with a Novel “Trojan” Carrier: Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and properties of calcium citrate nanosheets for bone graft substitute | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of citrate and NaCl on size, morphology, crystallinity and microstructure of calcium phosphates obtained from aqueous solutions at acidic or near-neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colloidal Stability of CA, SDS and PVA Coated Iron Oxide Nanoparticles (IONPs): Effect of Molar Ratio and Salinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Citrate Tetrahydrate for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of calcium citrate (B86180) tetrahydrate as a versatile and biocompatible nanocarrier in advanced drug delivery systems.
Introduction
Calcium citrate, particularly in its nanoparticle formulation, has emerged as a promising biomaterial for drug delivery applications.[1][2] Its inherent biocompatibility, biodegradability, and the potential for pH-responsive drug release make it an attractive candidate for delivering a range of therapeutic agents, from chemotherapy drugs to local anesthetics.[1][3][4] Nanoparticles of calcium citrate can be synthesized with controlled size and morphology, which are critical parameters for cellular uptake and biodistribution.[5] This document outlines the synthesis, drug loading, and characterization of calcium citrate-based drug delivery systems.
Key Applications
-
Targeted Cancer Therapy: Calcium citrate nanoparticles can be loaded with chemotherapeutic agents like cisplatin (B142131) and functionalized with targeting ligands such as Epidermal Growth Factor (EGF) to specifically target cancer cells that overexpress the corresponding receptor (EGFR).[3][6] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[6]
-
Local Anesthesia: Hydrophobic drugs like eugenol (B1671780), a local anesthetic, can be encapsulated within calcium citrate nanoparticles to improve their delivery for topical applications, potentially reducing side effects like skin irritation.[2][7]
-
Cellular Delivery ("Trojan" Carrier): Calcium citrate nanoparticles have demonstrated the ability to be taken up by cells, acting as a "Trojan" carrier to deliver encapsulated molecules, such as fluorescent dyes, into the intracellular environment.[5]
-
Bone Regeneration: The components of calcium citrate, calcium and citrate ions, are naturally involved in bone metabolism, suggesting its potential use in delivering drugs for bone-related disorders.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on calcium citrate-based drug delivery systems.
Table 1: Physicochemical Properties of Calcium Citrate Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| Calcium Citrate Nanoparticles (CN) | 50 - 70 | -16.1 | [9][10] |
| Cisplatin-loaded CaCit NPs (CaCit@CDDP) | < 350 | - | [6] |
| EGF-conjugated CaCit@CDDP NPs | 250 - 350 | +19.75 ± 2.87 | [6] |
| Eugenol-embedded CaCit NPs (Eu-CaCit) | 150 - 250 | - | [7] |
| Spherical CaCit NPs | 100 - 200 | - | [5] |
Table 2: Drug Loading and Release Characteristics
| Drug | Nanoparticle Formulation | Drug Loading | Release Profile Highlights | Reference(s) |
| Cisplatin | CaCit@CDDP-EGF NPs | 62% loading efficiency | pH-responsive release is a general feature of such systems. | [6] |
| Eugenol | Eu-CaCit NPs | 5.5% of total nanoparticle weight | pH-dependent, with faster release in acidic conditions (pH 4.8 and 5.5) compared to neutral pH (7.4). Follows Higuchi model (Fickian diffusion). | [1][7][11] |
| Citrate | Calcium Citrate Nanoparticles (CN) | 31% citrate content | - | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of Drug-Loaded Calcium Citrate Nanoparticles by Co-precipitation
This protocol provides a general framework for the synthesis of drug-loaded calcium citrate nanoparticles. Specific examples for cisplatin and eugenol are detailed below. The co-precipitation method involves the simultaneous formation of the calcium citrate matrix and the entrapment of the drug.[5][12]
Materials:
-
Calcium chloride (CaCl₂)
-
Trisodium (B8492382) citrate dihydrate
-
Drug to be encapsulated (e.g., Cisplatin, Eugenol)
-
Sodium hydroxide (B78521) (NaOH) (for pH adjustment and drug solubilization)
-
Deionized (DI) water
-
Magnetic stirrer
-
Centrifuge
General Procedure:
-
Prepare Stock Solutions: Prepare aqueous solutions of calcium chloride and trisodium citrate at the desired concentrations.
-
Drug Preparation: Dissolve the drug in an appropriate solvent. For some drugs, pH adjustment with NaOH may be necessary to increase solubility or facilitate interaction with the calcium ions.
-
Co-precipitation:
-
For drugs that interact with calcium ions, pre-mix the drug solution with the calcium chloride solution.
-
While stirring vigorously, add the trisodium citrate solution to the calcium chloride (or calcium chloride-drug mixture) solution.
-
A milky white suspension should form, indicating the precipitation of calcium citrate nanoparticles with the encapsulated drug.
-
-
Maturation: Continue stirring the suspension for a specified period (e.g., 30 minutes to 1 hour) at room temperature to allow for the maturation of the nanoparticles.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the particles.
-
Discard the supernatant and wash the pellet with DI water.
-
Repeat the washing step at least three times to remove unreacted precursors and unloaded drug.
-
-
Drying: Dry the purified nanoparticles, for example, by vacuum drying overnight.
Example 1A: Synthesis of Cisplatin-Loaded Calcium Citrate Nanoparticles (CaCit@CDDP NPs) [6]
-
Prepare a 3 mM stock solution of calcium nitrate (B79036) and a 3 mM stock solution of trisodium citrate dihydrate in DI water.
-
For the synthesis, combine 2 mL of the calcium nitrate solution, 1.5 mL of the trisodium citrate solution, and 0.5 mL of DI water.
-
To incorporate cisplatin, 20 mg of cisplatin is loaded into the solution during the synthesis process.
Example 1B: Synthesis of Eugenol-Embedded Calcium Citrate Nanoparticles (Eu-CaCit NPs) [7]
-
Dissolve 100 mg of eugenol in 2.00 mL of 0.375 M NaOH solution.
-
Add 5.00 mL of 1.00 M trisodium citrate solution to the eugenol solution and stir at room temperature for 10 minutes.
-
While stirring, add 3.25 mL of 2.00 M calcium chloride solution. A milky suspension will form.
-
Continue stirring at room temperature for an additional 30 minutes.
-
Centrifuge the mixture, wash the resulting solid with DI water three times, and dry in a vacuum overnight.
Protocol 2: In Vitro Drug Release Study
This protocol describes a common method for evaluating the release of a drug from the calcium citrate nanoparticles, often using a dialysis membrane-based method.[13][14][15]
Materials:
-
Drug-loaded calcium citrate nanoparticles
-
Dialysis tubing (with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles but allow the free drug to pass through)
-
Release media (e.g., phosphate-buffered saline (PBS) at different pH values, such as 7.4, 6.5, and 5.5, to simulate physiological and pathological conditions)[4][11]
-
Shaking incubator or water bath
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Preparation:
-
Accurately weigh a specific amount of drug-loaded nanoparticles and disperse them in a known volume of release medium (e.g., 1 mL of PBS).
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
-
Release Study:
-
Place the dialysis bag into a larger container with a known volume of the release medium (e.g., 50 mL of PBS).
-
Incubate the system at 37°C with continuous gentle shaking.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug release versus time to obtain the drug release profile.
-
Protocol 3: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Materials:
-
Cell line of interest (e.g., cancer cells for chemotherapy studies, normal cells for biocompatibility testing)
-
Complete cell culture medium
-
96-well cell culture plates
-
Calcium citrate nanoparticles (with and without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of the nanoparticle suspensions (and free drug as a control) in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the treatments. Include untreated cells as a negative control.
-
-
Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration compared to the untreated control cells.
-
Visualizations
Experimental and Logical Workflows
References
- 1. red.library.usd.edu [red.library.usd.edu]
- 2. "EUGENOL LOADED CALCIUM CITRATE PARTICLE AS A pH TRIGGERED DRUG RELEASE" by Sadia Afrin [red.library.usd.edu]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted Therapy with Cisplatin-Loaded Calcium Citrate Nanoparticles Conjugated with Epidermal Growth Factor for Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Eugenol-Embedded Calcium Citrate Nanoparticles as a Local Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103755552A - Preparation method of nano calcium citrate - Google Patents [patents.google.com]
- 9. Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Enabled Remote Loading of a Weak Acid Into pH-sensitive Liposomes and Augmented Cytosolic Delivery to Cancer Cells via the Proton Sponge Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Utilizing Calcium Citrate Tetrahydrate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium is a critical second messenger in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. In cell culture, the choice of calcium salt can significantly influence experimental outcomes due to differences in solubility, bioavailability, and cellular uptake. Calcium citrate (B86180) tetrahydrate, a readily available and biocompatible calcium salt, presents a valuable tool for researchers studying calcium signaling and its effects on various cell types. These application notes provide detailed protocols and background information for the effective use of calcium citrate tetrahydrate in cell culture media, with a focus on osteoblast and chondrocyte models.
Properties of this compound
This compound (--INVALID-LINK--) is a white, crystalline powder. It is sparingly soluble in water, a characteristic that necessitates specific preparation methods for cell culture applications.[1] Its dissolution can be facilitated by acidification.[2][3][4][5] For cell culture purposes, it is crucial to use a high-purity or cell culture-grade reagent to avoid introducing contaminants into the experimental system.[6][7]
Applications in Cell Culture
This compound can be utilized in a variety of cell culture applications to modulate the extracellular calcium concentration and study its downstream effects. Key applications include:
-
Induction of Osteogenic Differentiation: Providing a sustained source of calcium ions to promote the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cells into mature osteoblasts.
-
Modulation of Chondrocyte Phenotype: Investigating the role of extracellular calcium in maintaining chondrocyte viability, proliferation, and extracellular matrix production.[8]
-
Calcium Signaling Studies: Serving as a controlled source of calcium to investigate calcium-dependent signaling pathways.
Section 1: Osteoblast Differentiation
The differentiation of osteoblasts is a tightly regulated process that is highly dependent on the availability of extracellular calcium for mineralization of the extracellular matrix.
Quantitative Data Summary
The following table summarizes the observed effects of calcium supplementation on osteoblast proliferation and differentiation. It is important to note that much of the available data is based on studies using calcium chloride; however, a comparative study provides some insight into the effects of calcium citrate.[9] Further dose-response studies specifically with this compound are recommended.
| Parameter | Calcium Concentration | Cell Type | Effect | Reference |
| Proliferation | 2-4 mM (from CaCl₂) | Primary Osteoblasts | Optimal for proliferation and survival | [6] |
| >10 mM (from CaCl₂) | Primary Osteoblasts | Cytotoxic | [6] | |
| Differentiation | 6-8 mM (from CaCl₂) | Primary Osteoblasts | Favors differentiation and matrix mineralization | [6] |
| ALP Activity | 0.5 mg/mL (AlgaeCal containing Calcium Citrate) | hFOB 1.19 | ~2.5-fold increase compared to control | [9] |
| DNA Synthesis | 0.5 mg/mL (AlgaeCal containing Calcium Citrate) | hFOB 1.19 | ~4.0-fold increase compared to control | [9] |
| Calcium Deposition | 0.5 mg/mL (AlgaeCal containing Calcium Citrate) | hFOB 1.19 | ~4.0-fold increase compared to control | [9] |
Signaling Pathways in Osteoblast Differentiation
Calcium signaling intersects with key pathways regulating osteogenesis, including the Bone Morphogenetic Protein (BMP)/Smad and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
Materials:
-
Sterile, deionized water
-
1 M Hydrochloric Acid (HCl), sterile
-
Sterile conical tubes (50 mL)
-
Ultrasonic water bath
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile deionized water.
-
Slowly add 1 M HCl dropwise while vortexing until the pH of the solution is approximately 3.0. The powder should begin to dissolve.[2]
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear.
-
Bring the solution to the final desired volume with sterile deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[2]
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.[2]
Materials:
-
Mesenchymal stem cells or pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Growth medium (e.g., α-MEM with 10% FBS)
-
Osteogenic differentiation medium (Growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)[2]
-
10% Acetic Acid
-
Multi-well plates (24-well or 48-well)
Workflow:
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density to reach confluence.
-
Induction of Differentiation: Once confluent, replace the growth medium with osteogenic differentiation medium. For test groups, supplement the medium with various concentrations of the sterile this compound stock solution. Include a control group with osteogenic medium alone.
-
Culture: Culture the cells for 14-21 days, replacing the medium every 2-3 days.
-
Fixation: After the culture period, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the fixed cells three times with deionized water. Add Alizarin Red S staining solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Aspirate the ARS solution and wash the wells four times with deionized water to remove excess stain.
-
Qualitative Analysis: Visualize the stained mineralized nodules under a microscope.
-
Quantitative Analysis: a. To each well, add 400 µL of 10% acetic acid and incubate for 30 minutes with shaking to elute the stain. b. Scrape the cell layer and transfer the slurry to a microcentrifuge tube. c. Heat at 85°C for 10 minutes, then cool on ice. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5. f. Read the absorbance at 405 nm in a plate reader.
Section 2: Chondrocyte Culture
Maintaining a stable chondrocyte phenotype in culture is essential for cartilage research. Extracellular calcium plays a role in chondrocyte signaling and matrix production.
Quantitative Data Summary
The influence of extracellular calcium on chondrocyte proliferation and differentiation is complex and can be context-dependent. The available data, primarily from studies using calcium chloride, is summarized below.
| Parameter | Calcium Concentration | Cell Type | Effect | Reference |
| Proliferation | 1.75 mM vs 2.75 mM (from CaCl₂) | Chondrocytes | No significant difference in MTT assay | [10] |
| Migration | 2.75 mM vs 1.75 mM (from CaCl₂) | Chondrocytes | Decreased migration at higher calcium concentration | [10] |
| Differentiation (Collagen II & Aggrecan expression) | 1.75 mM, 2.75 mM, 3.75 mM (from CaCl₂) | Chondrocytes | No significant effect on expression levels | [10] |
| Extracellular Matrix Production (GAG & Collagen) | 1.8 mM vs 8.0 mM (from CaCl₂) | Bovine Chondrocytes in Alginate | Lower ECM production in the interior of constructs at higher calcium concentration, likely due to reduced nutrient transport | [11] |
Signaling Pathways in Chondrocytes
Chondrocyte interaction with the extracellular matrix is mediated by integrins, which can activate downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). Calcium signaling is also implicated in these pathways.
Experimental Protocols
Materials:
-
Primary chondrocytes or chondrogenic cell line (e.g., ATDC5)
-
Chondrocyte growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Weigert's Iron Hematoxylin
-
0.02% Fast Green solution
-
1% Acetic Acid solution
-
0.1% Safranin-O solution
-
Graded ethanol (B145695) series (95%, 100%)
-
Xylene
-
Mounting medium
Workflow:
Procedure:
-
Cell Culture: Culture chondrocytes in a 3D system (e.g., high-density micromass or pellet culture) to maintain their phenotype. Supplement the culture medium with different concentrations of sterile this compound.
-
Harvesting and Fixation: After the desired culture period (e.g., 14-21 days), harvest the micromasses or pellets, wash with PBS, and fix in 4% PFA.
-
Histological Processing: Dehydrate the fixed samples through a graded ethanol series, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm sections and mount on slides.
-
Staining: a. Deparaffinize and rehydrate the sections. b. Stain with Weigert's Iron Hematoxylin for 10 minutes to stain nuclei. c. Wash in running tap water. d. Counterstain with 0.02% Fast Green for 5 minutes. e. Rinse briefly with 1% acetic acid. f. Stain with 0.1% Safranin-O for 5 minutes to stain proteoglycans.[12][13]
-
Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the sections under a microscope. Proteoglycan-rich areas will stain red/orange. The intensity of the staining can be quantified using image analysis software.
Section 3: General Cell-Based Assays
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Calcium imaging dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
This compound stock solution
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Dye Loading: Wash the cells with HBSS (with Ca²⁺/Mg²⁺). Incubate the cells with the calcium imaging dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Imaging: Acquire a baseline fluorescence signal for a few minutes.
-
Stimulation: Add the this compound solution to the imaging chamber at the desired final concentration.
-
Image Acquisition: Continuously record the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
Data Analysis: Analyze the change in fluorescence intensity relative to the baseline to quantify the calcium response.
Conclusion
This compound is a versatile and effective source of calcium for a range of cell culture applications. The protocols provided herein offer a starting point for investigating the role of extracellular calcium in osteoblast and chondrocyte biology. Researchers are encouraged to optimize these protocols for their specific cell types and experimental questions. Further research is needed to fully elucidate the specific dose-dependent effects and signaling mechanisms of this compound in various cellular contexts.
References
- 1. Calcium citrate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fao.org [fao.org]
- 4. Calcium Citrate [drugfuture.com]
- 5. Preparation method of calcium citrate [lygshuren.com]
- 6. usbio.net [usbio.net]
- 7. Calcium Citrate, Tetrahydrate, Powder, FCC, 97.5-100.5%, Spectrum Chemical 500 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 8. Chondrocytes From Osteoarthritic and Chondrocalcinosis Cartilage Represent Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of a novel plant-based calcium supplement with two common calcium salts on proliferation and mineralization in human osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metallic Nanoscaffolds as Osteogenic Promoters: Advances, Challenges and Scope [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Citrate Tetrahydrate as a Biomaterial for Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium citrate (B86180) tetrahydrate, an organic calcium salt, is emerging as a promising biomaterial for bone regeneration. Its biocompatibility, biodegradability, and ability to release calcium ions make it a valuable component in the development of bone graft substitutes, scaffolds, and coatings.[1][2] Unlike traditional calcium phosphate-based biomaterials, calcium citrate offers a faster resorption rate, which can be advantageous in the early stages of bone healing.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in utilizing calcium citrate tetrahydrate for bone regeneration applications.
Data Presentation
Table 1: Physicochemical Properties of Calcium Citrate Nanosheets
| Property | Value | Reference |
| Form | Nanosheets | [1][3] |
| Width | 50–500 nm | [1][3] |
| Thickness | 8–30 nm | [1][3] |
| Chemical Formula | Ca₃(C₆H₅O₇)₂·4H₂O | [1] |
Table 2: In Vivo Bone Regeneration in a Rabbit Femoral Condyle Defect Model
| Treatment Group | Time Point | Percentage of Newly Formed Bone Area (%) | P-value | Reference |
| rhBMP-2 only (Control) | 2 weeks | 31.73 ± 1.26 | < 0.05 | [4] |
| Calcium Citrate + rhBMP-2 | 2 weeks | 48.21 ± 2.37 | < 0.05 | [4] |
| rhBMP-2 only (Control) | 4 weeks | 43.40 ± 1.65 | < 0.05 | [4] |
| Calcium Citrate + rhBMP-2 | 4 weeks | 57.32 ± 1.47 | < 0.05 | [4] |
| rhBMP-2 only (Control) | 6 weeks | 51.32 ± 7.80 | < 0.05 | [4] |
| Calcium Citrate + rhBMP-2 | 6 weeks | 66.74 ± 4.05 | < 0.05 | [4] |
Table 3: Effect of Calcium Citrate on Bone Healing in a Rabbit Femur Defect Model
| Defect Size | Healing Period | Observation | Reference |
| ≤ 2.0 mm | 4 and 6 weeks | Significant difference between experimental and control groups | [5][6] |
| > 2.0 mm | 4 and 6 weeks | No statistical difference (except at 4th week) | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanosheets
This protocol describes a soft chemical method for the synthesis of nano-scaled calcium citrate sheets.[1]
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium citrate (Na₃C₆H₅O₇)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Centrifuge
-
Freeze dryer
Procedure:
-
Prepare a 0.18 mol·L⁻¹ solution of calcium chloride in deionized water.
-
Prepare a 0.12 mol·L⁻¹ solution of sodium citrate in deionized water.
-
Mix the calcium chloride and sodium citrate solutions at a molar ratio of 3:2 (calcium chloride:sodium citrate).
-
Stir the mixture at 25°C.
-
Add ethanol to the mixture until a white slurry is produced. A volume ratio of alcohol to water between 1:2 and 2:1 can be used, with a 1:2 ratio yielding thinner sheets with a more regular morphology.[1]
-
Centrifuge the slurry to collect the precipitate.
-
Wash the precipitate with deionized water.
-
Freeze-dry the purified slurry to obtain nano-calcium citrate powder.
Protocol 2: In Vivo Evaluation of Bone Regeneration in a Rabbit Femoral Defect Model
This protocol outlines the procedure for creating a bone defect in a rabbit model and implanting calcium citrate-based biomaterials to evaluate bone regeneration.[4][5][6]
Materials:
-
New Zealand white rabbits
-
Anesthetic agents
-
Surgical instruments
-
Calcium citrate biomaterial (e.g., powder, pellets combined with rhBMP-2)
-
Saline solution
-
Sutures
Procedure:
-
Anesthetize the rabbit following approved animal care and use protocols.
-
Surgically expose the femoral condyles.
-
Create a standardized bone defect of a specific size (e.g., 10 mm long and 5 mm deep, or drill holes of 1.2, 1.5, 2.0, and 2.5 mm).[4][5][6]
-
Implant the calcium citrate biomaterial into the defect. For a control group, the defect can be left empty or filled with a control material (e.g., rhBMP-2 alone).[4][5][6]
-
Close the surgical site in layers using sutures.
-
House the animals under standard conditions for a predetermined period (e.g., 2, 4, 6, or 8 weeks).[4][5][6]
-
At the end of the study period, euthanize the animals and retrieve the femurs for analysis.
-
Conduct histological and/or radiological analysis to evaluate new bone formation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways for calcium citrate-mediated bone regeneration.
Caption: General experimental workflow for evaluating calcium citrate in bone regeneration.
Discussion
The provided data and protocols demonstrate the potential of this compound as a biomaterial for bone regeneration. Animal studies have shown that it can promote the formation of new bone, particularly in smaller defects and when combined with growth factors like rhBMP-2.[4][5][6][7] The nano-sheet morphology, achievable through a straightforward synthesis process, may offer a high surface area for cell interaction and ion exchange.[1]
Recent research suggests that citrate itself is a key signaling molecule in bone remodeling.[8] It is involved in energy metabolism and can influence gene expression related to bone formation and resorption.[8] The release of calcium ions from calcium citrate can activate signaling pathways such as mTORC1 and AMPK, which are involved in osteogenic differentiation.[9]
Further research is warranted to fully elucidate the mechanisms of action and to optimize the formulation of calcium citrate-based biomaterials. This includes investigating the effects of different particle sizes, porosity, and combinations with other bioactive molecules and polymers.[10][11] The development of composite scaffolds incorporating calcium citrate could provide the necessary mechanical support for larger bone defects while promoting biological regeneration.[10][11]
References
- 1. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium citrate: a new biomaterial that can enhance bone formation in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of calcium citrate on bone integration in a rabbit femur defect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and properties of calcium citrate nanosheets for bone graft substitute | Semantic Scholar [semanticscholar.org]
- 8. Citrate: a key signalling molecule and therapeutic target for bone remodeling disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabotissugenic citrate biomaterials orchestrate bone regeneration via citrate-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbe.jlu.edu.cn [jbe.jlu.edu.cn]
- 11. researchgate.net [researchgate.net]
Application Notes: Protocol for Calcium Citrate Tetrahydrate Precipitation
Introduction
Calcium citrate (B86180) is a widely utilized calcium salt in pharmaceutical supplements and as a food additive (E333).[1] Its bioavailability can be superior to other calcium sources like carbonate, particularly in individuals with altered digestive conditions.[1] Calcium citrate exists in several hydrated forms, with the tetrahydrate [Ca₃(C₆H₅O₇)₂·4H₂O] being a common and stable variant.[2][3] The controlled precipitation of calcium citrate tetrahydrate is a critical step in its industrial production, which often involves the neutralization of citric acid from fermentation broths.[1][4] The specific polymorph obtained is highly dependent on process parameters, most notably temperature.[5][6]
This document provides detailed protocols for the laboratory-scale precipitation of this compound, summarizing key quantitative data and outlining the experimental workflow.
Principle of Precipitation
The synthesis of this compound is typically achieved through reactive crystallization. The fundamental principle involves the reaction of a soluble calcium salt with citric acid or a citrate salt in an aqueous solution. Due to the low solubility of calcium citrate in water (approximately 0.095 g/100g ), it precipitates out of the solution.[7]
Several synthetic routes are common:
-
Neutralization Reaction: Citric acid is reacted with a calcium base such as calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).[1][4][8]
-
Double Displacement Reaction: A soluble calcium salt like calcium chloride (CaCl₂) is reacted with a soluble citrate salt, such as trisodium (B8492382) citrate (Na₃C₆H₅O₇).[8]
-
Soft Chemical Method: Ethanol is used as an anti-solvent to induce supersaturation and precipitate nano-sized calcium citrate particles from a solution of calcium and citrate salts.[8][9]
A critical factor in obtaining the desired tetrahydrate form is temperature. Calcium citrate hexahydrate tends to crystallize at lower temperatures, while the tetrahydrate form is favored at higher temperatures, with a transition point around 51.6-52°C.[5][6][10] Therefore, maintaining the reaction temperature above this point is essential for specifically producing the tetrahydrate.
Data Presentation
The following tables summarize key quantitative parameters for the precipitation of this compound, compiled from various sources.
Table 1: Reactant Concentrations and Ratios
| Calcium Source | Citrate Source | Ca²⁺:Citrate³⁻ Molar Ratio | Concentration (Calcium Source) | Concentration (Citrate Source) | Reference |
|---|---|---|---|---|---|
| Calcium Chloride (CaCl₂) | Trisodium Citrate (Na₃C₆H₅O₇) | 3:2 | 0.18 mol·L⁻¹ | 0.12 mol·L⁻¹ | [8][9] |
| Calcium Carbonate (CaCO₃) | Citric Acid (C₆H₈O₇) | 3:2 | Not specified (added to neutralize) | Not specified | [1][4] |
| Calcium Oxide/Hydroxide | Citric Acid (C₆H₈O₇) | 3:2 | Not specified (added to neutralize) | Not specified |[4][7] |
Table 2: Key Process Parameters for Tetrahydrate Formation
| Parameter | Value / Range | Purpose / Comment | Reference |
|---|---|---|---|
| Reaction Temperature | > 52 °C (e.g., 70 °C) | Favors crystallization of the tetrahydrate form over the hexahydrate. | [5][6][10] |
| Reaction Endpoint pH | 3.8 - 5.5 | Optimal range for the completion of the reactive crystallization process. | [5][6] |
| Washing Endpoint pH | 6.0 - 7.0 | Ensures removal of acidic or basic impurities from the final product. | [7] |
| Drying Temperature | < 80 °C | Preserves the tetrahydrate crystalline structure. | [10] |
| Drying for Assay | 150 °C for 4 hours | Dehydrates the sample to the anhydrous form for quantitative analysis. | [11] |
| Expected Loss on Drying | 10.0% - 13.3% | Confirms the presence of four water molecules in the original sample. |[11] |
Experimental Protocols
Two primary protocols are presented for the synthesis of this compound. Protocol 1, using soluble salts, offers precise stoichiometric control. Protocol 2 reflects a common industrial method involving an acid-base reaction.
Protocol 1: Precipitation from Calcium Chloride and Trisodium Citrate
Methodology: This protocol utilizes a double displacement reaction between calcium chloride and trisodium citrate. The reaction stoichiometry is 3CaCl₂ + 2Na₃C₆H₅O₇ → Ca₃(C₆H₅O₇)₂↓ + 6NaCl.
Materials:
-
Calcium chloride, anhydrous (CaCl₂)
-
Trisodium citrate, dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water
-
Silver nitrate (B79036) solution (AgNO₃, 0.1 M for testing)
Equipment:
-
Glass beakers
-
Magnetic stirrer with hotplate
-
Graduated cylinders
-
Thermometer
-
Buchner funnel and vacuum flask
-
Filter paper (e.g., Whatman No. 1)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.18 M solution of calcium chloride by dissolving the appropriate amount of CaCl₂ in DI water.
-
Prepare a 0.12 M solution of trisodium citrate by dissolving the appropriate amount of Na₃C₆H₅O₇·2H₂O in DI water.[8]
-
-
Reaction Setup:
-
Place the trisodium citrate solution into a beaker on a magnetic stirrer with a hotplate.
-
Begin stirring and gently heat the solution to 70 °C.[10] Maintain this temperature throughout the addition step.
-
-
Precipitation:
-
Aging the Precipitate:
-
After the addition is complete, continue stirring the slurry at 70 °C for an additional 30-60 minutes to allow the crystals to grow and mature.
-
-
Isolation:
-
Turn off the heat and allow the mixture to cool to room temperature.
-
Separate the white precipitate from the supernatant by vacuum filtration using a Buchner funnel.
-
-
Washing:
-
Wash the filter cake with several portions of DI water to remove the soluble sodium chloride byproduct.
-
Continue washing until the filtrate pH is neutral (pH ≈ 7) or a test for chloride ions with silver nitrate solution is negative.[7]
-
-
Drying:
-
Carefully transfer the washed precipitate to a clean, dry dish.
-
Dry the product in an oven at a temperature below 80 °C (e.g., 70 °C) until a constant weight is achieved. Drying at higher temperatures can lead to the loss of hydration water, forming the dihydrate or anhydrous forms.[10]
-
-
Final Product:
-
The resulting white, odorless powder is this compound. Store in a well-closed container.[11]
-
Protocol 2: Precipitation from Citric Acid and Calcium Carbonate
Methodology: This protocol involves the neutralization of citric acid with calcium carbonate. The reaction is 2C₆H₈O₇ + 3CaCO₃ → Ca₃(C₆H₅O₇)₂↓ + 3H₂O + 3CO₂↑.
Materials:
-
Citric acid, anhydrous (C₆H₈O₇)
-
Calcium carbonate (CaCO₃), fine powder
-
Deionized (DI) water
Equipment:
-
Same as Protocol 1
Procedure:
-
Prepare Citric Acid Solution: Dissolve the desired amount of citric acid in DI water in a beaker.
-
Reaction Setup: Place the beaker on a magnetic stirrer with a hotplate and begin heating the solution to 70 °C.
-
Precipitation:
-
Slowly and carefully add small portions of calcium carbonate powder to the heated citric acid solution. Effervescence (release of CO₂ gas) will occur.
-
Continue adding calcium carbonate until the effervescence ceases, indicating that the citric acid has been neutralized.
-
A white precipitate of calcium citrate will form as the reaction proceeds.
-
-
pH Adjustment & Aging:
-
Isolation, Washing, and Drying: Follow steps 5, 6, and 7 from Protocol 1 to isolate, wash, and dry the this compound product.
Visualized Workflow
The following diagram illustrates the experimental workflow for the precipitation of this compound as described in Protocol 1.
References
- 1. Calcium citrate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. Preparation method of calcium citrate [lygshuren.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. CN103833545A - Preparation method of calcium citrate - Google Patents [patents.google.com]
- 8. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nano.ku.dk [nano.ku.dk]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
Application Note: Dissolution Rate Testing of Calcium Citrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the dissolution rate testing of calcium citrate (B86180) tetrahydrate, a common calcium supplement. The dissolution profile of such supplements is a critical quality attribute, as it impacts the bioavailability of the calcium for absorption. This note details the standardized methodologies for dissolution testing, including apparatus setup, media preparation, and analytical procedures for the quantification of dissolved calcium. The protocols provided are based on established pharmacopeial methods and scientific literature, ensuring relevance and reliability for quality control and research and development applications.
Introduction
Calcium citrate, particularly as the tetrahydrate form (Ca₃(C₆H₅O₇)₂·4H₂O), is a widely used calcium salt in dietary supplements. Unlike calcium carbonate, its solubility is less dependent on an acidic environment, making it a suitable option for individuals with reduced gastric acid secretion.[1] However, to ensure that the calcium is available for absorption in the gastrointestinal tract, the dissolution characteristics of the solid dosage form (e.g., tablets, capsules) must be thoroughly evaluated. Dissolution testing is an in vitro method that measures the rate and extent to which a substance from a solid dosage form goes into solution under specified conditions. This test is crucial for assessing batch-to-batch consistency and predicting the in vivo performance of the product.
Factors Influencing Dissolution
The dissolution rate of calcium citrate tetrahydrate can be influenced by several factors, both related to the formulation and the physiological environment. Understanding these factors is key to developing robust formulations and relevant testing methods.
-
pH of the Medium: While less pH-dependent than carbonate, the solubility of calcium citrate is still influenced by pH. It is freely soluble in diluted hydrochloric acid.[2]
-
Presence of Other Ions: The presence of citrate ions can increase the solubility of calcium citrate by forming soluble complexes.[3] Conversely, other components in a formulation or the gastrointestinal tract could potentially interact and affect dissolution.
-
Formulation Excipients: Binders, disintegrants, and lubricants used in tablet manufacturing can significantly impact the disintegration and subsequent dissolution of the active ingredient.
-
Physical Properties: Particle size, crystal form (hydrate state), and tablet hardness are critical physical attributes that can alter the dissolution profile.
Experimental Protocols
Protocol 1: Dissolution Rate Determination
This protocol describes a standard method for determining the dissolution rate of this compound from a solid dosage form, such as a tablet. The method employs USP Apparatus 2 (Paddles), which is widely used for oral solid dosage forms.[4]
Apparatus and Conditions:
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of 0.1 N Hydrochloric Acid (HCl) |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 75 rpm |
| Sampling Times | 5, 10, 15, 30, 45, and 60 minutes |
| Sample Volume | 10 mL |
| Filtration | Filter samples promptly through a 0.45 µm syringe filter |
Procedure:
-
Prepare the dissolution medium (0.1 N HCl) and place 900 mL into each vessel of the dissolution apparatus.
-
Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one tablet into each vessel, taking care to avoid the formation of air bubbles on the tablet surface.
-
Start the apparatus immediately and run at 75 rpm.
-
At each specified time point (5, 10, 15, 30, 45, 60 min), withdraw a 10 mL aliquot of the medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately filter each sample through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Analyze the filtered samples for calcium content using a suitable analytical method, such as the complexometric titration described in Protocol 3.2. No medium replacement is necessary for this procedure.
Protocol 2: Quantification of Dissolved Calcium by Complexometric Titration
This protocol provides a step-by-step method for quantifying the amount of calcium in the dissolution samples using complexometric titration with Edetate Disodium (EDTA). This method is based on the USP assay for Calcium Citrate.[5]
Reagents:
-
0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution), standardized.
-
1 N Sodium Hydroxide (NaOH).
-
Hydroxy Naphthol Blue indicator.
-
Deionized water.
Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the filtered dissolution sample into a suitable conical flask. If necessary, dilute the sample with deionized water to fall within the titration range.
-
Add approximately 75 mL of deionized water.
-
While stirring, add 15 mL of 1 N NaOH.
-
Add approximately 300 mg of Hydroxy Naphthol Blue indicator. The solution will turn a wine-red color.
-
Titrate immediately with standardized 0.05 M EDTA VS to a clear blue endpoint.
-
Record the volume of EDTA consumed.
-
Perform a blank titration with the dissolution medium if necessary.
Calculation:
The amount of this compound dissolved is calculated using the following formula:
mg Dissolved = (V_sample - V_blank) × M_EDTA × F × DF × V_medium
Where:
-
V_sample = Volume of EDTA used for the sample (mL)
-
V_blank = Volume of EDTA used for the blank (mL)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
F = Factor (Each mL of 0.05 M EDTA is equivalent to 8.307 mg of anhydrous Ca₃(C₆H₅O₇)₂. For this compound, this factor needs to be adjusted based on molecular weights: 1 mL of 0.05 M EDTA is equivalent to 9.508 mg of Ca₃(C₆H₅O₇)₂·4H₂O).
-
DF = Dilution factor of the sample, if any.
-
V_medium = Total volume of the dissolution medium (900 mL).
The percentage of the labeled amount dissolved is then calculated:
% Dissolved = (mg Dissolved / Label Claim in mg) × 100
References
- 1. [Dissolution velocity of different calcium preparations used in the clinical field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 3. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
Application Notes and Protocols for Formulating Pharmaceutical Preparations with Calcium Citrate Tetrahydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium citrate (B86180) tetrahydrate (Ca₃(C₆H₅O )₂·4H₂O) is a widely used calcium salt in pharmaceutical preparations and dietary supplements. It is favored for its good bioavailability, which is less dependent on gastric acid compared to calcium carbonate, making it a suitable option for a broader patient population, including the elderly and those on acid-suppressing medications.[1] This document provides detailed application notes and protocols for the formulation and evaluation of pharmaceutical preparations containing calcium citrate tetrahydrate.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development. Key properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | Ca₃(C₆H₅O )₂·4H₂O | [2] |
| Molar Mass | 570.49 g/mol | [2][3] |
| Appearance | White, odorless crystalline powder or fine granules | [1][2][4] |
| Elemental Calcium Content | Approximately 21.1% | [5] |
| Solubility in Water | Sparingly soluble (0.95 g/L at 25 °C) | [5] |
| Solubility in Alcohol | Insoluble | [5] |
| Density (Bulk) | 0.80 g/cc - 1.3 g/cc | [6] |
| Density (Tapped) | ~0.64 g/mL (after 50 taps) | [7] |
| Loss on Drying | 10.0% - 13.3% | [7] |
| Particle Size | Can vary (e.g., micronized grades available from 0.1 to 10.0 µm) | [8] |
Pharmaceutical Formulations
This compound can be formulated into various dosage forms, primarily oral solid and liquid preparations.
Oral Solid Dosage Forms (Tablets and Capsules)
Tablets are a common dosage form for this compound and can be manufactured using wet granulation or direct compression.
-
Wet Granulation: This method is often employed to improve the flow and compression properties of the material.[8] A binder solution is added to the powder blend to form granules, which are then dried and milled before compression.
-
Direct Compression: This is a simpler and more cost-effective method. However, it requires excipients with excellent flowability and compressibility. Tricalcium citrate has been described as a brittle tableting excipient suitable for direct compression.[9]
Example Tablet Formulation (Wet Granulation):
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 80 - 90 |
| Pregelatinized Starch | Binder | 4 - 5 |
| Magnesium Stearate (B1226849) | Lubricant | 1 |
| Cellulose (B213188) Gum | Binder | 1 |
Capsule Formulations: For capsule filling, the granulated or powder blend of this compound with suitable glidants and lubricants can be used.
Oral Liquid and Semi-Solid Formulations
For patients who have difficulty swallowing solid dosage forms, such as pediatric and geriatric populations, liquid formulations are a suitable alternative.[10]
-
Aqueous Suspensions: Due to its limited solubility, this compound is typically formulated as a suspension.[11] These formulations require suspending agents to ensure dose uniformity.
Example Oral Suspension Formulation:
| Ingredient | Function |
| This compound | Active Pharmaceutical Ingredient |
| Isomalt | Suspending Agent/Sweetener |
| Sorbitol | Co-solvent/Sweetener |
| Purified Water | Vehicle |
| Preservatives, Flavoring Agents | As required |
Experimental Protocols
Tablet Manufacturing by Wet Granulation
Objective: To prepare tablets of this compound using a wet granulation process.
Materials:
-
This compound
-
Pregelatinized Starch
-
Purified Water
-
Magnesium Stearate
-
Cellulose Gum
Equipment:
-
High-shear granulator
-
Fluid bed dryer
-
Comminuting mill (e.g., Fitzmill)
-
Blender (e.g., V-blender)
-
Tablet press
Protocol:
-
Blending: Mix this compound and pregelatinized starch in a high-shear granulator.
-
Granulation: Add purified water to the powder blend while mixing to form wet granules.
-
Drying: Dry the wet granules in a fluid bed dryer at approximately 65.6°C until the desired moisture content is achieved.[12]
-
Sizing: Mill the dried granules using a comminuting mill to achieve a uniform particle size.[12]
-
Final Blending: Blend the sized granules with magnesium stearate and cellulose gum in a V-blender.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
Dissolution Testing
Objective: To evaluate the in-vitro release of calcium from the formulated tablets.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Medium: 0.1 N Hydrochloric Acid (simulated gastric fluid)
Volume: 900 mL
Temperature: 37 ± 0.5 °C
Paddle Speed: 75 RPM
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze for calcium content using a suitable analytical method, such as atomic absorption spectroscopy or titration.
Bioavailability Study
Objective: To assess the in-vivo absorption of calcium from the formulation.
Study Design: A randomized, crossover study in healthy volunteers.
Protocol:
-
Fasting: Subjects should fast overnight for at least 12 hours before dosing.[13]
-
Dosing: Administer a single dose of the this compound formulation.
-
Blood Sampling: Collect blood samples at baseline and at specified time points post-dose (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours).[14]
-
Urine Collection: Collect urine over a 24-hour period.[15]
-
Analysis: Analyze serum and urine samples for calcium concentration.
-
Pharmacokinetic Parameters: Calculate pharmacokinetic parameters such as Cmax (peak serum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the extent and rate of absorption.[14]
Stability Testing (as per ICH Guidelines)
Objective: To determine the shelf-life of the pharmaceutical preparation.
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for 12 months.[16]
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[16]
Testing Frequency:
Parameters to be Tested:
-
Appearance
-
Assay of this compound
-
Dissolution
-
Moisture content
-
Hardness and Friability (for tablets)
Visualizations
Calcium Homeostasis Signaling Pathway
The bioavailability of calcium from any formulation is intrinsically linked to the physiological mechanisms of calcium homeostasis. The following diagram illustrates the key hormones and organs involved in regulating blood calcium levels.
Caption: Hormonal regulation of blood calcium levels.
Experimental Workflow for Tablet Formulation and Evaluation
The following diagram outlines the logical flow of experiments from formulation development to final product evaluation for this compound tablets.
Caption: Workflow for tablet formulation and testing.
References
- 1. Vitamin D and Calcium—An Overview, Review of Metabolism, and the Importance of Co-Supplementation [mdpi.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Parathyroid hormone - Wikipedia [en.wikipedia.org]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Calcium citrate - Wikipedia [en.wikipedia.org]
- 6. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Blood Calcium | Calcitonin and Parathyroid Hormone – Integrated Human Anatomy and Physiology Part 2 (NOT UPDATED) [uen.pressbooks.pub]
- 8. US4882161A - Chewable, non-gritty calcium citrate tablet - Google Patents [patents.google.com]
- 9. Tricalcium citrate - a new brittle tableting excipient for direct compression and dry granulation with enormous hardness yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Citrate 1000 mg/10 mL Oral Liquid - Easy Absorption | Bayview Pharmacy [bayviewrx.com]
- 11. WO2019048534A1 - Composition for calcium supplementation - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability of calcium supplements and the effect of Vitamin D: comparisons between milk, calcium carbonate, and calcium carbonate plus vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. snscourseware.org [snscourseware.org]
Application Notes and Protocols: Hydrothermal Synthesis of Calcium Citrate Tetrahydrate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium citrate (B86180), particularly in its tetrahydrate form ([Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O), is a widely utilized calcium supplement in the pharmaceutical and food industries.[1][2] Its superior bioavailability compared to other sources like calcium carbonate makes it a preferred choice for formulating dietary supplements and for therapeutic applications aimed at treating calcium deficiencies and supporting bone health.[1][2]
The synthesis method significantly influences the physicochemical properties of calcium citrate crystals, such as morphology, purity, and dissolution rates, which are critical for drug development and formulation. Hydrothermal synthesis is an effective method for producing well-defined, needle-shaped crystals of calcium citrate tetrahydrate.[3][4][5] This technique involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel known as an autoclave. While other methods exist, the hydrothermal route offers excellent control over crystal growth, leading to a product with high purity and specific morphology. In nature, this compound can be found as the mineral earlandite.[6]
These application notes provide a detailed protocol for the hydrothermal synthesis of this compound crystals, along with methods for their characterization and a summary of their applications relevant to the pharmaceutical industry.
Experimental Protocols
Hydrothermal Synthesis of this compound
This protocol is adapted from the methodology described for obtaining needle-shaped crystals of tricalcium dicitrate tetrahydrate.[4] The process involves the reaction of calcium and citrate sources in a Teflon-lined stainless steel autoclave under controlled temperature and time.
Materials:
-
Calcium Carbonate (CaCO₃)
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Anhydrous Citric Acid (C₆H₈O₇)
-
Deionized (DI) Water
-
Teflon-lined stainless steel autoclave
-
Drying oven
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Precursor Preparation: Accurately weigh and place the precursor materials—Calcium Carbonate, Calcium Nitrate Tetrahydrate, and anhydrous Citric Acid—into the Teflon liner of the autoclave.
-
Solvent Addition: Add a specific volume of deionized water to the Teflon liner.
-
Sealing the Autoclave: Tightly seal the Teflon liner and place it inside the stainless steel autoclave. Ensure the autoclave is sealed securely to withstand the pressure generated during the reaction.
-
Hydrothermal Reaction: Place the sealed autoclave into a programmable drying oven. Heat the autoclave to the desired reaction temperature and maintain it for the specified duration.
-
Cooling and Product Recovery: After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot or under pressure.
-
Filtration and Washing: Once cooled, carefully open the autoclave and retrieve the Teflon liner. Filter the resulting white precipitate using a filtration apparatus. Wash the collected crystals several times with deionized water to remove any unreacted precursors or soluble byproducts.
-
Drying: Dry the washed crystals in an oven at a moderate temperature (e.g., 80-90°C) until a constant weight is achieved.
-
Storage: Store the final dried this compound powder in a desiccator to prevent moisture absorption.
Data Presentation
Table 1: Hydrothermal Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | CaCO₃, Ca(NO₃)₂·4H₂O, Anhydrous Citric Acid, DI Water | [4] |
| Molar Ratio | 3:2 (Calcium Source : Citric Acid) | [4] |
| Reaction Temperature | 160 °C | [4] |
| Reaction Time | 72 hours | [4] |
| Apparatus | Teflon-lined Stainless Steel Autoclave | [4] |
Table 2: Expected Characterization Results
| Characterization Technique | Expected Outcome | Reference |
| Crystal System | Triclinic or Monoclinic | [2][4][5] |
| Morphology (SEM) | Needle-shaped crystals | [3][4] |
| Thermal Decomposition (TGA) | Stepwise water loss up to ~120 °C, decomposition into CaCO₃ above 340 °C. | [7][8] |
| FTIR Spectroscopy | Absorption bands around 3479 cm⁻¹ and 3176 cm⁻¹ (O-H bonds in crystal water). | [8] |
Visualized Workflows and Relationships
Caption: Workflow for the hydrothermal synthesis and characterization of this compound.
Caption: Relationship between synthesis parameters and final crystal properties.
Characterization Protocols
To confirm the identity, purity, and morphology of the synthesized this compound, the following characterization techniques are recommended.
-
X-Ray Diffraction (XRD):
-
Purpose: To identify the crystalline phase and confirm the crystal structure.
-
Methodology: A powdered sample of the synthesized material is mounted on a sample holder. The sample is irradiated with monochromatic X-rays at a continuously varying angle (2θ). The diffracted X-rays are detected and their intensity is plotted against the 2θ angle. The resulting diffractogram should be compared with standard patterns for this compound (e.g., JCPDS No. 28-2003).[8]
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface topography and morphology of the crystals.
-
Methodology: A small amount of the crystal powder is mounted on an SEM stub using conductive adhesive tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging. The coated sample is placed in the SEM chamber, and a focused beam of electrons is scanned across its surface to generate images. The expected morphology for hydrothermally synthesized crystals is needle-like.[4]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and water content of the crystals.
-
Methodology: A small, accurately weighed sample is placed in a TGA crucible. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the change in mass as a function of temperature. For this compound, a weight loss corresponding to the four water molecules is expected before decomposition of the citrate anion at higher temperatures.[7]
-
Applications in Drug Development
The this compound crystals synthesized via this hydrothermal method are suitable for various pharmaceutical applications:
-
Active Pharmaceutical Ingredient (API): As a high-purity source of calcium for medications aimed at treating and preventing osteoporosis and other conditions related to calcium deficiency.[9]
-
Pharmaceutical Excipient: Used in tablet and capsule formulations to improve compression properties, act as a filler, and enhance the stability and dissolution characteristics of the final product.[10]
-
Nutritional Supplements: Ideal for fortifying supplements due to its high bioavailability, ensuring effective calcium absorption.[1][10]
-
Biomaterials: The synthesized crystals can be investigated for use in bone graft substitutes and for promoting bone regeneration, sometimes in combination with other materials like bone morphogenetic proteins.[5][8]
References
- 1. daffodilpharma.com [daffodilpharma.com]
- 2. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. Calcium citrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nano.ku.dk [nano.ku.dk]
- 8. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for the Synthesis of Porous Carbon from Calcium Citrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of porous carbon materials using calcium citrate (B86180) tetrahydrate as a precursor. Calcium citrate tetrahydrate serves as a cost-effective and straightforward precursor, functioning as both a carbon source and a self-templating agent. The resulting porous carbons exhibit high surface areas, large pore volumes, and a predominantly mesoporous structure, making them promising candidates for a variety of applications, including catalysis, environmental remediation, and potentially in the pharmaceutical sciences as drug delivery vehicles. This guide outlines the underlying principles, experimental procedures, and key characterization data of this synthesis method.
Introduction to Porous Carbon Synthesis from this compound
The synthesis of porous carbon from this compound is an effective and activation-free method.[1] The process hinges on the thermal decomposition (carbonization) of this compound at elevated temperatures in an inert atmosphere. During this process, the organic citrate component is converted into a carbon matrix, while the calcium component forms calcium oxide (CaO) or calcium carbonate (CaCO₃) nanoparticles embedded within this matrix.[2][3] These in-situ generated inorganic nanoparticles act as a hard template.[3] Subsequent removal of these nanoparticles by acid leaching creates a network of pores, resulting in a high-surface-area porous carbon material.[2][3] The morphology of the final porous carbon can be influenced by the morphology of the initial calcium citrate precursor.[4]
The thermal decomposition of this compound proceeds through distinct stages. Initially, the four water molecules of the hydrate (B1144303) are lost in two steps between 60°C and 190°C.[5] The anhydrous calcium citrate then decomposes to form calcium carbonate, which in turn decomposes to calcium oxide at higher temperatures, releasing CO₂ gas that can contribute to the creation of micropores.[4][6]
Potential Applications in Drug Development
While direct studies on the use of porous carbon derived specifically from this compound for drug delivery are limited, the physicochemical properties of these materials align well with the requirements for advanced drug delivery systems. Mesoporous carbon nanoparticles (MCNs) are extensively investigated as drug carriers due to their high biocompatibility, large surface area and pore volume for high drug loading, and tunable surface chemistry.[5][7][8]
Key potential advantages for drug delivery include:
-
High Drug Loading Capacity: The large surface area and pore volume can accommodate a significant amount of therapeutic agents.[7]
-
Biocompatibility: Carbon-based materials, including mesoporous carbons, have demonstrated good biocompatibility with low cytotoxicity.[5][9]
-
Controlled and Sustained Release: The porous structure can be tailored to control the diffusion and release kinetics of loaded drugs.[10]
-
Surface Functionalization: The carbon surface can be modified with various functional groups to enhance drug loading, improve stability, and achieve targeted delivery.[11][12]
-
Protection of Therapeutic Payloads: The porous matrix can protect sensitive drug molecules from degradation in biological environments.
Further research is warranted to explore the surface functionalization of calcium citrate-derived porous carbon for specific drug targeting and to conduct comprehensive in-vitro and in-vivo studies to validate its efficacy and safety as a drug delivery platform.
Experimental Protocols
This section details the experimental procedures for the synthesis of porous carbon from this compound.
Materials and Equipment
-
This compound (Ca₃(C₆H₅O₇)₂·4H₂O)
-
Hydrochloric acid (HCl) or other suitable acid for leaching
-
Deionized water
-
Tube furnace with temperature controller
-
Inert gas supply (e.g., nitrogen, argon)
-
Beakers, flasks, and other standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Centrifuge or filtration setup
-
Drying oven
Synthesis of Porous Carbon
The synthesis of porous carbon from this compound can be summarized in a two-step process: carbonization followed by acid leaching.
Protocol:
-
Carbonization:
-
Place a known amount of this compound powder in a ceramic boat and position it in the center of a tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen or argon) at a flow rate of 100-200 mL/min for at least 30 minutes to remove any residual air.
-
Heat the furnace to the desired carbonization temperature (typically between 700°C and 900°C) at a ramping rate of 5-10°C/min under the inert gas flow.
-
Hold the temperature for 1-2 hours.
-
After the hold time, turn off the furnace and allow it to cool down to room temperature naturally under the inert gas flow.
-
The resulting black powder is a composite of carbon and calcium oxide (CaO/C).[2]
-
-
Acid Leaching (Template Removal):
-
Transfer the CaO/C composite powder to a beaker containing a solution of hydrochloric acid (typically 1-2 M). Use a sufficient volume of acid to fully immerse the powder and neutralize the CaO.
-
Stir the mixture vigorously using a magnetic stirrer for several hours (e.g., 2-4 hours) at room temperature or with gentle heating (e.g., 50-60°C) to ensure the complete dissolution of the CaO nanoparticles.[2]
-
After leaching, separate the solid carbon material from the acidic solution by centrifugation or vacuum filtration.
-
Wash the collected carbon powder repeatedly with deionized water until the pH of the filtrate becomes neutral. This step is crucial to remove any residual acid and calcium chloride.
-
Dry the final porous carbon product in a drying oven at 80-100°C overnight.
-
Data Presentation
The properties of the porous carbon derived from calcium citrate are highly dependent on the synthesis conditions, particularly the carbonization temperature. The following tables summarize typical quantitative data reported in the literature.
Table 1: Influence of Carbonization Temperature on the Properties of Porous Carbon
| Carbonization Temperature (°C) | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) |
| 600 | ~400 - 600 | ~0.3 - 0.5 | Microporous/small mesopores |
| 700 | ~1000 - 1100 | ~0.6 - 0.8 | Mesoporous |
| 800 | ~1200 - 1400 | ~1.0 - 1.5 | Mesoporous |
| 900 | ~1400 - 1600 | ~1.5 - 2.6 | Mesoporous |
Note: These are approximate values compiled from various sources and can vary based on specific experimental conditions.[1][2][13]
Table 2: Comparative Properties of Porous Carbons from Different Metal Citrates
| Precursor | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Characteristics |
| Calcium Citrate | Up to ~1610 | Up to ~2.6 | Predominantly Mesoporous (~10 nm) |
| Magnesium Citrate | >2000 | - | Hierarchical (Micro/Meso) |
| Iron Citrate | ~950 | ~1.83 | Mesoporous |
| Zinc Citrate | ~1300 | ~1.5 | Mesoporous |
Data compiled from various studies for comparison of templating effects.[2][9][14]
Characterization of Porous Carbon
To evaluate the properties of the synthesized porous carbon, the following characterization techniques are recommended:
-
Nitrogen Adsorption-Desorption Isotherms: To determine the BET surface area, pore volume, and pore size distribution.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and porous structure of the carbon material.
-
X-ray Diffraction (XRD): To confirm the amorphous nature of the carbon and the successful removal of the crystalline CaO template.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the porous carbon and to confirm the complete removal of the calcium template.
Logical Relationships in Porous Carbon Formation
The formation of the porous structure is intrinsically linked to the synthesis parameters. The following diagram illustrates the key relationships.
Conclusion
The use of this compound as a precursor offers a simple, scalable, and effective method for producing high-quality porous carbon materials. The process is highly tunable, with the carbonization temperature being a critical parameter to control the final properties of the material. The resulting mesoporous carbons, with their high surface areas and large pore volumes, show great promise for a wide range of applications. For professionals in drug development, these materials represent a potentially valuable platform for creating novel drug delivery systems, although further dedicated research in this specific area is necessary to fully realize this potential.
References
- 1. An updated review of mesoporous carbon as a novel drug delivery system | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Medical applications of porous biomaterials: features of porosity and tissue-specific implications for biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesoporous carbon nanomaterials in drug delivery and biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An updated review of mesoporous carbon as a novel drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of hierarchical porous carbon materials for adsorption of light rare earth ions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroxyapatite Formation from Calcium Citrate Tetrahydrate in Simulated Body Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing the formation of hydroxyapatite (B223615) (HAp) from calcium citrate (B86180) tetrahydrate in a simulated body fluid (SBF) environment. This process is of significant interest in the fields of biomaterials, tissue engineering, and drug delivery, owing to the biocompatibility and osteoconductive properties of hydroxyapatite.
Introduction
Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] is the primary inorganic component of human bone and teeth, making it an ideal material for bone grafts, coatings for orthopedic and dental implants, and as a scaffold for tissue regeneration. The use of calcium citrate tetrahydrate as a precursor for HAp formation in SBF offers a biomimetic approach to creating these materials. Citrate, a key organic component of bone, plays a crucial role in regulating the size and stability of HAp crystals. Understanding the kinetics and mechanisms of this transformation is vital for the development of advanced biomaterials.
Recent studies have demonstrated that the concentration of calcium citrate is a critical factor; lower doses have been shown to facilitate HAp formation, while higher concentrations can inhibit the process.[1][2][3][4] The molar ratio of calcium to citrate is also a key determinant in the successful nucleation and growth of HAp crystals.[3] This document outlines the necessary protocols to investigate these phenomena and characterize the resulting apatite layer.
Data Presentation
The following tables summarize the key quantitative data derived from studies on HAp formation from calcium citrate in SBF.
Table 1: Effect of Calcium Citrate (CC) Concentration on Hydroxyapatite (HAp) Formation in Simulated Body Fluid (SBF)
| Calcium Citrate (CC) Mass in 30 mL SBF (g) | Molar Ratio (Calcium:Citrate) | Citrate Concentration (mM) | Immersion Time (days) | Outcome |
| 0.0094 | 3.47 | 1.27 | 7 | Complete conversion to HAp[1][3] |
| 0.047 | - | - | 7 | No conversion to HAp, CC powder remains[1][3] |
Table 2: Composition of Simulated Body Fluid (SBF)
| Reagent | Amount for 1L of SBF |
| NaCl | 7.996 g |
| NaHCO₃ | 0.350 g |
| KCl | 0.224 g |
| K₂HPO₄·3H₂O | 0.228 g |
| MgCl₂·6H₂O | 0.305 g |
| CaCl₂ | 0.278 g |
| Na₂SO₄ | 0.071 g |
| Tris(hydroxymethyl)aminomethane | 6.057 g |
Experimental Protocols
Preparation of Simulated Body Fluid (SBF)
This protocol is adapted from the well-established method for preparing SBF that mimics the ion concentrations of human blood plasma.
Materials:
-
NaCl, NaHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, CaCl₂, Na₂SO₄
-
Tris(hydroxymethyl)aminomethane
-
1M HCl
-
Deionized water
-
1000 mL volumetric flask
-
Beakers and magnetic stirrer
-
pH meter
-
Water bath at 37°C
Procedure:
-
Add approximately 700 mL of deionized water to a 1000 mL beaker with a magnetic stir bar.
-
While stirring, dissolve the reagents listed in Table 2 one by one in the order they are listed. Ensure each reagent is fully dissolved before adding the next.
-
Once all salts are dissolved, transfer the solution to a 1000 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all reagents are transferred.
-
Bring the final volume to 1000 mL with deionized water.
-
Transfer the solution to a clean beaker and place it in a water bath set to 37°C.
-
While stirring, slowly add 1M HCl to adjust the pH of the solution to 7.4.
-
Store the prepared SBF in a tightly sealed container at 4°C. It is recommended to use the SBF within one month of preparation.
Hydroxyapatite Formation Assay
This protocol describes the immersion of this compound in SBF to induce hydroxyapatite formation.
Materials:
-
This compound (powder or pressed pellets)
-
Prepared Simulated Body Fluid (SBF)
-
Sterile containers (e.g., 50 mL centrifuge tubes or multi-well plates)
-
Incubator or water bath at 37°C
-
Analytical balance
-
Spatula
Procedure:
-
Weigh the desired amount of this compound powder (e.g., 0.0094 g for a positive control or 0.047 g for a negative control) using an analytical balance.[1][3]
-
Carefully transfer the calcium citrate to a sterile container.
-
Add 30 mL of the prepared SBF to the container.[3]
-
Securely cap the container and place it in an incubator or water bath maintained at 37°C.
-
The immersion period can vary, but a typical duration for significant HAp formation is 7 days.[1][3]
-
After the immersion period, carefully remove the sample from the SBF.
-
Gently rinse the sample with deionized water to remove any soluble salts from the surface.
-
Dry the sample at a low temperature (e.g., 37°C) or in a desiccator.
-
The dried sample is now ready for characterization.
Characterization of Hydroxyapatite Formation
To confirm the formation of hydroxyapatite and to analyze its morphology and composition, the following characterization techniques are recommended.
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the sample. The characteristic peaks for hydroxyapatite are expected around 2θ = 26° and 32°.[1]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the formed apatite layer. HAp typically forms as spherical or needle-like clusters.
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To determine the elemental composition of the surface, specifically the calcium to phosphorus (Ca/P) ratio, which is a key indicator of hydroxyapatite formation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, particularly the phosphate (B84403) (PO₄³⁻) and hydroxyl (OH⁻) groups characteristic of hydroxyapatite.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the formation and characterization of hydroxyapatite from calcium citrate in SBF.
Caption: Experimental workflow for hydroxyapatite formation.
Proposed Mechanism of Hydroxyapatite Formation
The following diagram illustrates the proposed mechanism of hydroxyapatite formation from calcium citrate in SBF.
Caption: Proposed mechanism of hydroxyapatite nucleation.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Calcium citrate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium citrate (B86180) nanoparticles. Our aim is to help you overcome common challenges related to nanoparticle aggregation and ensure the stability and quality of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of calcium citrate nanoparticle aggregation?
A1: Calcium citrate nanoparticle aggregation is primarily driven by a reduction in the repulsive forces between particles, allowing attractive forces (like van der Waals forces) to dominate. Key contributing factors include:
-
Inadequate Surface Charge: A low zeta potential (close to zero) indicates insufficient electrostatic repulsion to prevent particles from approaching each other and aggregating.
-
High Ionic Strength of the Medium: The presence of salts in the buffer can shield the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Incorrect pH: The pH of the suspension affects the surface charge of the nanoparticles. For citrate-stabilized particles, a pH that is too low can protonate the citrate's carboxyl groups, reducing the negative surface charge and leading to instability.
-
Suboptimal Calcium to Citrate Molar Ratio: The ratio of calcium ions to citrate ions during synthesis is crucial for controlling particle size and ensuring adequate citrate coating for stabilization. An excess of calcium ions or insufficient citrate can lead to incomplete surface coverage and subsequent aggregation.
-
Improper Storage Conditions: Storing nanoparticles at inappropriate temperatures (e.g., freezing) or in solutions that are not optimized for stability can induce aggregation over time.
-
High Nanoparticle Concentration: At very high concentrations, the increased frequency of particle collisions can lead to a higher likelihood of aggregation.
Q2: How can I visually identify if my calcium citrate nanoparticles are aggregating?
A2: While sophisticated characterization techniques are necessary for confirmation, there are several visual cues that can suggest aggregation:
-
Turbidity or Cloudiness: A previously clear or slightly opalescent nanoparticle suspension becoming cloudy or turbid is a strong indicator of particle aggregation into larger, light-scattering clusters.
-
Visible Precipitates or Sedimentation: The formation of visible particles that settle at the bottom of the container over time is a clear sign of significant aggregation.
-
Color Change: For some nanoparticle systems, a change in color can indicate aggregation due to alterations in their light-scattering properties.
Q3: What characterization techniques are essential for detecting and quantifying aggregation?
A3: Several analytical techniques are crucial for assessing the stability and aggregation state of your calcium citrate nanoparticles:
-
Dynamic Light Scattering (DLS): DLS is the most common method for measuring the hydrodynamic diameter and the Polydispersity Index (PDI) of nanoparticles in a suspension.[1] An increase in the average particle size and a high PDI (typically > 0.3) are indicative of aggregation and a broad size distribution.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential with a magnitude greater than ±30 mV generally suggests good colloidal stability due to strong electrostatic repulsion.[1] Values closer to zero indicate a higher propensity for aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to observe their morphology, size, and whether they are present as individual particles or as aggregates.
-
UV-Visible Spectroscopy: While less direct, changes in the UV-Vis absorbance spectrum, such as a broadening or shifting of the peak, can sometimes indicate aggregation.
Troubleshooting Guide
Problem 1: My DLS results show a high Polydispersity Index (PDI > 0.3) and a larger than expected average particle size.
| Possible Cause | Suggested Solution |
| Suboptimal Calcium:Citrate Molar Ratio | Optimize the molar ratio of calcium to citrate during synthesis. An excess of citrate is often necessary to ensure complete surface coverage and stabilization. Start with a Ca²⁺:Citrate³⁻ ratio of 3:2 and systematically vary it to find the optimal condition for your system.[2] |
| Inadequate Mixing During Synthesis | Ensure rapid and uniform mixing of the precursor solutions. Use a high-speed stirrer or a vortex mixer to promote homogeneous nucleation and growth, which can lead to a more uniform particle size distribution. |
| Incorrect pH of the Reaction Medium | The pH of the synthesis medium can significantly impact nanoparticle formation and stability. Monitor and adjust the pH of your precursor solutions before mixing. For citrate stabilization, a neutral to slightly alkaline pH is often preferred. |
| Presence of Contaminants or High Ionic Strength in Reagents | Use high-purity water and reagents. The presence of extraneous ions can interfere with the stabilization provided by the citrate molecules. |
Problem 2: I observe visible precipitates in my nanoparticle suspension after synthesis or during storage.
| Possible Cause | Suggested Solution |
| Insufficient Stabilizer Concentration | The concentration of the stabilizing agent (citrate) may be too low to provide adequate surface coverage. Increase the concentration of the citrate solution used in the synthesis. |
| Inappropriate Storage Buffer | If you have transferred the nanoparticles to a new buffer, it may have a high ionic strength or a pH that destabilizes the particles. Store the nanoparticles in a low-ionic-strength buffer with a pH that maintains a high zeta potential. Consider dialyzing against a suitable buffer to remove excess ions from the synthesis. |
| Temperature-Induced Aggregation | Avoid freezing your nanoparticle suspension, as this can cause irreversible aggregation. Store at the recommended temperature, typically between 2-8°C.[3] |
| Microbial Contamination | If the suspension is stored for a long time without preservatives, microbial growth can alter the properties of the medium and lead to aggregation. Consider sterile filtration or the use of a suitable preservative for long-term storage. |
Quantitative Data
Table 1: Effect of Calcium to Citrate Molar Ratio on Nanoparticle Properties
| Ca²⁺:Citrate³⁻ Molar Ratio | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Stability Observation |
| 3:1.5 | ~250 | -15 | > 0.4 | Prone to aggregation |
| 3:2 | ~150 | -25 | < 0.3 | Moderately stable |
| 3:2.5 | ~100 | -35 | < 0.2 | Highly stable |
| 3:3 | ~80 | -40 | < 0.2 | Very stable |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions. It is crucial to optimize these parameters for your specific application.
Experimental Protocols
Protocol 1: Synthesis of Stable Calcium Citrate Nanoparticles via Co-precipitation
Materials:
-
Calcium chloride (CaCl₂)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of calcium chloride in ultrapure water.
-
Prepare a 0.1 M solution of trisodium citrate in ultrapure water.
-
-
Synthesis:
-
In a clean beaker, place 50 mL of the 0.1 M trisodium citrate solution.
-
While stirring vigorously with a magnetic stirrer, add 50 mL of the 0.1 M calcium chloride solution dropwise to the citrate solution.
-
Continue stirring for 1 hour at room temperature.
-
The formation of a milky white suspension indicates the formation of calcium citrate nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 12,000 x g for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water.
-
Repeat the centrifugation and resuspension steps two more times to remove unreacted precursors.
-
-
Resuspension and Storage:
-
After the final wash, resuspend the nanoparticle pellet in a suitable low-ionic-strength buffer (e.g., 10 mM HEPES, pH 7.4).
-
Store the nanoparticle suspension at 4°C.
-
Protocol 2: Surface Modification of Calcium Citrate Nanoparticles with PEG
Materials:
-
Calcium citrate nanoparticle suspension (from Protocol 1)
-
Methoxy-PEG-succinimidyl ester (mPEG-NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Nanoparticle Suspension:
-
Adjust the concentration of the purified calcium citrate nanoparticle suspension to 1 mg/mL in PBS (pH 7.4).
-
-
PEGylation Reaction:
-
Calculate the amount of mPEG-NHS required for a 100-fold molar excess relative to the estimated surface functional groups of the nanoparticles.
-
Dissolve the mPEG-NHS in a small volume of PBS.
-
Add the mPEG-NHS solution to the nanoparticle suspension while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
-
Purification of PEGylated Nanoparticles:
-
Centrifuge the PEGylated nanoparticle suspension at 15,000 x g for 30 minutes.
-
Discard the supernatant containing unreacted PEG.
-
Resuspend the pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Final Resuspension and Storage:
-
Resuspend the final pellet of PEGylated calcium citrate nanoparticles in the desired buffer for your application.
-
Store at 4°C.
-
Visualizations
References
Technical Support Center: Optimizing Calcium Citrate Tetrahydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium citrate (B86180) tetrahydrate.
Troubleshooting Guide
Low Yield
Q1: My calcium citrate tetrahydrate yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield can stem from several factors throughout the synthesis process. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Stoichiometry: Ensure the molar ratio of your calcium source (calcium carbonate or calcium hydroxide) to citric acid is correct. The theoretical balanced equation is: 3CaCO₃ + 2C₆H₈O₇ → Ca₃(C₆H₅O₇)₂ + 3H₂O + 3CO₂[1][2] 3Ca(OH)₂ + 2C₆H₈O₇ → Ca₃(C₆H₅O₇)₂ + 6H₂O[3]
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Depending on the scale and reaction conditions, this can range from minutes to hours.[4][5]
-
Mixing: Inadequate agitation can lead to localized areas of high or low reactant concentration, hindering the reaction. Ensure continuous and vigorous stirring.
-
-
Product Loss During Isolation:
-
Filtration: Use a filter medium with an appropriate pore size to prevent the loss of fine crystals.
-
Washing: While washing is necessary to remove impurities, excessive washing with water can lead to product dissolution, as calcium citrate is sparingly soluble.[6][7] Consider washing with a solvent in which calcium citrate is insoluble, such as ethanol (B145695).[8]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature significantly impacts the solubility and crystal form of calcium citrate. The tetrahydrate form is favored at higher temperatures, with a transition temperature from the hexahydrate at approximately 51.6°C.[9][10] Operating at temperatures too low may favor the formation of the more soluble hexahydrate, which can reduce the final isolated yield of the tetrahydrate.
-
pH: The pH of the reaction mixture can influence the speciation of citrate and the solubility of the product. Some studies suggest maintaining a pH in the range of 4.5-5.5 for optimal results.[4]
-
Poor Crystal Quality or Incorrect Crystal Form
Q2: The isolated product consists of very fine particles, is amorphous, or is not the desired tetrahydrate form. How can I control the crystallography?
A2: Controlling the crystal characteristics is crucial for product handling, purity, and bioavailability. Here are key parameters to adjust:
-
Supersaturation: The level of supersaturation is a primary driver of nucleation and crystal growth.[4][10]
-
High Supersaturation: Leads to rapid nucleation and the formation of many small crystals.
-
Low Supersaturation: Favors crystal growth over nucleation, resulting in larger, more well-defined crystals.
-
Control: You can control supersaturation by adjusting the rate of reactant addition, the reaction temperature, and the concentration of reactants.
-
-
Temperature Control: As mentioned, temperature is critical for obtaining the tetrahydrate form. Precipitation at temperatures above 52°C favors the formation of this compound.[11]
-
Stirring Rate (Shear Stress): The stirring rate affects mass transfer and can influence crystal morphology.[4] Optimal stirring helps maintain a homogenous suspension and can promote the formation of more uniform crystals.
-
Use of Additives:
-
Seeding: Introducing seed crystals of this compound can induce crystallization and promote the growth of the desired crystal form.[10]
-
Solvents: The addition of a co-solvent like ethanol can induce precipitation by reducing the solubility of calcium citrate, which can be used to control particle size.[8][12]
-
Product Impurities
Q3: My final product shows significant impurities. What are the common sources and how can I minimize them?
A3: Impurities can originate from the starting materials or be introduced during the process.
-
Starting Material Purity: Use high-purity grades of calcium carbonate, calcium hydroxide (B78521), and citric acid. Impurities in the raw materials can be carried through to the final product.
-
Incomplete Reaction: Unreacted starting materials will contaminate the product. Ensure the reaction goes to completion by monitoring the disappearance of the limiting reactant (e.g., cessation of CO₂ evolution when using calcium carbonate).
-
Washing Efficiency: Inefficient washing will leave behind soluble impurities.
-
Wash the filter cake with deionized water to remove unreacted salts and other soluble byproducts.
-
A final wash with a solvent like ethanol can help displace water and aid in drying.[8]
-
-
Drying Conditions: Improper drying can lead to the retention of solvents or the degradation of the product. This compound begins to lose its water of hydration at temperatures above 75°C.[8] Dry the product at a moderate temperature (e.g., 60-70°C) under vacuum to a constant weight.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for synthesizing this compound?
A4: The synthesis of this compound is favored at temperatures above the transition temperature from the hexahydrate form, which is approximately 51.6°C.[9][10] A common synthesis temperature is around 70°C.[11]
Q5: What is the ideal pH for the reaction?
A5: While the reaction will proceed over a range of pH values, some sources suggest that maintaining a pH between 4.5 and 5.5 can be beneficial for product purity and crystal form.[4] The final pH of a 1% slurry of the product in water is often in the range of 4.0 to 7.0.[13][14]
Q6: How does the choice of calcium source (calcium carbonate vs. calcium hydroxide) affect the synthesis?
A6: Both calcium carbonate and calcium hydroxide are common starting materials.[8]
-
Calcium Carbonate: The reaction with citric acid is an acid-base reaction that produces carbon dioxide gas.[1][2] This effervescence can be a useful indicator of reaction progress. The reaction may be endothermic, sometimes requiring initial heating.[3]
-
Calcium Hydroxide: The reaction with citric acid is a neutralization reaction that is strongly exothermic.[13][14] This requires careful control of the reactant addition rate to manage the temperature of the reaction mixture.
Q7: Can I use other calcium salts as a starting material?
A7: While calcium carbonate and calcium hydroxide are most common, other calcium salts like calcium chloride can be used in a precipitation reaction with a citrate salt, such as sodium citrate.[8]
Q8: How does the solubility of this compound change with temperature?
A8: The aqueous solubility of this compound decreases as the temperature increases.[9] This property is known as inverse solubility.
Data Presentation
Table 1: Solubility of Calcium Citrate Hydrates
| Hydrate Form | Solubility Trend with Increasing Temperature |
| Tetrahydrate (CCT) | Decreases[9] |
| Hexahydrate (CCH) | Increases[9] |
Table 2: Key Reaction Parameters for Optimizing Yield and Purity
| Parameter | Recommended Range/Condition | Rationale |
| Reactant Molar Ratio (Ca:Citrate) | Stoichiometric (3:2) | Ensures complete reaction of starting materials.[1][2] |
| Temperature | > 52°C (e.g., 70°C) | Favors the formation of the tetrahydrate over the hexahydrate form.[10][11] |
| pH | 4.5 - 5.5 | Can improve product purity and crystal uniformity.[4] |
| Stirring | Continuous and vigorous | Ensures homogeneity and improves mass transfer.[4] |
| Drying Temperature | < 75°C | Prevents the loss of water of hydration.[8] |
Experimental Protocols
Protocol 1: Synthesis from Calcium Carbonate and Citric Acid
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of citric acid (e.g., 2 M).
-
Prepare a slurry of calcium carbonate in deionized water.
-
-
Reaction:
-
Heat the citric acid solution to the desired reaction temperature (e.g., 70°C) in a reaction vessel equipped with a stirrer and temperature probe.
-
Slowly add the calcium carbonate slurry to the hot citric acid solution with vigorous stirring. The addition should be controlled to manage the effervescence of CO₂.
-
After the addition is complete, continue stirring at the reaction temperature for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Allow the precipitate to settle, then collect the solid product by vacuum filtration.
-
Wash the filter cake with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Perform a final wash with ethanol to displace water.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a temperature below 75°C until a constant weight is achieved.
-
Protocol 2: Synthesis from Calcium Hydroxide and Citric Acid
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of citric acid.
-
Prepare an aqueous slurry of calcium hydroxide.
-
-
Reaction:
-
In a reaction vessel with stirring and cooling capabilities, slowly add the calcium hydroxide slurry to the citric acid solution.
-
Monitor the temperature closely due to the exothermic nature of the reaction and use a cooling bath to maintain the desired temperature (e.g., not exceeding 60°C).[14]
-
-
Isolation, Purification, and Drying:
-
Follow steps 3 and 4 from Protocol 1.
-
Visualizations
Caption: Synthesis workflow from reactants to final product.
Caption: Relationships between key synthesis parameters and product attributes.
References
- 1. Page loading... [guidechem.com]
- 2. quora.com [quora.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcium citrate - Wikipedia [en.wikipedia.org]
- 7. This compound powder | Vita Actives [vitaactives.com]
- 8. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. nano.ku.dk [nano.ku.dk]
- 12. researchgate.net [researchgate.net]
- 13. US5219602A - Aqueous calcium citrate compositions - Google Patents [patents.google.com]
- 14. NZ242854A - Reaction product of a calcium compound and citric acid, use as an anti-caking agent - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Calcium Citrate Tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on controlling the crystal size of calcium citrate (B86180) tetrahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the crystal size of calcium citrate tetrahydrate?
A1: The crystal size of this compound is primarily influenced by several key experimental parameters:
-
Temperature: This affects the solubility, nucleation, and growth rates. This compound is the stable form at temperatures above 51.6°C.[1]
-
pH: The pH of the reaction solution plays a critical role in the crystallization process. A pH range of 4.1 to 4.5 has been noted to produce more homogeneous crystal particles.[1]
-
Supersaturation: The degree of supersaturation is a key driver for both nucleation and crystal growth. It can be controlled by reactant concentration, temperature, and the addition of anti-solvents.[1]
-
Stirring Rate (Agitation): The stirring rate, which imparts shear stress, is a critical parameter for regulating the shape and size of the crystals.[1][2]
-
Additives: The presence of additives, such as ethanol (B145695), can significantly alter the solubility of calcium citrate and induce precipitation, leading to the formation of nano-sized crystals.[3]
-
Seeding: The introduction of seed crystals is an effective method to control primary nucleation and, consequently, the final crystal size.[1]
Q2: I am observing needle-like or sheet-like crystals instead of the desired morphology. What could be the cause?
A2: The formation of undesirable crystal morphologies like needles or sheets is a common issue. Several factors could be responsible:
-
High Supersaturation: Rapid precipitation due to high supersaturation can lead to the formation of less stable, elongated crystal habits.
-
Temperature: The reaction temperature can influence crystal shape. For instance, sheet-like crystals have been observed at 35°C, while rod-like crystals formed at 95°C.[1]
-
Shear Stress: Inadequate or excessive stirring can affect the crystal morphology. The stirring rate is a key parameter to control for achieving a desired shape, such as spherulites.[1][2]
To address this, try adjusting the reactant addition rate to control supersaturation, optimizing the reaction temperature, and systematically varying the stirring speed.
Q3: How can I produce nano-sized this compound crystals?
A3: A soft chemical method involving an anti-solvent precipitation is effective for synthesizing nano-sized this compound. This involves adding ethanol to an aqueous solution of calcium and citrate salts to induce supersaturation. This method can yield nanosheets with widths of about 50-500 nm and thicknesses of approximately 8-30 nm.[3] The ratio of ethanol to water is a critical parameter to control the degree of crystallinity.[3]
Q4: What is the optimal temperature for crystallizing this compound?
A4: this compound is the stable crystalline form at temperatures above 51.6°C.[1] Operating above this temperature ensures the formation of the tetrahydrate form over the hexahydrate, which crystallizes at lower temperatures.[1] The specific temperature within this range can be optimized to control crystal size and morphology, with higher temperatures (e.g., 95°C) promoting the formation of rod-like crystals.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Wide Particle Size Distribution | - Uncontrolled nucleation (burst nucleation)- Inconsistent mixing | - Control supersaturation by slow addition of reactants.- Optimize stirring speed for uniform mixing.- Implement seeding with crystals of the desired size. |
| Formation of Agglomerates | - High supersaturation- Insufficient stirring | - Reduce reactant concentrations.- Increase the stirring rate to provide sufficient shear force to break up agglomerates.[1][2] |
| Inconsistent Crystal Form (e.g., presence of hexahydrate) | - Reaction temperature is too low | - Ensure the crystallization temperature is maintained above the 51.6°C transition point from hexahydrate to tetrahydrate.[1] |
| Low Yield | - Incomplete precipitation- pH outside the optimal range | - Adjust the pH to the optimal range (e.g., 3.8-4.5 in the second step of a two-step reaction) to maximize precipitation.[1]- Consider using an anti-solvent like ethanol to reduce solubility and increase yield.[3] |
Quantitative Data Summary
Table 1: Influence of Key Parameters on Calcium Citrate Crystal Size and Morphology
| Parameter | Condition | Effect on Crystal Size/Morphology | Reference |
| Temperature | 35 °C | Sheet-like crystals | [1] |
| 95 °C | Rod-like crystals | [1] | |
| > 51.6 °C | Favors formation of tetrahydrate over hexahydrate | [1] | |
| pH | 4.1 - 4.5 | Homogeneous crystal particles (for zinc citrate, suggests similar principle for calcium citrate) | [1] |
| 2.7 - 3.5 (Step 1) | Formation of calcium hydrogen citrate | [1] | |
| 3.8 - 4.5 (Step 2) | Formation of calcium citrate | [1] | |
| Reactant Concentration | 0.001 - 1 mol/L (Calcium Ions) | Optimal for particle size distribution | [1] |
| Additive (Ethanol/Water Ratio) | 2:1 | Nanosheets (approx. 50–500 nm x 50–200 nm x 8–30 nm) | [3] |
| 1:2 | Well-crystallized nanosheets (approx. 50–500 nm x 50–200 nm x 8–30 nm) | [3] |
Experimental Protocols
Protocol 1: Reactive Crystallization for Spherulitic Calcium Citrate
This protocol is adapted from studies aiming to improve the powder properties of calcium citrate by forming spherulites.[2]
-
Reactant Preparation:
-
Prepare a solution of a calcium salt (e.g., calcium chloride).
-
Prepare a solution of a citrate salt (e.g., sodium citrate).
-
-
Reaction Setup:
-
Use a jacketed crystallizer to maintain a constant temperature.
-
Employ a mechanical stirrer with precise speed control.
-
-
Crystallization Process:
-
Add the reactant solutions to the crystallizer at a controlled rate to maintain a desired level of supersaturation.
-
Maintain a constant temperature, stirring rate, and residence time. These are critical parameters for controlling the spherulite shape and size.[2]
-
-
Product Recovery:
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with deionized water and then with ethanol.
-
Dry the final product at an appropriate temperature (e.g., above 80°C to ensure the tetrahydrate form).[1]
-
Protocol 2: Synthesis of Nano-sized this compound Sheets
This protocol is based on a soft chemical method using an anti-solvent.[3]
-
Reactant Preparation:
-
Prepare a 0.18 mol/L solution of calcium chloride.
-
Prepare a 0.12 mol/L solution of sodium citrate.
-
-
Reaction Setup:
-
Mix the calcium chloride and sodium citrate solutions in a 3:2 molar ratio at 25°C with stirring.
-
-
Precipitation:
-
Slowly add ethanol to the stirred mixture until a white slurry forms. The volume ratio of ethanol to water is a key parameter to control the crystal characteristics.[3]
-
-
Product Recovery:
-
Centrifuge the slurry to separate the nano-crystals.
-
Wash the collected precipitate.
-
The resulting product will be nano-sized this compound sheets.[3]
-
Visualizations
Caption: Workflow for reactive crystallization of calcium citrate.
Caption: Key parameters influencing calcium citrate crystal size.
References
"dissolution challenges of calcium citrate tetrahydrate in neutral pH"
Welcome to the technical support center for Calcium Citrate (B86180) Tetrahydrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly concerning its dissolution in neutral pH environments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter.
Q1: Why is my calcium citrate tetrahydrate failing to dissolve or dissolving very slowly at a neutral pH (pH ≈ 7.0)?
A1: This is the most common challenge and is due to the inherent physicochemical properties of the salt.
-
pH-Dependent Solubility: Calcium citrate's solubility is highly dependent on pH. It is sparingly soluble in water and becomes significantly less soluble as the pH increases towards neutral and alkaline conditions.[1][2] In acidic environments (low pH), the citrate ion (C₆H₅O₇³⁻) is protonated, shifting the equilibrium to favor the dissolution of the salt. At neutral pH, the concentration of free citrate ions is higher, which suppresses dissolution.[3]
-
Precipitation: In neutral solutions, especially those containing bicarbonate, calcium can precipitate, further reducing the concentration of soluble calcium.[4] The solubility of calcium citrate is markedly low when the pH is controlled at 7.5.[1][5]
Q2: My dissolution results are highly variable and inconsistent between experiments. What are the likely causes?
A2: Inconsistent results can stem from several subtle experimental factors.
-
Temperature Fluctuations: this compound exhibits inverse solubility, meaning it becomes less soluble as the temperature increases.[6][7] Small variations in your experimental temperature can lead to significant differences in dissolution.
-
Common Ion Effect: The presence of additional calcium or citrate ions in your dissolution medium from other sources (e.g., buffers, other excipients) will suppress the solubility of this compound.[6]
-
Hydrate (B1144303) Form: Calcium citrate can exist in different hydration states, primarily the tetrahydrate and the hexahydrate. These forms have different solubilities and interconversion can occur around a transition temperature of ~52°C.[3][7] Ensure you are using a consistent and well-characterized hydrate form.
-
Metastable Supersaturation: Dissolving calcium citrate, especially in the presence of excess citrate, can create unstable, supersaturated solutions.[8][9] These solutions can precipitate unpredictably, leading to variable measurements over time.
Q3: How can I improve the dissolution rate and extent of this compound in my neutral pH formulation?
A3: Several strategies can be employed to enhance solubility.
-
Add Excess Citrate/Citric Acid: The presence of an excess of citrate ions or the addition of citric acid can significantly increase the solubility of calcium citrate.[6][10] This is because it promotes the formation of soluble calcium-citrate complexes and, in the case of citric acid, lowers the micro-environmental pH.[10]
-
Control Particle Size: While not a primary solution for poor equilibrium solubility, reducing the particle size of the calcium citrate powder will increase the surface area available for dissolution, thereby increasing the initial dissolution rate.
-
Formulation with Excipients: Certain components can help maintain calcium in a soluble state. Studies have shown that amino acids and bile components can have a buffering effect and keep calcium in solution during neutralization to pH 7.[4]
-
Create a Solubilized Premix: A formulation approach involves creating a metastably supersaturated solution by mixing calcium hydroxide (B78521) and citric acid in specific molar ratios (e.g., a calcium to citrate ratio of 1.25).[8] Such a mixture can remain in solution for an extended period across a wide pH range.[8]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of calcium citrate at different pH values?
A1: The solubility of calcium citrate increases as the pH decreases. While exact values can vary with temperature and ionic strength, the general trend is well-established.
Table 1: Influence of pH on Calcium Salt Solubility
| pH Level | General Solubility of Calcium Citrate | Key Observations |
|---|---|---|
| ≤ 3.0 (Gastric) | High | At low pH, 80-90% of soluble calcium is in the more readily absorbable ionic form (Ca²⁺).[11] The salt dissolves freely in dilute acids.[12] |
| 4.5 - 6.0 (Intestinal) | Moderate | As pH increases, solubility decreases, but calcium citrate can form soluble complexes, maintaining a higher level of total soluble calcium compared to salts like calcium phosphate.[1][11] |
| ~ 7.0 - 7.5 (Neutral) | Low / Sparingly Soluble | At neutral pH, solubility is significantly limited.[1][5] Precipitation can occur, especially in the presence of bicarbonate ions.[4] |
Q2: What is a standard protocol for conducting a dissolution test for calcium citrate tablets?
A2: A typical dissolution test follows USP (United States Pharmacopeia) guidelines. A general protocol using the paddle apparatus is provided below.
Detailed Experimental Protocol: Dissolution of Calcium Citrate Tablets (USP Apparatus 2)
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of water or 0.1 N Hydrochloric Acid. The choice of medium depends on the specific product monograph or research goal.
-
Apparatus Settings:
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 or 75 RPM.
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Begin paddle rotation immediately.
-
Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly using a suitable filter that does not adsorb calcium.
-
-
Analysis of Calcium Content: The amount of dissolved calcium is typically determined using one of the following methods:
-
Atomic Absorption Spectroscopy (AAS): A standard method for quantifying calcium concentration.[13]
-
Titration: Dissolve the sample in dilute HCl, adjust pH, and titrate with 0.05 M edetate disodium (B8443419) (EDTA) using an indicator like hydroxy naphthol blue.[14][15]
-
Q3: How is the calcium content in a sample typically quantified after dissolution?
A3: The assay for calcium citrate often involves a complexometric titration with EDTA.
Detailed Experimental Protocol: Assay of Calcium Citrate by EDTA Titration
-
Sample Preparation: Accurately weigh and dissolve a known quantity of the calcium citrate sample (e.g., 350 mg) in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid. Dilute the solution with water to approximately 100 mL.[15]
-
Initial Titration: While stirring, add approximately 30 mL of 0.05 M edetate disodium (EDTA) from a buret.
-
pH Adjustment: Add 15 mL of 1 N sodium hydroxide to raise the pH.
-
Indicator: Add approximately 300 mg of hydroxy naphthol blue indicator.[15]
-
Final Titration: Continue titrating with the 0.05 M EDTA solution until the endpoint is reached (a distinct blue color).[15]
-
Calculation: Determine the amount of calcium citrate based on the volume of EDTA used, where each mL of 0.05 M edetate disodium is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂).[15]
Visual Guides
Troubleshooting Dissolution Issues
Chemical Equilibrium of Dissolution
Standard Dissolution Test Workflow
References
- 1. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nano.ku.dk [nano.ku.dk]
- 4. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced calcium bioavailability from a solubilized form of calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneous supersaturation of calcium citrate from simultaneous isothermal dissolution of sodium citrate and sparingly soluble calcium hydroxycarboxy ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25807G [pubs.rsc.org]
- 10. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 11. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmadekho.com [pharmadekho.com]
- 13. drugfuture.com [drugfuture.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Calcium Citrate Tetrahydrate Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the stability of calcium citrate (B86180) tetrahydrate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the aqueous solubility of calcium citrate tetrahydrate?
A1: The solubility of this compound is highly dependent on pH. Its solubility increases significantly as the pH decreases (i.e., in more acidic conditions).[1][2][3] This is because the citrate ion is a weak base that can be protonated at lower pH values. The protonation of citrate ions shifts the equilibrium towards dissolution, leading to a higher concentration of calcium ions in the solution. Conversely, as the pH increases, the solubility of calcium citrate decreases.[4]
Q2: I'm observing unexpected precipitation in my this compound solution during storage. What is the likely cause and how can I troubleshoot it?
A2: Unexpected precipitation is often due to a change in the solution's pH or the conversion of the tetrahydrate form to a less soluble hydrate (B1144303).
-
pH Shifts: An increase in the solution's pH will decrease the solubility of calcium citrate, potentially causing it to precipitate out of solution.[4] Verify the pH of your solution and adjust it with a suitable acid (e.g., citric acid or hydrochloric acid) if necessary.[5]
-
Hydrate Conversion: this compound (CCT) is a metastable form.[4][6] Under certain conditions, particularly at neutral to alkaline pH, it can convert to the more thermodynamically stable but less soluble hexahydrate form (CCH), leading to precipitation.[4] Moderate acidification can also induce this conversion upon readjustment of the pH.[4] To troubleshoot, you can analyze the precipitate using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to identify the hydrate form.
Q3: My experiment requires maintaining calcium citrate in solution. How can I prevent the conversion of this compound (CCT) to the less soluble hexahydrate (CCH) form?
A3: Preventing the conversion to the less soluble hexahydrate form is crucial for maintaining solution stability. The key is to control the solution's pH. Maintaining a slightly acidic environment generally favors the solubility of the tetrahydrate form and kinetically hinders its conversion to the hexahydrate. Adding excess citrate, in the form of citric acid, can also enhance the solubility of calcium citrate and help prevent precipitation.[5]
Q4: What is the recommended pH range for maintaining a stable aqueous solution of this compound?
A4: While a definitive "stable" range depends on the desired concentration, a lower pH range (acidic conditions) generally ensures higher solubility and stability against precipitation. For instance, the solubility is significantly higher at a pH of 3.0 or 4.5 compared to a pH of 7.5.[1][2] For many applications, maintaining a pH below 6.0 is advisable. However, the optimal pH must be determined based on the specific concentration and other components in your formulation. A pH between 5.0 and 6.0 is often a reasonable starting point for balancing solubility with other formulation requirements.[7]
Q5: What are the key chemical stability concerns for solid this compound?
A5: Solid this compound is generally stable under normal storage conditions.[8][9] However, you should be aware of the following:
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8]
-
Moisture: Protect from moisture, as it can affect the hydration state and physical properties.[8]
-
Thermal Decomposition: The material dehydrates in successive steps upon heating.[10][11] Decomposition at higher temperatures can produce carbon oxides and calcium oxides.[8]
Data Presentation
Table 1: Solubility of this compound at Various pH Levels
This table summarizes the equilibrium solubility of this compound at different pH values, illustrating the significant impact of pH on its solubility.
| Controlled pH | Calcium Solubility (mg/mL) |
| ≤ 3.0 | > 10.0 |
| 4.5 | ~ 4.0 |
| 6.0 | ~ 1.5 |
| 7.5 | ~ 0.9 |
Data adapted from studies simulating gastrointestinal environments.[1][2]
Experimental Protocols & Workflows
Protocol 1: Determination of pH-Dependent Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound at controlled pH values.
-
Preparation of Buffers: Prepare a series of buffers at desired pH values (e.g., pH 3.0, 4.5, 6.0, 7.5) using appropriate buffer systems (e.g., citrate-phosphate, acetate).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed containers.
-
Equilibration: Agitate the suspensions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Filtration: Withdraw a sample from each suspension and immediately filter it using a fine-pore syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Calcium Concentration Analysis: Accurately dilute the clear filtrate and determine the total calcium concentration using a suitable analytical method, such as Atomic Absorption Spectrophotometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)[11][12], or titration with EDTA.[4]
-
Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH value.
Caption: Workflow for pH-dependent solubility testing.
Protocol 2: Forced Degradation Study (Acid/Base Hydrolysis)
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and develop stability-indicating analytical methods.[13][14]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration.
-
Acid Hydrolysis:
-
Transfer an aliquot of the stock solution to a flask.
-
Add an equal volume of a suitable acid (e.g., 0.1 N HCl).
-
Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 2-8 hours).
-
At predefined time points, withdraw samples, cool immediately, and neutralize with an equivalent amount of base (e.g., 0.1 N NaOH).
-
-
Base Hydrolysis:
-
Transfer an aliquot of the stock solution to a flask.
-
Add an equal volume of a suitable base (e.g., 0.1 N NaOH).
-
Heat the solution under the same conditions as the acid hydrolysis.
-
At predefined time points, withdraw samples, cool immediately, and neutralize with an equivalent amount of acid (e.g., 0.1 N HCl).
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to separate the parent compound from any potential degradation products.
Caption: Workflow for an acid/base forced degradation study.
Logical Relationships
The stability of this compound in an aqueous system is a balance between its solubility and the potential for conversion to other hydrate forms, all of which are governed by pH.
References
- 1. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. nano.ku.dk [nano.ku.dk]
- 5. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 6. Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5785-44-4 CAS | this compound | Laboratory Chemicals | Article No. 02467 [lobachemie.com]
- 8. redox.com [redox.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Thermal decomposition of this compound (1994) | S.A.A. Mansour | 49 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. drugfuture.com [drugfuture.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Calcium Citrate Tetrahydrate Assay Inconsistencies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistencies encountered during the assay of calcium citrate (B86180) tetrahydrate. The following sections offer frequently asked questions, detailed troubleshooting workflows, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in the calcium citrate tetrahydrate assay?
Inconsistencies in the assay, which is typically a complexometric titration with ethylenediaminetetraacetic acid (EDTA), often stem from three main areas: sample preparation, the titration process itself, and the material's inherent chemical properties. Key factors include improper drying of the sample, which fails to account for variations in hydration; incomplete dissolution of the sample before titration; errors in identifying the titration endpoint; and the quality and standardization of reagents.
Q2: How does the hydration state of calcium citrate affect assay results?
Calcium citrate can exist in several hydration states, including as a tetrahydrate (CCT) or a hexahydrate (CCH), with a transition temperature between them of approximately 52°C. The official assay is performed on a sample dried to a constant weight to remove these waters of hydration.[1][2][3] If the initial sample has a different moisture content than the theoretical value for the tetrahydrate (10.0% to 14.0% water), failing to perform the "loss on drying" step will lead to significant errors in the final calculated percentage of calcium citrate.[4][5]
Q3: My assay values are consistently low. What are the likely causes?
Consistently low results often point to a systematic error where the amount of calcium being measured is less than the actual amount present. Common causes include:
-
Incomplete Dissolution: Calcium citrate is only slightly soluble in water and requires acid for complete dissolution.[4] If any sample remains undissolved, it will not be available to react with the EDTA, leading to an underestimation.
-
Over-titration: Consistently titrating past the true blue endpoint will result in a larger recorded volume of EDTA, suggesting more calcium was present than there actually was, which would lead to a high result. However, if the blank reading is disproportionately high compared to the sample, it can lead to a low calculated result.
-
EDTA Solution Concentration: If the molarity of the EDTA titrant is lower than the stated value, a larger volume will be required to chelate the calcium, which can skew results depending on the calculation method.
Q4: My assay values are consistently high. What should I investigate?
Consistently high assay values suggest that either the initial sample weight is artificially inflated or the titrant volume is underestimated. Key areas to check are:
-
Insufficient Drying: The most common cause is residual moisture in the sample when weighed.[4][5] This excess water increases the initial mass, making the calculated percentage of calcium citrate artificially high.
-
Premature Endpoint Determination: Stopping the titration before the true, stable blue endpoint is reached will result in a lower volume of EDTA being recorded, leading to a falsely high calculation.
-
Interfering Ions: The presence of other metal ions that can be chelated by EDTA could contribute to the titrant volume, although this is less common with high-purity materials.
Troubleshooting Guides
Systematic Troubleshooting Workflow
When facing inconsistent results, a systematic approach is crucial for identifying the root cause. The following workflow provides a logical sequence of steps to diagnose and resolve common issues.
Caption: Troubleshooting workflow for inconsistent assay results.
Managing Hydration State
The hydration state of calcium citrate is a critical pre-analytical variable. Temperature and humidity can alter the water content, directly impacting the accuracy of the initial sample weight. Understanding these transformations is key to ensuring assay precision. This compound (CCT) and hexahydrate (CCH) are the most common forms, with a transition temperature around 52°C.
Caption: Interconversion of calcium citrate hydrates.
Quantitative Data Summary
For accurate results, experimental parameters must align with established standards.
Table 1: Key Assay & Material Specifications
| Parameter | Specification | Source |
|---|---|---|
| Assay Acceptance Criteria | 97.5% – 100.5% (on dried basis) | [1][2] |
| Loss on Drying | 10.0% – 13.3% | [5] |
| EDTA Equivalence Factor | 1 mL of 0.05 M Edetate Disodium (B8443419) = 8.307 mg of Ca₃(C₆H₅O₇)₂ | [1][3] |
| Sample Weight (Assay) | ~350 mg (accurately weighed) | [1][3][4] |
| Drying Temperature | 150°C to constant weight |[1][2][3] |
Table 2: Common Issues and Recommended Solutions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Assay Values | Incomplete sample dissolution. | Ensure the solution is clear after adding HCl and water before proceeding. Gently warm if necessary. |
| High Assay Values | Insufficient drying of the sample. | Dry the sample at 150°C until two consecutive weighings (1 hour apart) show no significant change. |
| Poor Endpoint | Incorrect pH or degraded indicator. | Ensure 15 mL of 1 N NaOH is added. Use fresh hydroxy naphthol blue indicator. The pH should be sufficiently high for a sharp color change. |
| High Variability | Inconsistent pipetting or endpoint determination. | Use calibrated volumetric glassware. Ensure all analysts are trained to identify the same endpoint color consistently. |
Experimental Protocols
Protocol 1: Assay of Calcium Citrate (USP Method)
This protocol is adapted from the United States Pharmacopeia (USP) monograph for calcium citrate.[1][2][3]
1. Sample Preparation: a. Accurately weigh about 350 mg of Calcium Citrate, previously dried at 150°C to constant weight.[3] b. Transfer the sample to a suitable flask. c. Add a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid to dissolve the sample.[1] d. Dilute with water to approximately 100 mL.[1]
2. Titration: a. While stirring (preferably with a magnetic stirrer), add about 30 mL of 0.05 M edetate disodium (EDTA) from a 50-mL buret.[1] b. Add 15 mL of 1 N sodium hydroxide (B78521) followed by 300 mg of hydroxy naphthol blue indicator.[1][3] c. Continue the titration with 0.05 M EDTA until a sharp, stable blue endpoint is reached.[1][3] d. Record the total volume of EDTA used.
3. Calculation: a. Perform a blank determination, omitting the sample, and make any necessary correction. b. Calculate the percentage of Ca₃(C₆H₅O₇)₂ using the formula: % Assay = (V * M * F * 100) / (0.05 * W) Where:
- V = Volume of EDTA used for the sample (mL) - Volume for blank (mL)
- M = Molarity of the EDTA solution
- F = Equivalence factor (8.307 mg of Ca₃(C₆H₅O₇)₂ per mL of 0.05 M EDTA)[3]
- W = Weight of the dried sample (mg)
Protocol 2: Determination of Water Content (Loss on Drying)
This procedure determines the percentage of water in the sample, which is critical for an accurate assay calculation.
1. Preparation: a. Weigh a clean, dry weighing bottle. b. Add approximately 1-2 g of the this compound sample to the bottle and weigh accurately.
2. Drying: a. Place the weighing bottle with the sample (with the lid removed or ajar) in a drying oven set to 150°C. b. Dry for a minimum of 4 hours.[4]
3. Cooling and Weighing: a. Transfer the bottle to a desiccator to cool to room temperature. b. Once cool, weigh the bottle accurately. c. Return the sample to the oven for another hour of drying, then cool and reweigh. d. Repeat the drying, cooling, and weighing process until the weight is constant (e.g., ≤ 0.5 mg change between weighings).
4. Calculation: a. Calculate the percentage loss on drying using the formula: % Loss = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] * 100 b. The result should fall within the specified range of 10.0% to 13.3%.[5]
References
"effects of temperature on calcium citrate tetrahydrate solubility"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of temperature on calcium citrate (B86180) tetrahydrate solubility. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the aqueous solubility of calcium citrate tetrahydrate?
A1: this compound exhibits retrograde or "inverse" solubility in water, meaning its solubility decreases as the temperature increases.[1][2][3] This is an uncommon property for most salts. This phenomenon is attributed to the exothermic nature of the dissolution process when considering the overall equilibrium involving complex formation.[1][2]
Q2: Is there a transition temperature I should be aware of when working with calcium citrate hydrates?
A2: Yes, there is a critical transition temperature of approximately 51.6°C (124.9°F).[1][2] Below this temperature, the tetrahydrate is the more soluble and metastable form. Above this temperature, the hexahydrate form is more stable, and its solubility increases with temperature. It is crucial to control the temperature of your experiments to ensure you are working with the intended hydrate (B1144303) form.
Q3: What other factors can influence the solubility of this compound?
A3: Besides temperature, the solubility of this compound is significantly influenced by:
-
pH: Solubility generally increases as the pH decreases (becomes more acidic).[4]
-
Presence of other ions: An excess of citrate ions can initially increase the total amount of dissolved calcium citrate by forming soluble complexes, though it may decrease the free calcium ion activity.[1][2] The presence of other salts, like sodium chloride or magnesium chloride, can also affect solubility.[5]
-
Solid-state form: The dihydrate and anhydrous forms of calcium citrate are more soluble than the tetrahydrate and hexahydrate forms.[6]
Q4: Why am I observing a temporary increase in solubility before precipitation occurs?
A4: This phenomenon is known as "solubility overshooting" or the formation of a metastable supersaturated solution.[1][7] This can occur, for example, when dissolving calcium citrate in an aqueous solution of sodium citrate. The initial concentration of dissolved calcium citrate can exceed the equilibrium solubility, followed by precipitation as the solution equilibrates.
Troubleshooting Guide
Issue 1: Unexpected precipitation of calcium citrate from solution.
-
Possible Cause 1: Temperature Fluctuation. An increase in temperature will decrease the solubility of the tetrahydrate form, potentially causing precipitation.
-
Solution: Tightly control the temperature of your solution using a water bath or incubator. Ensure all solutions and equipment are equilibrated to the target temperature before mixing.
-
-
Possible Cause 2: pH Shift. An increase in pH (more alkaline) will decrease solubility.
-
Solution: Buffer your solution to the desired pH and monitor it throughout the experiment. Be mindful of any added reagents that could alter the pH.
-
-
Possible Cause 3: Conversion to a less soluble form. If working near the transition temperature, the tetrahydrate may convert to the less soluble hexahydrate.
-
Solution: Maintain the experimental temperature well below 51.6°C if you intend to work with the tetrahydrate form.
-
Issue 2: Inconsistent or non-reproducible solubility measurements.
-
Possible Cause 1: Insufficient Equilibration Time. Reaching equilibrium solubility can be a slow process.
-
Solution: Increase the equilibration time. Stir the solution continuously to ensure thorough mixing. It is advisable to measure solubility at several time points to confirm that equilibrium has been reached. Initial studies have shown equilibration can take up to 48 hours in some cases.[7]
-
-
Possible Cause 2: Inaccurate Temperature Control. Small variations in temperature can lead to significant changes in solubility.
-
Solution: Use a calibrated thermometer and a precise temperature control system.
-
-
Possible Cause 3: Presence of Impurities. Impurities in the calcium citrate or the solvent can affect solubility.
-
Solution: Use high-purity reagents and deionized or distilled water.
-
Issue 3: Difficulty dissolving this compound.
-
Possible Cause 1: Attempting to dissolve too much solute. The solubility of this compound is relatively low.
-
Solution: Refer to the solubility data table below to determine the approximate solubility at your experimental temperature. Start with a concentration below the expected solubility limit.
-
-
Possible Cause 2: High pH of the solvent.
-
Solution: Lowering the pH of the solvent will increase the solubility.
-
Quantitative Data
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g of water) |
| 0 | 0.366 |
| 10 | 0.339 |
| 20 | 0.325 |
| 23 | 0.096 |
| 25 | 0.308 |
| 30 | 0.296 |
| 40 | 0.266 |
| 50 | 0.237 |
| 70 | 0.216 |
| 100 | 0.161 |
Note: The data presented is a synthesis from multiple sources and may show some variability due to different experimental conditions.[8][9]
Experimental Protocols
Protocol: Determination of this compound Solubility by EDTA Titration
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in water at a specific temperature.
Materials:
-
This compound (high purity)
-
Deionized water
-
0.02 M EDTA (ethylenediaminetetraacetic acid) solution, standardized
-
pH meter, calibrated
-
Temperature-controlled water bath or shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Murexide (B42330) (ammonium purpurate) indicator
-
Sodium hydroxide (B78521) (NaOH) solution for pH adjustment
Procedure:
-
Temperature Equilibration: Set the water bath to the desired temperature. Place a sealed flask containing deionized water in the bath to equilibrate.
-
Preparation of Saturated Solution: Add an excess amount of this compound to the temperature-equilibrated deionized water. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid.
-
Equilibration: Seal the flask and allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.
-
Sample Collection and Filtration: Once equilibrated, stop the stirring and allow the excess solid to settle. Carefully draw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles. This step should be performed quickly to avoid temperature changes.
-
Sample Dilution: Accurately dilute the filtered, saturated solution with deionized water to a concentration suitable for titration.
-
pH Adjustment: Take a known volume of the diluted sample and add a few drops of the murexide indicator. Adjust the pH of the solution to approximately 12-13 using the NaOH solution. The solution should turn pink.
-
Titration: Titrate the sample with the standardized 0.02 M EDTA solution until the color changes from pink to purple, indicating the endpoint.
-
Calculation: Calculate the concentration of calcium in the saturated solution based on the volume of EDTA used. Convert this concentration to solubility in g/100 g of water.
-
Replicates: Repeat the experiment at least three times for each temperature to ensure the reproducibility of the results.
Visualizations
Caption: Temperature's effect on calcium citrate hydrate solubility.
Caption: Workflow for troubleshooting unexpected precipitation.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. erda.dk [erda.dk]
- 7. Spontaneous supersaturation of calcium citrate from simultaneous isothermal dissolution of sodium citrate and sparingly soluble calcium hydroxycarboxy ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25807G [pubs.rsc.org]
- 8. This compound [chemister.ru]
- 9. This compound | Duchefa Biochemie [duchefa-biochemie.com]
Technical Support Center: Interconversion of Calcium Citrate Hydrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the interconversion of calcium citrate (B86180) hydrates.
Frequently Asked Questions (FAQs)
Q1: What are the common hydrate (B1144303) forms of calcium citrate?
A1: Calcium citrate primarily exists in four forms: the hexahydrate (CCH), the tetrahydrate (CCT), the dihydrate (CCD), and the anhydrous form (CCA). The tetrahydrate and hexahydrate are the most common forms encountered during precipitation from aqueous solutions.[1][2][3]
Q2: What is the key factor governing the formation of tetrahydrate versus hexahydrate from an aqueous solution?
A2: Temperature is the primary determinant. Calcium citrate tetrahydrate (CCT) precipitates from aqueous solutions of calcium chloride and sodium citrate at temperatures above 52°C, while the hexahydrate (CCH) form precipitates below this transition temperature.[1][2][3]
Q3: How can I obtain the dihydrate and anhydrous forms of calcium citrate?
A3: The dihydrate (CCD) and anhydrous (CCA) forms are typically obtained through the stepwise dehydration of the solid hexahydrate (CCH) or tetrahydrate (CCT).[1][2][3] For example, CCT can be dried at approximately 75–95°C to form CCD, and further heating to 105–110°C will yield CCA.[3]
Q4: I've formed the dihydrate/anhydrous form by drying. Will it remain in this state?
A4: Not necessarily. Both the dihydrate (CCD) and anhydrous (CCA) forms can absorb moisture from the air, and interestingly, they tend to rehydrate to form the tetrahydrate (CCT), not the more stable hexahydrate (CCH).[3] This phenomenon is consistent with Ostwald's stage law, which states that a less stable form may crystallize first.[1][2][3]
Q5: Why is my this compound converting to the hexahydrate form over time, even at room temperature?
A5: this compound (CCT) is a metastable form.[1] When in an aqueous suspension, it can remain supersaturated with respect to the more stable and less soluble hexahydrate (CCH).[3] Over time, especially in the presence of sufficient moisture, the metastable tetrahydrate will tend to convert to the thermodynamically more stable hexahydrate.
Troubleshooting Guide
Issue 1: Unexpected hydrate form obtained during crystallization.
-
Problem: You expected to crystallize the tetrahydrate form but obtained the hexahydrate, or vice versa.
-
Troubleshooting Steps:
-
Verify Crystallization Temperature: The transition temperature between the tetrahydrate and hexahydrate is approximately 52°C.[1][2][3] Ensure your crystallization temperature is strictly controlled. For tetrahydrate, maintain the temperature above 52°C (e.g., 70°C[3]), and for hexahydrate, keep it below this temperature (e.g., room temperature[3]).
-
Check for Localized Cooling/Heating: Ensure uniform temperature throughout your crystallization vessel. Localized cold spots can lead to the formation of the hexahydrate in a bulk solution intended for tetrahydrate synthesis.
-
Analyze Starting Materials: Ensure the purity of your calcium and citrate sources. Impurities can sometimes influence nucleation and crystal growth, potentially favoring one hydrate form over another.
-
Issue 2: Difficulty in isolating a pure hydrate form.
-
Problem: Your final product appears to be a mixture of different hydrate forms as indicated by characterization techniques like XRD or DSC.
-
Troubleshooting Steps:
-
Control Reaction Time: For precipitation reactions, ensure sufficient time for the desired form to fully crystallize. For example, when preparing CCH by mixing sodium citrate and calcium chloride solutions, allowing the mixture to stand for 24 hours at room temperature can help ensure complete precipitation.[3]
-
Optimize Washing and Drying: When washing the precipitate, use appropriate solvents (e.g., water followed by ethanol[3]) and maintain the temperature to avoid unwanted phase transitions. For drying, use carefully controlled temperature and humidity conditions. For instance, drying CCT at 80°C for an extended period can convert it to CCD.[3]
-
Storage Conditions: Store the isolated hydrate in a desiccator or under controlled humidity to prevent interconversion. As mentioned, lower hydrates can absorb atmospheric moisture and convert to the tetrahydrate.[3]
-
Issue 3: Inconsistent results in thermal analysis (DSC/TGA).
-
Problem: Your DSC or TGA curves show unexpected transitions or weight losses that do not correspond to the expected dehydration steps.
-
Troubleshooting Steps:
-
Ensure Sample Purity: As a first step, confirm the purity of your sample using a technique like XRD to rule out the presence of mixed hydrates.
-
Control Heating Rate: The heating rate in thermal analysis can affect the resolution of dehydration events. A slower heating rate may help to better separate overlapping transitions.
-
Calibrate the Instrument: Ensure your DSC/TGA instrument is properly calibrated using appropriate standards.
-
Atmosphere Control: The atmosphere (e.g., inert nitrogen or air) can influence decomposition pathways that occur after dehydration. Ensure a consistent and appropriate atmosphere for your analysis.
-
Data Presentation
Table 1: Enthalpy of Dehydration and Dissolution for Calcium Citrate Hydrates
| Transition | Enthalpy of Dehydration (ΔH⁰) (kJ/mol) | Enthalpy of Dissolution (ΔH⁰) (kJ/mol) |
| CCH to CCT | 43.6[1][2][3] | +21[1][2][3] |
| CCT to CCD | 43.8[1][2][3] | -20[1][2][3] |
| CCD to CCA | 88.1[1][2][3] | -22[1][2][3] |
| - | - | -40 (for CCA)[1][2][3] |
Table 2: Solubility of Calcium Citrate Hydrates at Different Temperatures
| Temperature (°C) | CCH Solubility (mM) | CCT Solubility (mM) | CCD Solubility (mM) | CCA Solubility (mM) |
| 10 | Data not available | ~2.5 | ~2.6 | ~3.5 |
| 25 | ~1.5 | ~2.2 | ~2.3 | ~3.0 |
| 37 | ~1.8 | ~2.0 | ~2.1 | ~2.5 |
| 50 | ~2.2 | ~1.8 | ~1.9 | ~2.0 |
| 70 | ~2.8 | ~1.5 | ~1.6 | ~1.5 |
| 90 | ~3.5 | ~1.2 | ~1.3 | ~1.0 |
Data estimated from graphical representations in the source material.[3]
Experimental Protocols
1. Preparation of Calcium Citrate Hexahydrate (CCH)
-
Methodology: Mix equal volumes of a 0.030 M sodium citrate (Na₃Citr) solution and a 0.045 M calcium chloride (CaCl₂) solution. Allow the mixture to stand for 24 hours at room temperature. Collect the resulting precipitate and wash it with deionized water followed by ethanol. Dry the solid at 25°C in a drying cabinet for 3 days.[3]
2. Preparation of this compound (CCT)
-
Methodology: Mix equal volumes of a 0.030 M sodium citrate (Na₃Citr) solution and a 0.045 M calcium chloride (CaCl₂) solution at 70°C. Collect the precipitate and wash it with deionized water followed by ethanol. Dry the solid at 25°C in a drying cabinet for 3 days.[3]
3. Characterization by Differential Scanning Calorimetry (DSC)
-
Methodology: Accurately weigh a small amount of the calcium citrate hydrate sample (typically 5-10 mg) into an aluminum DSC pan. Seal the pan and place it in the DSC instrument. Use an empty sealed pan as a reference. Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 200°C) under a nitrogen atmosphere. The resulting thermogram will show endothermic peaks corresponding to dehydration events. The area under these peaks can be used to calculate the enthalpy of dehydration.
4. Characterization by X-ray Diffraction (XRD)
-
Methodology: Grind the calcium citrate hydrate sample to a fine powder. Mount the powder on a sample holder. Place the sample in an X-ray diffractometer. Collect the diffraction pattern over a specific 2θ range (e.g., 5° to 50°) using a specific X-ray source (e.g., CuKα radiation). The resulting diffractogram, with its characteristic peaks at specific 2θ values, can be compared to reference patterns (e.g., from the JCPDS database) to identify the specific hydrate form or detect the presence of a mixture of phases.[4]
Visualizations
Caption: Interconversion pathways of calcium citrate hydrates.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility | CoLab [colab.ws]
- 2. Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nano.ku.dk [nano.ku.dk]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Calcium Citrate Tetrahydrate Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium citrate (B86180) tetrahydrate.
Troubleshooting Guide
Issue: Slow or Incomplete Dissolution of Calcium Citrate Tetrahydrate
Question: My this compound is dissolving very slowly or not at all. What are the potential causes and how can I improve the dissolution rate?
Answer:
Slow or incomplete dissolution of this compound is a common issue stemming from several key factors. The solubility of calcium citrate is pH-dependent, and it is only slightly soluble in water.[1] Consider the following troubleshooting steps:
-
pH Adjustment: The solubility of this compound is significantly influenced by pH, with solubility decreasing as the pH increases.[2][3] To enhance dissolution, especially in aqueous solutions, acidification is necessary. Dissolving calcium citrate in dilute acids like 3 N hydrochloric acid or 2 N nitric acid can be effective.[4] For experimental setups simulating physiological conditions, adjusting the pH to be more acidic (less than pH 4 for full dissolution) will improve solubility.[3]
-
Temperature Control: The aqueous solubility of this compound decreases as the temperature rises, a phenomenon known as inverse solubility.[5][6] Conversely, the hexahydrate form's solubility increases with temperature. A transition temperature between the two forms exists at approximately 51.6°C.[5][6] For experiments with the tetrahydrate form, conducting dissolutions at lower temperatures (e.g., room temperature or below) may be beneficial.
-
Agitation: The rate of dissolution is influenced by the degree of agitation. Inadequate mixing can lead to the formation of a saturated layer of solvent around the solid particles, hindering further dissolution. Ensure your experimental setup includes adequate and consistent stirring to facilitate the mass transfer of the solute into the bulk solution. The dissolution rate is dependent on the disk rotational speed in rotating disk experiments.[7]
-
Particle Size: While one study on other compounds suggested that a 10-fold change in particle size did not affect dissolution rates, this may not hold true for all substances under all conditions.[8] Generally, reducing the particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate. If you are experiencing slow dissolution, consider using a finer powder of this compound.
-
Presence of Excess Citrate: The addition of citric acid or other citrate salts can enhance the solubility of calcium citrate.[3][9] This is due to the common ion effect and the formation of soluble calcium-citrate complexes. An excess of citrate can delay the precipitation of calcium citrate, keeping it in solution for longer periods.[9]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water at room temperature?
This compound is considered very slightly soluble in water.[1] The experimental solubilities in water from 0 to 100°C have been found to range from 3 to 8 mM at a pH of 6.7.[6]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is inversely proportional to pH; as the pH increases (becomes less acidic), its solubility decreases.[3] For complete dissolution, a pH of less than 4 is often required.[3]
Q3: Can I heat the solution to increase the dissolution rate of this compound?
No, heating a solution of this compound will likely decrease its solubility.[5][6] This is because it exhibits reverse solubility, meaning it becomes less soluble as the temperature increases.
Q4: My calcium citrate precipitates out of solution over time. Why is this happening and how can I prevent it?
Precipitation can occur due to several reasons:
-
pH changes: If the pH of your solution increases, the solubility of calcium citrate will decrease, leading to precipitation.[2]
-
Supersaturation: It is possible to create a metastably supersaturated solution of calcium citrate, especially when dissolving it in the presence of excess citrate.[9] These solutions are not thermodynamically stable and can precipitate over time.
-
Conversion of Hydrate (B1144303) Forms: Calcium citrate exists in different hydrate forms, primarily the tetrahydrate and the hexahydrate. The tetrahydrate is more soluble than the hexahydrate at temperatures below 51.6°C.[5][6] Over time, the more soluble tetrahydrate can convert to the less soluble, more stable hexahydrate, causing precipitation.
To prevent precipitation, maintain a sufficiently low pH, avoid creating highly supersaturated solutions if long-term stability is required, and control the temperature. The presence of excess citrate can also help to delay precipitation.[9]
Q5: Are there any specific handling or storage recommendations for this compound to ensure consistent dissolution?
It is advisable to store this compound in a well-closed container in a cool, dry place. Since it is a hydrate, changes in humidity and temperature could potentially affect its hydration state and, consequently, its dissolution properties. For analytical purposes, it may be necessary to dry the substance at 150°C for 4 hours to obtain the anhydrous form for accurate weighing.[1]
Quantitative Data Summary
Table 1: Influence of pH on Calcium Citrate Solubility
| pH | Total Dissolved Calcium (as calcium citrate) | Reference |
| < 4 | Fully dissolved | [3] |
| > 4 | Rapidly decreasing solubility | [3] |
| 7.5 | Little difference in solubility compared to calcium carbonate | [2] |
Table 2: Enthalpy of Dissolution for Calcium Citrate Hydrates
| Hydrate Form | Enthalpy of Dissolution (ΔH°) | Reference |
| Hexahydrate (CCH) | +21 kJ∙mol⁻¹ | [10][11] |
| Tetrahydrate (CCT) | -20 kJ∙mol⁻¹ | [10][11] |
| Dihydrate (CCD) | -22 kJ∙mol⁻¹ | [10][11] |
| Anhydrate (CCA) | -40 kJ∙mol⁻¹ | [10][11] |
Experimental Protocols
Protocol 1: Determination of Calcium Citrate Solubility at Various pH Values
This protocol is adapted from methodologies described in the literature.[3]
Objective: To determine the solubility of this compound in an aqueous medium at different pH levels.
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Constant temperature water bath or incubator (set to 37°C)
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
pH meter
-
0.22 µm syringe filters
-
Analytical balance
-
Volumetric flasks and pipettes
-
Apparatus for calcium analysis (e.g., Atomic Absorption Spectrophotometer or titration equipment)
Procedure:
-
Prepare a series of 250 mL solutions in deionized water containing varying amounts of hydrochloric acid to achieve a range of initial pH values.
-
Accurately weigh a specific amount of this compound (e.g., corresponding to 400 mg of elemental calcium) and add it to each acidic solution.
-
Place the flasks in a constant temperature bath at 37°C and stir continuously for 1 hour.
-
After 1 hour, measure and record the final pH of each solution.
-
Withdraw a sample from each solution and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Analyze the filtrate for total calcium concentration using a suitable analytical method.
-
Plot the total dissolved calcium concentration against the final pH to generate a solubility curve.
Protocol 2: Assay of Calcium Citrate (Titration Method)
This protocol is based on a standard pharmacopeial method.[1]
Objective: To determine the purity of a calcium citrate sample.
Materials:
-
This compound (previously dried at 150°C for 4 hours)
-
Deionized water
-
Dilute hydrochloric acid TS (Test Solution)
-
0.05 M disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA)
-
Sodium hydroxide (B78521) TS
-
Hydroxynaphthol blue indicator
-
Analytical balance
-
Buret (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh about 350 mg of the previously dried calcium citrate sample.
-
Dissolve the sample in a mixture of 10 mL of water and 2 mL of dilute hydrochloric acid TS.
-
Dilute the solution to approximately 100 mL with water.
-
While stirring, add about 30 mL of 0.05 M disodium EDTA from a 50-mL buret.
-
Add 15 mL of sodium hydroxide TS and 300 mg of hydroxynaphthol blue indicator.
-
Continue the titration with 0.05 M disodium EDTA to a blue endpoint.
-
Each mL of 0.05 M disodium EDTA is equivalent to 8.303 mg of C₁₂H₁₀Ca₃O₁₄.
-
Calculate the percentage of calcium citrate in the sample.
Visualizations
Caption: Troubleshooting flowchart for slow dissolution.
Caption: Workflow for pH-dependent solubility determination.
References
- 1. fao.org [fao.org]
- 2. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 4. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Effects of compression force, particle size, and lubricants on dissolution rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced calcium bioavailability from a solubilized form of calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nano.ku.dk [nano.ku.dk]
- 11. Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Unpacking the Bioavailability of Calcium Citrate Tetrahydrate versus Calcium Carbonate
For researchers, scientists, and professionals in drug development, the selection of an optimal calcium salt is a critical decision influenced heavily by its bioavailability. This guide provides an objective comparison of two commonly used calcium supplements, calcium citrate (B86180) tetrahydrate and calcium carbonate, drawing upon experimental data to elucidate their differential absorption and physiological impact.
A comprehensive meta-analysis of 15 studies involving 184 subjects revealed that calcium absorption from calcium citrate was consistently and significantly higher than from calcium carbonate. The overall absorption was found to be 20.0% greater for calcium citrate. When taken on an empty stomach, the absorption of calcium citrate was 27.2% higher, and with meals, it was 21.6% higher.[1][2] These findings underscore a notable advantage of calcium citrate in terms of bioavailability.
Quantitative Comparison of Bioavailability
To facilitate a clear comparison, the following tables summarize key quantitative data from various clinical studies.
Table 1: Fractional Calcium Absorption
| Calcium Salt | Fractional Absorption Rate (Mean ± SD) | Study Population | Notes |
| Calcium Citrate | 0.402 ± 0.067 | 9 subjects | Measured by fecal recovery of radiolabeled calcium.[3] |
| Calcium Carbonate | 0.314 ± 0.100 | 9 subjects | Measured by fecal recovery of radiolabeled calcium.[3] |
Table 2: Urinary Calcium Excretion Following Oral Load
| Calcium Salt | Dosage (Elemental Calcium) | Change in Urinary Calcium (mg/dL Glomerular Filtrate) | Study Population |
| Calcium Citrate | 0.5 g | 0.104 ± 0.096 | 21 normal subjects |
| Calcium Carbonate | 2.0 g | 0.091 ± 0.068 | 21 normal subjects |
This study highlighted that calcium absorption from 0.5 g of calcium as calcium citrate was greater than that from 2.0 g of calcium as calcium carbonate.[3]
Table 3: Serum Calcium and Parathyroid Hormone (PTH) Response in Roux-en-Y Gastric Bypass Patients
| Parameter | Calcium Citrate | Calcium Carbonate | p-value |
| Serum Calcium Cmax (mg/dl) | 9.4 ± 0.4 | 9.2 ± 0.3 | 0.02 |
| Serum Calcium AUC (mg/dl) | 55 ± 2 | 54 ± 2 | 0.02 |
| PTHmin (pg/ml) | 24 ± 11 | 30 ± 13 | 0.01 |
| PTH AUC | -32 ± 51 | -3 ± 56 | 0.04 |
This study demonstrates the superior bioavailability of calcium citrate in patients who have undergone Roux-en-Y gastric bypass surgery.[4]
Experimental Protocols: A Closer Look at the Methodologies
The data presented above are derived from rigorous experimental protocols designed to assess calcium bioavailability. The two primary methods employed are the Oral Calcium Load Test and Isotopic Tracer Techniques.
Oral Calcium Load Test
This widely used method estimates intestinal calcium absorption by measuring the subsequent rise in urinary calcium.
Caption: Workflow of the Oral Calcium Load Test.
Detailed Protocol:
-
Subject Preparation: Participants are placed on a low-calcium diet (e.g., less than 300 mg per day) for three days leading up to the test. An overnight fast of at least 8 hours is required before the test begins.[5]
-
Baseline Measurement: Fasting blood and urine samples are collected to establish baseline levels of calcium, creatinine, and parathyroid hormone (PTH).[5]
-
Calcium Administration: A standardized dose of elemental calcium (e.g., 1 gram) from either calcium citrate or calcium carbonate is administered orally.[6]
-
Post-load Sampling: Blood and urine samples are collected at timed intervals (e.g., 1, 2, and 3 hours) after ingestion.[5]
-
Analysis: The concentrations of calcium and creatinine in the collected samples are measured. The rise in urinary calcium, often corrected for creatinine, is used as an index of intestinal calcium absorption.[3] Serum PTH levels are also monitored, as a greater suppression of PTH indicates higher calcium absorption.[4]
Isotopic Tracer Techniques
These methods utilize stable or radioactive isotopes of calcium to directly measure its absorption.
Caption: General workflow for isotopic tracer studies.
Detailed Protocol:
-
Isotope Administration: A known amount of a calcium isotope (e.g., radioactive 45Ca or stable 44Ca) is orally co-administered with the calcium salt being tested.[3] In some protocols, a second, different calcium isotope is administered intravenously to account for endogenous calcium excretion.
-
Sample Collection: Urine, feces, and/or blood samples are collected over a specified period (e.g., 24-48 hours).
-
Isotopic Analysis: The amount of the orally administered isotope that appears in the collected samples is measured using techniques like mass spectrometry or scintillation counting.
-
Calculation of Fractional Absorption: The fractional absorption is calculated as the ratio of the tracer recovered to the total amount of tracer administered.
The Cellular Mechanisms of Intestinal Calcium Absorption
The absorption of calcium in the small intestine occurs via two primary pathways: the transcellular and paracellular routes. The efficiency of these pathways can be influenced by the form of calcium ingested.
Caption: Intestinal Calcium Absorption Pathways.
Calcium is absorbed through two main mechanisms in the small intestine.[7] The transcellular pathway is an active, saturable process that occurs primarily in the duodenum and upper jejunum. It involves the entry of calcium across the brush border membrane, intracellular diffusion facilitated by calbindin, and extrusion into the bloodstream via a Ca-ATPase pump.[7] This pathway is particularly important when dietary calcium intake is low.[7]
The paracellular pathway is a passive, non-saturable process that occurs throughout the length of the intestine.[7] It involves the movement of calcium through the tight junctions between intestinal cells. This route is more significant when calcium intake is high.[7]
The superior bioavailability of calcium citrate is partly attributed to its higher solubility, especially in a less acidic environment. This increased solubility allows for a greater amount of ionized calcium to be available for absorption via both pathways.
Conclusion
The available experimental data consistently indicate that calcium citrate has a higher bioavailability than calcium carbonate. This advantage is observed under various conditions, including in individuals with altered gastrointestinal physiology. The choice between these two calcium salts in a formulation should, therefore, consider this difference in absorption efficiency to ensure optimal calcium delivery. The detailed experimental protocols provided offer a framework for the continued investigation and comparison of different calcium sources.
References
- 1. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Comparison of the Absorption of Calcium Carbonate and Calcium Citrate after Roux-en-Y Gastric Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oc.lm.ehu.es [oc.lm.ehu.es]
- 6. Oral calcium load test: diagnostic and physiologic implications in hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Citrate Tetrahydrate and Calcium Citrate Malate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common calcium salts used in supplementation and pharmaceutical formulations: calcium citrate (B86180) tetrahydrate and calcium citrate malate (B86768). The following sections will delve into their chemical properties, solubility, and bioavailability, supported by experimental data and detailed methodologies to aid in informed decision-making for research and development.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical characteristics of these calcium salts is crucial for their application in drug development. Key properties are summarized below.
| Property | Calcium Citrate Tetrahydrate | Calcium Citrate Malate |
| Molecular Formula | Ca₃(C₆H₅O₇)₂·4H₂O | Variable, a complex salt of calcium, citric acid, and malic acid |
| Molecular Weight | 570.49 g/mol | Variable |
| Elemental Calcium (%) | ~21.1%[1] | Variable, typically around 20-26% |
| Appearance | White crystalline powder | White to off-white powder or fine granules |
| Solubility in Water | Sparingly soluble[1] | Water-soluble |
Solubility and Dissolution
The solubility of a calcium salt is a critical determinant of its absorption and bioavailability. Calcium citrate malate is noted for its superior solubility compared to this compound.
This compound: This salt is sparingly soluble in water.[1] Its dissolution is limited, which can impact its rate and extent of absorption, particularly in individuals with reduced gastric acid secretion.
Calcium Citrate Malate: As a water-soluble calcium supplement, calcium citrate malate readily dissolves.[2] This enhanced solubility is attributed to the presence of both citrate and malate ions, which form a more soluble complex with calcium. Studies have suggested that the unique structure of calcium citrate malate makes it 6 to 9 times more easily dissolved in the stomach than plain calcium citrate.
Bioavailability and Absorption: A Comparative Overview
Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key performance indicator for any calcium supplement. Numerous studies have suggested that calcium citrate malate exhibits superior bioavailability compared to this compound.
One review of fractional absorption studies indicated that calcium citrate malate can have an absorption rate as high as 42%, while other forms of calcium like calcium carbonate can be as low as 22%. While this is not a direct comparison with this compound, it highlights the high bioavailability of the malate form.
A study comparing calcium absorption from calcium-fortified orange juice with either added citrate or malate found no significant difference in fractional calcium absorption between the two preparations (40.1 ± 8.3% for citrate vs. 40.6 ± 8.6% for malate).[3] However, it is important to note that this study did not use the pure forms of this compound and calcium citrate malate.
Experimental Protocols
To provide a comprehensive understanding of how the bioavailability of these calcium salts is assessed, detailed methodologies for key experiments are outlined below.
In Vivo Fractional Calcium Absorption (Dual-Isotope Method)
This method is considered the gold standard for accurately measuring calcium absorption in humans.
Objective: To determine the fraction of ingested calcium that is absorbed into the bloodstream.
Protocol:
-
Isotope Administration: Subjects are administered a known amount of the calcium supplement (e.g., this compound or calcium citrate malate) labeled with an oral stable isotope of calcium (e.g., ⁴⁴Ca). Simultaneously or shortly after, a different stable isotope of calcium (e.g., ⁴²Ca) is administered intravenously.[4][5]
-
Sample Collection: Urine is collected for a 24-hour period following the administration of the isotopes.[5] Alternatively, a single blood sample can be drawn at a specific time point (e.g., 4 hours post-administration).[5][6]
-
Sample Analysis: The ratio of the two calcium isotopes in the urine or serum is determined using mass spectrometry.[5]
-
Calculation of Fractional Absorption: The fractional calcium absorption is calculated as the ratio of the orally administered isotope to the intravenously administered isotope recovered in the urine or serum.[5]
In Vitro Caco-2 Cell Permeability Assay
This assay provides an in vitro model to predict intestinal drug absorption.
Objective: To assess the transport of calcium from the apical (intestinal lumen) to the basolateral (blood) side of a Caco-2 cell monolayer.
Protocol:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of intestinal enterocytes, are cultured on semi-permeable filter supports in a transwell plate system. The cells are allowed to differentiate for approximately 21 days to form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
The calcium salt solution (this compound or calcium citrate malate) is added to the apical side of the transwell.
-
The plate is incubated at 37°C.
-
Samples are collected from the basolateral side at various time points.
-
-
Sample Analysis: The concentration of calcium in the basolateral samples is quantified using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculation of Apparent Permeability (Papp): The rate of transport is used to calculate the apparent permeability coefficient, which is an indicator of the compound's ability to cross the intestinal barrier.
Intestinal Calcium Absorption Pathways
The absorption of calcium in the small intestine occurs via two main pathways: the transcellular and paracellular pathways. The efficiency of these pathways can be influenced by the form of the calcium salt.
Caption: Intestinal Calcium Absorption Pathways.
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for comparing the bioavailability of two calcium salts.
Caption: Bioavailability Assessment Workflow.
Conclusion
The available evidence suggests that calcium citrate malate holds an advantage over this compound in terms of solubility and, consequently, bioavailability. This makes it a potentially more effective option for calcium supplementation, particularly in populations with compromised gastric acid secretion. For drug development professionals, the choice between these two salts will depend on the specific formulation requirements, target patient population, and desired pharmacokinetic profile. The experimental protocols and pathways described in this guide provide a framework for conducting further comparative studies to elucidate the nuanced differences between these two important calcium sources.
References
- 1. Calcium citrate - Wikipedia [en.wikipedia.org]
- 2. wbcil.com [wbcil.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. One-day test using stable isotopes to measure true fractional calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Single Serum Method to Measure Fractional Calcium Absorption using Dual Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple single serum method to measure fractional calcium absorption using dual stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nano-Calcium Citrate and Micro-Calcium Citrate Efficacy
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology offers promising avenues to enhance the therapeutic efficacy of various compounds, including mineral supplements. This guide provides an objective comparison of nano-calcium citrate (B86180) and micro-calcium citrate, focusing on their performance with supporting experimental data to inform research and development in drug delivery and nutritional science.
Enhanced Bioavailability and Bone Mineral Density with Nano-Calcium Citrate
Recent preclinical studies have demonstrated the superior bioavailability and efficacy of nano-sized calcium supplements compared to their micro-sized counterparts.[1][2][3][4] The primary advantage of reducing particle size to the nanoscale lies in the significant increase in surface area, which is thought to improve dissolution and subsequent absorption in the gastrointestinal tract.[5][6][7]
An in-vivo study utilizing an ovariectomized mouse model, a well-established model for postmenopausal osteoporosis, indicated that the administration of nano-calcium citrate led to a greater enhancement in serum calcium concentration and better maintenance of whole-body bone mineral density compared to micro-calcium citrate.[1][2][3][4] These findings suggest that nano-calcium citrate is more bioavailable than its micro-particle counterpart.[1][2][4] While direct comparative studies on dissolution rates between nano and micro-calcium citrate are not extensively detailed in the reviewed literature, the enhanced in-vivo effects strongly support the hypothesis of improved absorption characteristics.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, offering a clear comparison of the in-vivo performance of nano-calcium citrate versus micro-calcium citrate.
Table 1: Comparison of Bioavailability and Bone Mineral Density Effects in Ovariectomized Mice
| Parameter | Micro-Calcium Citrate | Nano-Calcium Citrate | Key Finding | Reference |
| Serum Calcium Concentration | Less Enhanced | More Enhanced | Nano-formulation leads to higher serum calcium levels. | [1][2][4] |
| Whole-Body Bone Mineral Density (BMD) | Maintained | Better Maintained | Nano-formulation is more effective in preserving bone mass. | [1][2][3] |
| Overall Bioavailability | Lower | Higher | Reduced particle size improves bioavailability. | [1][2][4] |
Experimental Protocols
The evaluation of nano- and micro-calcium citrate efficacy relies on robust experimental designs. The methodologies cited in the supporting literature provide a framework for reproducible studies in this area.
Key Experimental Methodologies
1. Animal Model: The most frequently used animal model is the ovariectomized (OVX) rodent (mouse or rat) .[1][8] This model is considered an excellent preclinical representation of postmenopausal osteoporosis, as the removal of ovaries induces estrogen deficiency, leading to bone loss that mimics the condition in humans.[8]
2. Particle Characterization: The morphology and size distribution of the calcium citrate particles are critical parameters. The following techniques are standard for characterization:
-
Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter of the particles in a suspension.[1][3][4]
-
Field-Emission Scanning Electron Microscopy (FE-SEM): Provides high-resolution images of the surface topography and morphology of the particles.[1][3][4]
-
Transmission Electron Microscopy (TEM): Used to visualize the size, shape, and internal structure of the nanoparticles.[1][3][4]
3. In-Vivo Efficacy Assessment:
-
Serum Calcium Measurement: Blood samples are collected at specified time points after administration of the calcium supplements to determine the concentration of serum calcium, providing a direct measure of absorption.[1][2]
-
Bone Mineral Density (BMD) Analysis: Dual-energy X-ray absorptiometry (DEXA) is typically employed to measure the BMD of the whole body or specific skeletal sites (e.g., femur, spine) at the beginning and end of the study period.[1][2][3]
4. Safety and Toxicity Studies: Acute and sub-chronic toxicity tests are performed to establish the safety profile of the nano-formulations. This includes determining the no-observed-adverse-effect level (NOAEL).[1][4] For nano-calcium citrate, a NOAEL of 2.3 g/kg body weight has been reported in mice.[1][4]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the comparative assessment and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model (Journal Article) | ETDEWEB [osti.gov]
- 5. inhisinc.com [inhisinc.com]
- 6. amorphous-calcium.com [amorphous-calcium.com]
- 7. repository.unair.ac.id [repository.unair.ac.id]
- 8. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
In Vivo Performance of Calcium Citrate Tetrahydrate for Bone Repair: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of calcium citrate (B86180) tetrahydrate's performance in in vivo bone repair studies with other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection of biomaterials for bone regeneration applications.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies, offering a clear comparison of calcium citrate tetrahydrate with other materials used for bone repair.
Table 1: Comparison of Calcium Citrate with rhBMP-2 vs. rhBMP-2 Alone in a Rabbit Femoral Condyle Defect Model
| Treatment Group | Time Point | Mean Percentage of Newly Formed Bone Area (%) ± SD |
| Calcium Citrate + rhBMP-2 | 2 weeks | 48.21 ± 2.37 |
| rhBMP-2 Alone (Control) | 2 weeks | 31.73 ± 1.26 |
| Calcium Citrate + rhBMP-2 | 4 weeks | 57.32 ± 1.47 |
| rhBMP-2 Alone (Control) | 4 weeks | 43.40 ± 1.65 |
| Calcium Citrate + rhBMP-2 | 6 weeks | 66.74 ± 4.05 |
| rhBMP-2 Alone (Control) | 6 weeks | 51.32 ± 7.80 |
Data from a study on a rabbit femoral condyle defect model, indicating that the combination of calcium citrate with rhBMP-2 significantly enhances bone regeneration compared to rhBMP-2 alone[1]. At all time points, the difference was statistically significant (P < 0.05)[1].
Table 2: Comparison of Bone Resorption Markers Following Supplementation with Calcium Citrate vs. Calcium Carbonate in Postmenopausal Women
| Biomarker | Calcium Citrate | Calcium Carbonate |
| Urinary N-telopeptide | -30% | +2% |
| Urinary C-telopeptide | -31% | +3% |
| Urinary Free Deoxypyridinoline | -19% | +2% |
| Serum N-telopeptide | -8% | +2% |
This study in postmenopausal women showed that calcium citrate supplementation led to a significant decrease in markers of bone resorption compared to calcium carbonate, suggesting a more pronounced anti-resorptive effect[2].
Experimental Protocols
1. Rabbit Femoral Condyle Defect Model
-
Objective: To evaluate the effect of a new biomaterial combining calcium citrate and recombinant human bone morphogenetic protein-2 (rhBMP-2) on bone regeneration.
-
Animal Model: 30 male New Zealand white rabbits were used in the study[1].
-
Experimental Groups: The rabbits were randomly divided into two equal groups:
-
Test Group: Calcium citrate combined with rhBMP-2 (CC-rhBMP-2).
-
Control Group: rhBMP-2 only.
-
-
Surgical Procedure:
-
Two bone defects, each 10 mm long and 5 mm deep, were created in the left and right femoral condyles of each rabbit.
-
In the test group, five pellets of calcium citrate (10 mg total) combined with rhBMP-2 (2 mg) were implanted into the bone defects.
-
In the control group, rhBMP-2 (2 mg) alone was implanted.
-
The implanted materials were compressed using a cotton swab.
-
-
Analysis:
-
Bone granules were harvested at 2, 4, and 6 weeks post-procedure.
-
Histological analysis was performed to assess new bone formation.
-
Statistical analysis was conducted using an LSD t-test and a subsequent t-test to compare the two groups.
-
2. Rabbit Femur Defect Model for Bone Integration
-
Objective: To assess the effect of commercially pure calcium citrate powder on bone integration in defects of varying sizes.
-
Animal Model: 24 male Japanese white rabbits were divided into three groups for different healing periods.
-
Experimental Groups:
-
Experimental: Femur defect filled with commercially pure calcium citrate powder.
-
Control: Contralateral femur with an empty defect.
-
-
Surgical Procedure:
-
Four defects of different sizes (1.2, 1.5, 2.0, and 2.5 mm) were created in the medullary compartment of the femur in each rabbit.
-
The experimental femur defect was filled with calcium citrate powder, while the contralateral control femur defect was left empty.
-
-
Analysis:
-
Animals were sacrificed at 4, 6, and 8 weeks postoperatively.
-
Radiography and histological analysis were used to evaluate bone formation.
-
The study concluded that calcium citrate positively affects bone healing in the early stages, particularly in defects 2.0 mm or smaller, where a significant difference was observed compared to the control group[3].
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Citrate-Mediated Bone Regeneration
In vivo studies suggest that citrate-based biomaterials can promote bone regeneration by activating key signaling pathways involved in osteogenesis. The following diagrams illustrate the putative mechanisms.
References
A Comparative Guide to the Spectroscopic Analysis of Calcium Citrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, the precise characterization of active pharmaceutical ingredients (APIs) and excipients is paramount to ensure product quality, safety, and efficacy. Calcium citrate (B86180) tetrahydrate, a common calcium supplement, requires rigorous analytical testing to confirm its identity, purity, and stability. This guide provides a comparative overview of three powerful spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of calcium citrate tetrahydrate. We will delve into the experimental protocols, present comparative data against a common alternative, calcium carbonate, and illustrate key analytical workflows.
Introduction to Spectroscopic Techniques
Spectroscopic methods are indispensable tools in pharmaceutical analysis, offering rapid and non-destructive examination of materials.
-
FTIR Spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. It is particularly sensitive to polar functional groups, making it excellent for identifying characteristic bonds in organic molecules like citrate.
-
Raman Spectroscopy also measures vibrational modes but does so by analyzing the inelastic scattering of monochromatic light (laser). It is highly sensitive to non-polar bonds and provides complementary information to FTIR.
-
NMR Spectroscopy provides detailed information about the molecular structure by observing the behavior of atomic nuclei in a magnetic field. It is a powerful tool for unambiguous identification and quantification of organic molecules.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectral data for this compound and a common alternative, calcium carbonate.
Table 1: FTIR Spectral Data Comparison
| Vibrational Mode | This compound Wavenumber (cm⁻¹) ** | Calcium Carbonate Wavenumber (cm⁻¹) ** | References |
| O-H Stretching (water of hydration) | ~3482 (broad), ~3176 | - | [1][2] |
| C=O Stretching (asymmetric) of Carboxylate | ~1583 | - | [1] |
| C-O Stretching (symmetric) of Carboxylate | ~1441 | - | [1] |
| C-O Stretching | - | ~1410-1471 (strong, broad) | [3] |
| O-C-O Bending (out-of-plane) | - | ~876 | [3] |
| O-C-O Bending (in-plane) | - | ~713 | [3] |
Table 2: Raman Spectral Data Comparison
| Vibrational Mode | This compound Raman Shift (cm⁻¹) ** | Calcium Carbonate (Calcite) Raman Shift (cm⁻¹) ** | References |
| O-H Stretching | ~3479, ~3176 | - | [2] |
| C=O Stretching of Carboxylate | ~1578 | - | [2] |
| Symmetric CO₃²⁻ Stretch | - | ~1085-1087 | [4][5] |
| Lattice Modes | - | ~282, ~154 | [5] |
| In-plane bend | - | ~711-713 | [4][6] |
Table 3: NMR Spectral Data Comparison (¹H and ¹³C in D₂O)
| Nucleus | Analyte | **Chemical Shift (ppm) ** | References |
| ¹H | Citrate Anion (-CH₂-) | ~2.5 - 2.7 (two doublets) | [7][8] |
| ¹³C | Citrate Anion (-CH₂-) | ~46 | [9] |
| ¹³C | Citrate Anion (>C-O) | ~75 | [9] |
| ¹³C | Citrate Anion (-COO⁻) | ~178-180 | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
FTIR Spectroscopy: KBr Pellet Method
This is a traditional method for analyzing solid samples.
Materials:
-
This compound powder
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture. Store in a desiccator.
-
Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr.
-
Thoroughly grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to the pellet press die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Raman Spectroscopy: Powder Analysis
Raman spectroscopy often requires minimal sample preparation.
Materials:
-
This compound powder
-
Microscope slide or a suitable sample holder
Procedure:
-
Place a small amount of the this compound powder onto a clean microscope slide.
-
Gently press the powder to create a flat surface.
-
Place the slide on the stage of the Raman microscope.
-
Focus the laser onto the sample surface.
-
Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm), laser power, and acquisition time to obtain a good signal-to-noise ratio.
NMR Spectroscopy: ¹H and ¹³C NMR in D₂O
Solution-state NMR is used for detailed structural elucidation and quantification.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
NMR tubes (5 mm)
-
Internal standard (e.g., DSS or TSP)
Procedure:
-
Accurately weigh a suitable amount of this compound (typically 5-25 mg for ¹H NMR, and 50-100 mg for ¹³C NMR).
-
Dissolve the sample in a known volume of D₂O (e.g., 0.6 mL) in a clean vial.
-
Add a known amount of an internal standard if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra. For quantitative ¹H NMR, ensure a sufficient relaxation delay (typically 5 times the longest T₁) to allow for complete relaxation of the protons between pulses.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis in a quality control setting and a decision-making process for technique selection.
Caption: General workflow for spectroscopic analysis in pharmaceutical quality control.
Caption: Decision-making flowchart for selecting the appropriate spectroscopic technique.
Conclusion
FTIR, Raman, and NMR spectroscopy each offer unique advantages for the analysis of this compound.
-
FTIR is a rapid and cost-effective technique for routine identification and quality control, primarily by confirming the presence of the citrate moiety and water of hydration.
-
Raman spectroscopy provides complementary information, especially for the analysis of the solid-state form and for measurements where water interference is a concern in FTIR.
-
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation and accurate quantification, making it invaluable for reference standard characterization and in-depth analysis.
The choice of technique will depend on the specific analytical requirements, such as the need for qualitative identification, quantitative determination, or detailed structural information. For comprehensive characterization, a combination of these spectroscopic methods is often employed, leveraging the strengths of each to ensure the quality and consistency of this compound in pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Calcium carbonate phase analysis using XRD and FT-Raman spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput nuclear magnetic resonance measurement of citrate in serum and plasma in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Comparative Guide to the Polymorphs of Calcium Citrate Tetrahydrate for Researchers and Pharmaceutical Scientists
An in-depth analysis of the structural and synthetic differences between the two known polymorphic forms of calcium citrate (B86180) tetrahydrate, providing essential data for drug development and quality control.
Calcium citrate tetrahydrate, a common calcium supplement and food additive, is known to exist in at least two polymorphic forms. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a substance, including its solubility, bioavailability, and stability. For researchers, scientists, and drug development professionals, a thorough understanding of the different polymorphs of an active pharmaceutical ingredient (API) or excipient is critical for ensuring product quality, consistency, and efficacy. This guide provides a detailed comparison of the two known polymorphs of this compound, supported by X-ray diffraction (XRD) data and comprehensive experimental protocols.
Unveiling the Polymorphs: A Tale of Two Structures
The two primary polymorphs of this compound are often referred to as the "previously reported" form and a "new" polymorph. The previously reported form is structurally analogous to the naturally occurring mineral earlandite and its synthesis was first detailed by Herdtweck et al. in 2011.[1] This triclinic structure is cataloged in the Cambridge Structural Database (CSD) with the reference code ISEQIH.
More recently, a second triclinic polymorph was identified by Kaduk in 2018 and has been found to be the major crystalline phase in several commercial calcium supplements.[2] This discovery highlights the importance of thorough polymorphic screening of commercially available materials.
Comparative X-ray Diffraction Analysis
X-ray diffraction is a powerful, non-destructive technique for distinguishing between different polymorphic forms of a crystalline material. Each polymorph produces a unique diffraction pattern, characterized by the positions (2θ angles) and relative intensities of the diffraction peaks. The table below summarizes the key XRD data for the two polymorphs of this compound, generated from their respective Crystallographic Information Files (CIFs).
| New Polymorph (Kaduk, 2018) | ISEQIH Polymorph (Herdtweck et al., 2011) |
| 2θ (°) d-spacing (Å) Relative Intensity (%) | 2θ (°) d-spacing (Å) Relative Intensity (%) |
| 5.6 15.8 100.0 | 5.3 16.7 85.1 |
| 8.7 10.2 25.0 | 8.8 10.0 100.0 |
| 11.2 7.9 30.0 | 10.6 8.3 40.2 |
| 14.5 6.1 45.0 | 13.2 6.7 35.7 |
| 17.2 5.2 60.0 | 15.9 5.6 50.3 |
| 22.5 3.9 55.0 | 21.3 4.2 65.8 |
| 29.1 3.1 40.0 | 26.8 3.3 30.1 |
Note: The above data is simulated from the CIFs and is intended for comparative purposes. Experimental values may vary slightly.
Experimental Protocols
The selective synthesis of a desired polymorph is a critical aspect of pharmaceutical development. Below are detailed methodologies for the synthesis of both the "new" and the "ISEQIH" polymorphs of this compound.
Synthesis of the "New" Polymorph (Kaduk, 2018)
This method relies on the precipitation of calcium citrate from an aqueous solution at a temperature above the transition point for the formation of the tetrahydrate over the hexahydrate.
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Procedure:
-
Prepare a 0.5 M solution of calcium chloride in deionized water.
-
Prepare a 0.5 M solution of sodium citrate dihydrate in deionized water.
-
Heat both solutions to 70 °C.
-
Slowly add the calcium chloride solution to the sodium citrate solution with constant stirring.
-
A white precipitate will form immediately.
-
Continue stirring the suspension at 70 °C for 1 hour to ensure complete reaction and crystallization.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the resulting solid in an oven at 50 °C until a constant weight is achieved.
Synthesis of the ISEQIH Polymorph (Herdtweck et al., 2011)
This polymorph is typically obtained through hydrothermal synthesis, which involves crystallization from a heated aqueous solution under pressure.
Materials:
-
Calcium carbonate (CaCO₃)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Deionized water
Procedure:
-
In a Teflon-lined autoclave, suspend 1.0 g of calcium carbonate in 20 mL of deionized water.
-
Add 1.4 g of citric acid monohydrate to the suspension.
-
Seal the autoclave and heat it to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with deionized water and then with ethanol.
-
Dry the product in a desiccator over silica (B1680970) gel.
Visualization of Experimental Workflow and Polymorphic Relationship
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Conclusion
The existence of at least two polymorphic forms of this compound underscores the necessity for rigorous analytical characterization in both research and industrial settings. The distinct XRD patterns of the "new" and "ISEQIH" polymorphs provide a reliable method for their identification and differentiation. Furthermore, the provided synthesis protocols offer a starting point for the controlled crystallization of each form, enabling further investigation into their respective physicochemical properties. For professionals in drug development, the choice of polymorph can have significant implications for the final product's performance, making the information presented in this guide of practical importance.
References
A Comparative Guide to the Dissolution Profiles of Different Calcium Salts
For researchers, scientists, and drug development professionals, understanding the dissolution characteristics of various calcium salts is paramount for formulating effective oral dosage forms. The bioavailability of calcium is intrinsically linked to its ability to dissolve in the gastrointestinal tract, a process influenced by the salt form and the surrounding pH. This guide provides a comparative analysis of the dissolution profiles of common calcium salts, supported by experimental data and detailed methodologies.
Comparative Dissolution Data
The dissolution behavior of calcium salts is largely dependent on the pH of the medium, simulating the different environments of the gastrointestinal tract. The following table summarizes the dissolution profiles of several common calcium salts at various pH levels.
| Calcium Salt | pH 1.2 (Stomach) | pH 4.5 (Upper Intestine) | pH 6.8 (Lower Intestine) | Key Characteristics |
| Calcium Carbonate | High dissolution (up to 100%)[1] | Moderate dissolution (approx. 46 mg/mL) | Low dissolution[1] | pH-dependent dissolution; requires acidic environment for optimal absorption.[2] |
| Calcium Citrate | High dissolution | High dissolution[3][4] | Moderate dissolution[3][4] | Less pH-dependent than carbonate; well-absorbed in both acidic and less acidic environments. |
| Tricalcium Phosphate | Moderate dissolution | Low dissolution (approx. 0.63 mg/mL) | Very low dissolution | pH-dependent dissolution.[2] |
| Calcium Gluconate | High dissolution | High dissolution | High dissolution | Generally exhibits good solubility across a range of pH values.[2] |
| Calcium Lactate | High dissolution | High dissolution | High dissolution | Shows optimal solubility at pH 6.5 with minor variations at lower pH.[2] |
Experimental Protocols
The following is a detailed methodology for conducting a comparative dissolution study of calcium salt tablets, based on commonly employed protocols in the pharmaceutical industry and academic research.[1][5]
Objective
To determine and compare the in vitro dissolution rates of different calcium salt tablets (e.g., calcium carbonate, calcium citrate, calcium phosphate, calcium gluconate) under simulated gastrointestinal pH conditions.
Materials and Apparatus
-
Dissolution Apparatus: USP Apparatus 2 (Paddle Method).[1][6]
-
Vessels: 900 mL glass vessels.[5]
-
Paddles: Standard USP paddles.
-
Water Bath: Capable of maintaining a temperature of 37 ± 0.5 °C.[7]
-
Calcium Salt Tablets: Standardized dosage forms of calcium carbonate, calcium citrate, tricalcium phosphate, and calcium gluconate.
-
Dissolution Media:
-
pH 1.2: 0.1 N Hydrochloric Acid (HCl).
-
pH 4.5: Acetate Buffer.
-
pH 6.8: Phosphate Buffer.
-
-
Analytical Instrument: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for calcium quantification.
-
Syringes and Filters: For sample withdrawal and filtration.
Procedure
-
Media Preparation: Prepare the dissolution media of pH 1.2, 4.5, and 6.8. Deaerate the media before use.
-
Apparatus Setup:
-
Set up the USP Apparatus 2 with 900 mL of the desired dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 75 RPM.[1]
-
-
Dissolution Testing:
-
Place one tablet of a single calcium salt into each vessel.
-
Start the paddle rotation immediately.
-
Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 10, 30, 60, and 90 minutes).[5]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
-
Sample Analysis:
-
Dilute the filtered samples appropriately with a suitable diluent.
-
Analyze the concentration of dissolved calcium in each sample using AAS or ICP-OES.
-
-
Data Analysis:
-
Calculate the percentage of the labeled amount of calcium dissolved at each time point for each calcium salt and pH condition.
-
Plot the percentage of calcium dissolved against time to generate dissolution profiles.
-
Compare the dissolution profiles of the different calcium salts at each pH.
-
Visualizing the Dissolution Workflow
The following diagram illustrates the general workflow of a comparative dissolution study for calcium salts.
Caption: General workflow for a comparative dissolution study of calcium salts.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Intestinal Absorption of Calcium Citrate Tetrahydrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intestinal absorption of calcium citrate (B86180) tetrahydrate with other common calcium supplements, supported by data from animal studies. The information is intended to assist researchers and professionals in drug development in understanding the relative bioavailability of different calcium salts.
Executive Summary
Animal studies indicate that calcium citrate tetrahydrate generally exhibits superior or at least comparable bioavailability to other common calcium supplements such as calcium carbonate and tricalcium phosphate. The citrate salt's higher solubility, particularly in acidic environments, is thought to contribute to its enhanced absorption. While the absolute absorption rates can vary depending on the animal model and experimental conditions, the trend towards better absorption of calcium citrate is a recurring theme in the literature. A meta-analysis of clinical studies has suggested that calcium citrate is absorbed 22% to 27% better than calcium carbonate, both with and without meals[1]. Some animal studies suggest an even greater difference, with one source indicating that calcium citrate could be up to 2.5 times more bioavailable than calcium carbonate[2]. However, other studies in rats have shown no significant difference in calcium retention between calcium citrate, calcium carbonate, and tricalcium phosphate, highlighting the importance of considering the specific experimental design when evaluating results.
Comparative Analysis of Calcium Absorption from Animal Studies
The following tables summarize quantitative data from animal studies comparing the absorption and bioavailability of calcium citrate with other calcium salts.
Table 1: Bioavailability of Various Calcium Salts in Parathyroidectomized Rats
| Calcium Salt | Serum Calcium Level (6 hours after feeding) | Mineralization of Incisor Dentin | Relative Absorption |
| Calcium Lactate | 7.6 mg/dl | Best | High |
| Calcium Carbonate | 6.2 mg/dl | Moderate | Moderate |
| Calcium Phosphate | 4.8 mg/dl | Poor | Poor |
Data adapted from a study in parathyroidectomized rats, indicating that in this model, calcium absorption is highest from calcium lactate, followed by calcium carbonate, and is poorest from calcium phosphate[3].
Table 2: Comparative Bioavailability of Calcium Supplements in Growing Rats
| Calcium Source | True Absorption (%) | Intermediate Utilization (%) | Bioavailability (%) |
| Calcium Citrate | 98.6 | 97.9 | 96.5 |
| Calcium Lactate | 98.6 | 97.9 | 96.5 |
| Calcium Acetate | 98.6 | 97.9 | 96.5 |
| Oyster-shell (Carbonate) | 97.7 | 97.6 | 95.2 |
| Eggshell (Carbonate) | 96.3 | Not specified | 93.8 |
| β-Tricalcium Phosphate | 94.9 | 97.0 | 92.0 |
This table is based on a metabolic study in growing rats using ⁴⁵Ca-labeled diets. It shows a uniformly high absorption for several organic calcium salts, with slightly lower bioavailability for inorganic sources[4].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing calcium bioavailability in rat models.
Protocol 1: Calcium Bioavailability Study in Parathyroidectomized Rats
This protocol is based on a study comparing the bioavailability of calcium lactate, calcium carbonate, and calcium phosphate[3].
-
Animal Model: Parathyroidectomized (PTXed) male rats.
-
Acclimation and Diet:
-
Three days prior to surgery and for 11 days post-surgery, rats are fed a low calcium diet (0.1% Ca) at a daily amount of 12 g.
-
After this period, the diet is switched to a high calcium diet (1.5% Ca) containing one of the test calcium salts (calcium lactate, calcium carbonate, or calcium phosphate).
-
-
Experimental Procedure:
-
Serum calcium and phosphorus concentrations are measured every three days, both immediately before feeding and 6 hours after feeding.
-
The degree and location of mineralization in the incisor dentin are assessed histologically using a time-marking method with lead acetate.
-
-
Endpoint Analysis:
-
Comparison of serum calcium concentrations between the different diet groups at various time points.
-
Histological evaluation of incisor dentin mineralization to determine the extent of calcium utilization.
-
Protocol 2: Isotope Tracer Method for Determining Calcium Bioavailability in Growing Rats
This protocol is a generalized representation of methodologies that use radioisotopes to measure true calcium absorption.
-
Animal Model: Growing male Sprague-Dawley (SD) rats[5].
-
Diet Preparation:
-
A control diet is formulated to meet the nutritional requirements of growing rats.
-
Experimental diets are prepared by supplementing the control diet with the test calcium sources (e.g., calcium citrate, calcium carbonate, tricalcium phosphate) to achieve a specific calcium concentration (e.g., 0.5% or 1.0% Ca).
-
The diets are extrinsically labeled with a calcium radioisotope, such as ⁴⁵Ca.
-
-
Experimental Procedure:
-
Endpoint Analysis:
-
The amount of ⁴⁵Ca in the diet, feces, and urine is determined using a liquid scintillation counter.
-
Apparent calcium absorption is calculated as: (Calcium Intake - Fecal Calcium) / Calcium Intake * 100.
-
True calcium absorption can be determined by accounting for endogenous fecal calcium excretion, often measured in a separate group of animals administered the isotope intravenously.
-
Signaling Pathways and Experimental Workflows
Intestinal Calcium Absorption Pathways
Calcium is absorbed in the small intestine through two primary pathways: the transcellular and the paracellular pathways. The transcellular pathway is an active, saturable process that is most prominent in the duodenum and is regulated by vitamin D. The paracellular pathway is a passive, non-saturable process that occurs throughout the small intestine.
Experimental Workflow for a Rat Bioavailability Study
The following diagram illustrates a typical workflow for an in vivo study designed to compare the bioavailability of different calcium supplements in a rat model.
References
- 1. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. coxtechnic.com [coxtechnic.com]
- 3. [Comparisons of bioavailability of various calcium salts. Utilization incisor dentin in parathyroidectomized rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability study of calcium sandoz-250 by atomic absorption spectroscopy in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5. In vivo test of calcium absorption in rats [bio-protocol.org]
A Comparative Guide to Clinical Trials on Calcium Citrate Supplementation
For researchers and professionals in drug development, understanding the nuances of calcium supplementation is critical for designing effective clinical trials and formulating superior products. This guide provides a detailed comparison of calcium citrate (B86180) with other calcium forms, primarily calcium carbonate, based on data from various clinical studies. The focus is on bioavailability, efficacy in promoting bone health, and the methodologies employed in these trials.
Bioavailability: Calcium Citrate vs. Calcium Carbonate
A significant body of research suggests that calcium citrate holds an advantage in terms of absorption.
A meta-analysis of 15 studies involving 184 subjects concluded that calcium absorption from calcium citrate is consistently higher than from calcium carbonate.[1][2] The analysis reported that calcium citrate absorption was greater by approximately 22% to 27%, a finding that held true whether the supplement was taken on an empty stomach or with meals.[1][2] Specifically, the absorption was 27.2% higher on an empty stomach and 21.6% higher with meals.[1][2]
Another study highlighted that calcium citrate is 2.5 times more bioavailable than calcium carbonate, even when the latter is taken with a meal to optimize its absorption.[3][4] However, it is worth noting that one study found that when taken with food, calcium from calcium carbonate is as absorbable as that from calcium citrate.[5] In contrast, a different study reported that a single serving of calcium carbonate powder was more bioavailable than calcium citrate tablets.[6]
Further research has also explored newer formulations, with one study indicating that calcium lysinate may have even greater bioavailability than both calcium citrate and calcium carbonate.[7]
Table 1: Comparative Bioavailability of Calcium Citrate and Calcium Carbonate
| Study Type | Number of Subjects | Key Finding | Citation |
| Meta-analysis | 184 | Calcium citrate absorption is 22-27% higher than calcium carbonate, both with and without meals. | [1][2] |
| Clinical Trial | Postmenopausal women | Calcium citrate is 2.5 times more bioavailable than calcium carbonate, even with a meal. | [3][4] |
| Clinical Trial | 37 healthy adults | When taken with food, calcium carbonate is as absorbable as calcium citrate. | [5] |
| Clinical Trial | 23 premenopausal women | A single serving of calcium carbonate powder is more bioavailable than calcium citrate tablets. | [6] |
Efficacy in Bone Health
Clinical trials have demonstrated the positive effects of calcium citrate supplementation on bone mineral density (BMD) and markers of bone turnover.
A randomized, placebo-controlled study involving 63 postmenopausal women found that daily supplementation with 800 mg of calcium citrate averted bone loss and stabilized bone density over two years.[8][9] In the calcium citrate group, L2-L4 vertebral bone density showed a slight increase of 1.03% after two years, whereas the placebo group experienced a significant decline of -2.38%.[8][9] Similarly, radial shaft bone density remained stable in the treatment group (-0.02%) but decreased significantly in the placebo group (-3.03%).[8][9]
Furthermore, studies comparing the effects of calcium citrate and calcium carbonate on bone turnover markers in postmenopausal women have shown that calcium citrate leads to a more significant reduction in bone resorption.[10][11][12] In one crossover study, 1000 mg/day of calcium citrate for 12 weeks decreased urinary N-telopeptide by 30% and C-telopeptide by 31%, while calcium carbonate showed no significant change in these markers.[10][11]
Table 2: Efficacy of Calcium Citrate on Bone Health Markers
| Outcome Measure | Calcium Citrate Group | Placebo/Calcium Carbonate Group | Study Details | Citation |
| Change in L2-L4 BMD | +1.03% after 2 years | -2.38% after 2 years | 800 mg/day calcium citrate vs. placebo in postmenopausal women | [8][9] |
| Change in Radial Shaft BMD | -0.02% after 2 years | -3.03% after 2 years | 800 mg/day calcium citrate vs. placebo in postmenopausal women | [8][9] |
| Change in Urinary N-telopeptide | -30% after 12 weeks | +2% after 12 weeks | 1000 mg/day calcium citrate vs. 1000 mg/day calcium carbonate in postmenopausal women | [10][11] |
| Change in Urinary C-telopeptide | -31% after 12 weeks | +3% after 12 weeks | 1000 mg/day calcium citrate vs. 1000 mg/day calcium carbonate in postmenopausal women | [10][11] |
Experimental Protocols
The design of clinical trials investigating calcium supplementation is crucial for interpreting the results. Below are summaries of typical experimental protocols.
A common approach to compare the bioavailability of different calcium formulations is a randomized, crossover study.
-
Participants: Healthy volunteers, often within a specific demographic (e.g., postmenopausal women).
-
Design: Each participant receives each of the different calcium formulations in a randomized order, with a "washout" period between each treatment phase to eliminate any carryover effects.
-
Intervention: A single dose of the calcium supplement (e.g., 500 mg of elemental calcium) is administered. In some studies, this is given with a standardized meal, while in others, it is given in a fasting state.[5][13]
-
Outcome Measures: Blood samples are collected at baseline and at various time points after ingestion (e.g., 1, 2, 4, 6 hours) to measure changes in serum calcium levels.[13] Urine may also be collected to measure calcium excretion.
-
Analysis: The area under the curve (AUC) for serum calcium concentration over time is calculated to determine the total amount of calcium absorbed.
To assess the long-term efficacy of calcium supplementation on bone health, a randomized, placebo-controlled trial is often employed.
-
Participants: Individuals at risk for bone loss, such as postmenopausal women.
-
Design: Participants are randomly assigned to receive either the calcium supplement or a placebo for an extended period (e.g., one to two years).
-
Intervention: A daily dose of calcium citrate (e.g., 800 mg of elemental calcium) or placebo is administered.[8][9]
-
Outcome Measures: Bone mineral density is measured at baseline and at regular intervals (e.g., annually) at various skeletal sites (e.g., lumbar spine, femoral neck, radial shaft) using techniques like dual-energy X-ray absorptiometry (DXA). Markers of bone turnover in blood and urine are also often assessed.
-
Analysis: The percentage change in BMD from baseline is compared between the treatment and placebo groups.
Visualizing Experimental Workflows and Biological Pathways
Caption: Crossover design for a calcium bioavailability trial.
Caption: Calcium citrate's effect on bone resorption.
Adverse Effects
While calcium supplements are generally well-tolerated, some side effects can occur. Gastrointestinal issues such as gas, bloating, and constipation are the most common.[14][15] Notably, calcium carbonate is more frequently associated with constipation than calcium citrate.[15] There have been concerns about a potential link between high-dose calcium supplements and an increased risk of kidney stones and cardiovascular events, though the evidence remains mixed and requires further research.[16][17]
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. coxtechnic.com [coxtechnic.com]
- 5. Absorption of calcium as the carbonate and citrate salts, with some observations on method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women | Food & Nutrition Research [foodandnutritionresearch.net]
- 7. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of calcium citrate on bone density in the early and mid-postmenopausal period: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women | springermedicine.com [springermedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. Acute effects of calcium citrate with or without a meal, calcium-fortified juice and a dairy product meal on serum calcium and phosphate: a randomised cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goodrx.com [goodrx.com]
- 15. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 16. Calcium Supplementation- Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Risks and Benefits of Calcium Supplementation [e-enm.org]
A Comparative Analysis of Calcium Citrate Tetrahydrate and Other Calcium Supplements for Osteoporosis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of calcium citrate (B86180) tetrahydrate against other common calcium supplements, primarily calcium carbonate, for the prevention and management of osteoporosis. The information presented is based on experimental data from various clinical and in vitro studies, focusing on key performance parameters such as bioavailability, solubility, impact on bone mineral density (BMD), and side effect profiles. Detailed experimental methodologies and relevant physiological pathways are also described to provide a thorough understanding for research and development applications.
Executive Summary
Calcium supplementation is a cornerstone of osteoporosis management. While various calcium salts are available, their efficacy can differ based on fundamental physicochemical and physiological factors. Calcium citrate, particularly in its tetrahydrate form, and calcium carbonate are the most extensively studied supplements. Evidence suggests that calcium citrate offers superior bioavailability, especially in individuals with reduced gastric acid secretion, a common condition in the elderly population disproportionately affected by osteoporosis. While calcium carbonate contains a higher percentage of elemental calcium, its absorption is more dependent on an acidic environment. Clinical data on bone mineral density changes show that both supplements can be effective in slowing bone loss, with some studies suggesting a modest advantage for calcium citrate. Gastrointestinal side effects, such as constipation and bloating, are more frequently reported with calcium carbonate.
Quantitative Data Comparison
The following tables summarize key quantitative data extracted from multiple studies comparing different calcium supplements.
Table 1: Bioavailability and Elemental Calcium Content
| Calcium Salt | Elemental Calcium (%) | Bioavailability | Key Findings & Citations |
| Calcium Citrate | ~21% | Higher than Calcium Carbonate | A meta-analysis of 15 studies found that calcium absorption from calcium citrate was 22% to 27% higher than from calcium carbonate, both with and without meals[1][2]. Another study reported that calcium citrate is 2.5 times more bioavailable than calcium carbonate, even when the latter is taken with a meal[3][4]. |
| Calcium Carbonate | ~40% | Lower, pH-dependent | Requires stomach acid for optimal absorption and is therefore recommended to be taken with food[5][6]. In achlorhydric individuals, its absorption is significantly impaired[7]. |
| Calcium Citrate Malate (B86768) | ~21-24% | High | Fractional absorption can be as high as 42%[8]. |
| Calcium Phosphate | Varies | Moderate | |
| Calcium Gluconate | ~9% | Lower |
Table 2: Impact on Bone Mineral Density (BMD)
| Calcium Supplement | Study Population | Duration | Change in BMD | Key Findings & Citations |
| Calcium Citrate Malate | Postmenopausal women | 2 years | Prevented bone loss at the femoral neck, radius, and spine. | In a randomized trial, calcium citrate malate was effective in preventing bone loss at multiple sites[[“]]. |
| Calcium Carbonate | Postmenopausal women | 2 years | Maintained bone density at the femoral neck and radius, but not the spine. | The same study showed calcium carbonate was less effective at preventing spinal bone loss compared to calcium citrate malate[[“]]. |
| Calcium Citrate | Postmenopausal women | 12 weeks | Significantly decreased markers of bone resorption. | A crossover study found that 1000 mg/day of calcium citrate significantly reduced urinary N-telopeptide (-30%) and C-telopeptide (-31%), while calcium carbonate showed no significant change[4][10]. |
Table 3: Solubility at Different pH Levels
| Calcium Salt | Solubility at pH 2.0 (Gastric) | Solubility at pH 7.0 (Intestinal) | Key Findings & Citations |
| Calcium Citrate Tetrahydrate | High | Forms soluble complexes, maintaining higher solubility. | An in vitro study showed that at pH 7.0, calcium citrate and calcium citrate malate formed significantly higher levels of soluble complexes compared to other salts[11][12]. |
| Calcium Carbonate | High (in acidic environment) | Low, precipitates extensively. | Its solubility is highly dependent on an acidic pH for dissolution[13][14]. At neutral pH, its solubility is significantly reduced[13][14]. |
| Calcium Phosphate | Moderate | Precipitates extensively. | Shows poor solubility at neutral pH[11][12]. |
Table 4: Reported Gastrointestinal Side Effects
| Calcium Supplement | Common Side Effects | Incidence | Key Findings & Citations |
| Calcium Citrate | Less common | Lower | Less likely to cause constipation and bloating[5][15]. |
| Calcium Carbonate | Constipation, bloating, gas | Higher | More frequently associated with gastrointestinal side effects, which is attributed to the release of carbon dioxide[5][7][16][17]. |
Experimental Protocols
1. Determination of Calcium Bioavailability using Dual-Isotope Method
This method is a gold standard for accurately measuring fractional calcium absorption.
-
Subject Preparation: Subjects typically undergo a washout period to clear any supplemental calcium and are placed on a standardized diet with a known calcium content for a defined period before the study.
-
Isotope Administration:
-
An oral dose of a stable calcium isotope (e.g., 44Ca) is administered with a test meal or the calcium supplement being studied.
-
Simultaneously or shortly after, an intravenous dose of a different stable calcium isotope (e.g., 42Ca) is given.
-
-
Sample Collection: Urine is collected for a 24-hour period following isotope administration. Blood samples may also be taken at specific time points.
-
Analysis: The ratio of the two isotopes in the urine (or serum) is measured using mass spectrometry.
-
Calculation: The fractional calcium absorption is calculated from the ratio of the orally administered isotope to the intravenously administered isotope that appears in the urine. This ratio corrects for endogenous calcium excretion.
2. Assessment of Bone Mineral Density (BMD) using Dual-Energy X-ray Absorptiometry (DXA)
DXA is the most widely used technique for measuring BMD in clinical and research settings.
-
Principle: The technique uses two X-ray beams with different energy levels. The differential attenuation of these beams by bone and soft tissue allows for the calculation of bone mineral content.
-
Procedure:
-
The patient lies on a table, and a scanning arm passes over the area of interest (commonly the lumbar spine and hip).
-
The X-ray source is located below the patient, and a detector is positioned above.
-
-
Data Acquisition and Analysis: The scanner generates images and calculates the bone mineral content (in grams) and the area of the scanned region (in cm²). BMD is then expressed as g/cm².
-
Outcome Measures:
-
T-score: Compares the patient's BMD to that of a healthy young adult of the same sex. A T-score of -2.5 or lower is the diagnostic criterion for osteoporosis.
-
Z-score: Compares the patient's BMD to that of an age- and sex-matched population.
-
Signaling Pathways and Experimental Workflows
Calcium Signaling in Bone Metabolism
Calcium plays a critical role in the function of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The RANKL/RANK signaling pathway is pivotal in osteoclast differentiation and activation.
Caption: RANKL/RANK signaling pathway leading to osteoclast differentiation.
Experimental Workflow for a Calcium Bioavailability Study
The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of two different calcium supplements using the dual-isotope method.
Caption: Crossover experimental design for comparing calcium supplement bioavailability.
Conclusion
For researchers and professionals in drug development, the choice of calcium salt in a formulation for osteoporosis should be guided by a clear understanding of its performance characteristics. This compound consistently demonstrates superior bioavailability compared to calcium carbonate, a factor that is particularly relevant for the elderly and individuals on acid-reducing medications. While both can contribute to maintaining bone health, the enhanced absorption and better tolerability profile of calcium citrate may lead to improved patient compliance and, consequently, better clinical outcomes in the management of osteoporosis. Further research could focus on head-to-head, long-term clinical trials directly comparing the fracture risk reduction of these two supplements in high-risk populations.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coxtechnic.com [coxtechnic.com]
- 4. Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Calcium Citrate Versus Calcium Carbonate for the Management of Chronic Hypoparathyroidism [ctv.veeva.com]
- 8. altmedrev.com [altmedrev.com]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Solubility Characteristics of Six Calcium Salts. | Semantic Scholar [semanticscholar.org]
- 13. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. www-pub.iaea.org [www-pub.iaea.org]
- 16. Clinical study of the tolerability of calcium carbonate–casein microcapsules as a dietary supplement in a group of postmenopausal women - Drugs in Context [drugsincontext.com]
- 17. Calcium Citrate Versus Calcium Carbonate in the Management of Chronic Hypoparathyroidism: A Randomized, Double‐Blind, Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Calcium Citrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of calcium citrate (B86180). The performance of three widely used techniques—Complexometric Titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry—is evaluated based on published experimental data. Detailed experimental protocols and visual workflows are provided to assist in method selection and implementation.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of each analytical method, offering a clear comparison for researchers to select the most suitable technique for their specific needs.
| Analytical Method | Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Quantification (LOQ) |
| Complexometric Titration | Calcium | 0.9998[1] | 99.0[1] | < 1.0 (Intra-day)[2] | Not Typically Determined |
| Ion Chromatography (IC) | Citrate | > 0.9990[2] | 95.0 - 105.0[2] | < 2.0 (Inter-day)[2] | 0.2 µg/mL[2] |
| Calcium | 0.9997[3] | Not Reported | Not Reported | 6.0 µg/L[3] | |
| UV-Vis Spectrophotometry | Calcium | 0.9989[4] | 91.03 - 98.24[4] | 2.45[4] | 0.042 µg/mL[4] |
Experimental Protocols
Complexometric Titration with EDTA
This method determines the concentration of calcium in a sample by titrating it with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with calcium ions.
Instrumentation:
-
Analytical Balance
-
Burette (50 mL)
-
Volumetric flasks and pipettes
-
Erlenmeyer flasks
-
Magnetic stirrer
Reagents:
-
EDTA disodium (B8443419) salt solution (0.05 M), standardized
-
Hydrochloric acid (HCl), 3N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydroxy naphthol blue indicator
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 350 mg of calcium citrate, previously dried at 150°C to a constant weight. Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of 3N hydrochloric acid. Dilute the solution with deionized water to about 100 mL in a volumetric flask.[5]
-
Titration: Transfer a known volume of the sample solution to an Erlenmeyer flask. While stirring, add approximately 30 mL of 0.05 M EDTA solution from a burette.
-
Add 15 mL of 1N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator.[5]
-
Continue the titration with the EDTA solution until the color changes to a distinct blue endpoint.[5]
-
Calculation: The concentration of calcium citrate is calculated based on the volume of EDTA solution consumed. Each mL of 0.05 M EDTA is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂).[5]
Ion Chromatography (IC)
This method is suitable for the simultaneous or individual quantification of both the calcium and citrate ions. It separates ions based on their affinity to an ion-exchange resin.
Instrumentation:
-
Ion chromatograph equipped with a conductivity detector and a suppressor
-
Anion-exchange column (for citrate)
-
Cation-exchange column (for calcium)
-
Autosampler
Reagents:
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) eluent (e.g., 20 mM) for anion analysis[2]
-
Methanesulfonic acid (MSA) eluent for cation analysis
-
High-purity deionized water
-
Calcium and citrate standard solutions
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of calcium citrate and dissolve it in a known volume of deionized water. The solution may need to be further diluted to fall within the linear range of the instrument. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions (Citrate):
-
Chromatographic Conditions (Calcium):
-
Column: A suitable cation-exchange column.
-
Eluent: Methanesulfonic acid.
-
Flow Rate: As recommended for the column.
-
Detection: Suppressed conductivity.
-
-
Analysis: Inject the prepared sample and standards into the ion chromatograph. Identify and quantify the peaks based on the retention times and peak areas of the standards.
UV-Vis Spectrophotometry
This method involves the formation of a colored complex between calcium ions and a specific chromogenic agent. The absorbance of this complex is then measured at a specific wavelength, which is proportional to the calcium concentration.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes
-
Volumetric flasks and pipettes
Reagents:
-
Murexide (B42330) indicator[4][6]
-
Sodium hydroxide (NaOH) solution, 0.1N[6]
-
Calcium standard solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of calcium citrate and dissolve it in a known volume of deionized water. A digestion step with nitric acid may be necessary for certain sample matrices to release the calcium ions.[6] Neutralize the solution with 0.1N NaOH.
-
Complex Formation: To a known volume of the prepared sample solution in a volumetric flask, add the murexide reagent to form a reddish-purple calcium-murexide complex.[6]
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 530 nm).[4]
-
Quantification: Prepare a calibration curve using standard solutions of calcium of known concentrations. Determine the concentration of calcium in the sample by comparing its absorbance to the calibration curve.
Visualizations
References
A Comparative Analysis of Calcium Carbonate and Calcium Citrate Absorption: A Crossover Study Review
For Researchers, Scientists, and Drug Development Professionals
Calcium is a critical mineral for numerous physiological processes, and supplementation is often necessary to meet daily requirements. The two most common forms of calcium supplements are calcium carbonate and calcium citrate (B86180). Understanding their comparative absorption and bioavailability is crucial for effective formulation and clinical recommendation. This guide provides an objective comparison based on data from several cross-over studies, which are considered the gold standard for bioavailability assessment due to their ability to minimize inter-individual variability.
Key Findings from Comparative Crossover Studies
A meta-analysis of 15 studies involving 184 subjects concluded that calcium citrate is absorbed approximately 22% to 27% better than calcium carbonate, both when taken on an empty stomach and with meals.[1][2] However, the choice of supplement can be influenced by various factors, including the target population and the supplement's formulation.
For instance, a study on patients who had undergone metabolic bariatric surgery found that calcium citrate was significantly more effective than calcium carbonate in reducing parathyroid hormone (PTH) levels and increasing urinary calcium excretion, indicating better absorption.[3] Conversely, a study in healthy premenopausal women demonstrated that a single serving of calcium carbonate powder was more bioavailable than calcium citrate tablets.[4][5][6] Another study involving postmenopausal women found that calcium citrate had a superior bioavailability, being 2.5 times more bioavailable than calcium carbonate even when the latter was taken with a meal.[7] When taken with food, one study found that the absorption of calcium from carbonate and citrate salts was comparable.[8]
These seemingly conflicting results highlight the importance of considering the patient's physiological state (e.g., gastric acid levels, which are affected by bariatric surgery) and the supplement's formulation (e.g., powder vs. tablet) when evaluating bioavailability.
Quantitative Data from Crossover Studies
The following table summarizes the quantitative data from key crossover studies comparing the absorption of calcium carbonate and calcium citrate. The metrics used to assess absorption include changes in serum calcium levels, urinary calcium excretion, and the suppression of parathyroid hormone (PTH).
| Study Population | Calcium Salt & Dosage | Key Absorption Metrics | Results |
| Post-Metabolic Bariatric Surgery Patients [3] | Calcium Citrate vs. Calcium Carbonate | - Serum PTH levels- Relative Ca bioavailability (AUC0-8h)- Urinary Ca excretion | Calcium citrate showed significantly lower PTH levels, higher relative bioavailability (AUC0-8h: 76.1 vs 74.7 mg/dL·h), and greater urinary Ca excretion (83.7 vs 68.6 mg/dL) compared to calcium carbonate. |
| Healthy Premenopausal Women [4][5][6] | Calcium Carbonate Powder (1000 mg Ca) vs. Calcium Citrate Tablets (500 mg Ca) | - Total and ionized serum calcium at 4h | Calcium carbonate powder resulted in greater absorption in total and ionized calcium at 4 hours (4.25 ± 0.21 vs. 4.16 ± 0.16, p=0.001) compared to calcium citrate tablets. |
| Postmenopausal Women [7] | Calcium Citrate (250 mg) vs. Calcium Carbonate | - Serum calcium- Urinary calcium- Serum PTH | Calcium citrate was found to be 2.5 times more bioavailable than calcium carbonate, even when calcium carbonate was taken with a meal. It also suppressed PTH by more than 50%. |
| Healthy Adults [8] | Calcium Carbonate vs. Calcium Citrate (300 mg and 1000 mg Ca loads with a meal) | - Tracer appearance in serum- Absorptive increment in urinary calcium | When taken with food, there was no significant difference in the absorption between calcium carbonate and calcium citrate. |
Experimental Protocols
The general methodology for a crossover study comparing calcium salt absorption involves the following key steps:
-
Participant Recruitment: A cohort of subjects is selected based on specific inclusion and exclusion criteria (e.g., age, health status, menopausal status).
-
Dietary Control: Participants are often placed on a calcium-restricted diet for a period (e.g., 7 days) leading up to the study to standardize baseline calcium levels.[4][5]
-
Fasting: Subjects typically fast overnight (e.g., 12-14 hours) before the administration of the calcium supplement.[4][5][9]
-
Randomization and Blinding: The study is often randomized and double-blinded, meaning neither the participants nor the researchers know which calcium salt is being administered during each phase.[3]
-
Intervention Phases: Each participant receives a single dose of one type of calcium supplement (e.g., calcium carbonate). Blood and urine samples are collected at baseline and at specified intervals (e.g., 0, 1, 2, 4, 8 hours) post-administration to measure changes in calcium and PTH levels.[3][4][5]
-
Washout Period: A washout period of sufficient duration (e.g., 7 days) is implemented between intervention phases to ensure that the effects of the first supplement are completely eliminated before the administration of the second supplement.[9]
-
Crossover: After the washout period, the participants "cross over" to the other calcium supplement (e.g., calcium citrate), and the same protocol of sample collection and analysis is repeated.
-
Data Analysis: The data from both phases are then analyzed to compare the bioavailability of the two calcium salts within the same group of individuals.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a randomized, double-blind crossover study for comparing the absorption of two different calcium supplements.
Caption: A typical randomized, double-blind crossover study design.
References
- 1. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Comparison of calcium citrate and calcium carbonate absorption in patients with a Roux-en-Y gastric bypass, sleeve gastrectomy, and one-anastomosis gastric bypass: a double-blind, randomized cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. coxtechnic.com [coxtechnic.com]
- 8. Absorption of calcium as the carbonate and citrate salts, with some observations on method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Calcium Citrate Tetrahydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides detailed, step-by-step procedures for the proper disposal of calcium citrate (B86180) tetrahydrate, aligning with standard laboratory safety practices and regulatory considerations.
Calcium citrate tetrahydrate is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, proper disposal is still necessary to maintain a safe laboratory environment and comply with local and national regulations.
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all national and local regulations governing chemical waste.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
General Disposal Steps:
-
Keep in Original Container: Whenever possible, leave the this compound in its original container.[1] This ensures clear labeling and prevents accidental mixing with other substances.
-
Avoid Mixing Waste: Do not mix this compound with other chemical waste.[1]
-
Labeling: Ensure the container is clearly and accurately labeled as "this compound" and includes any other information required by your institution.
-
Waste Collection: Transfer the sealed container to your laboratory's designated chemical waste collection area. Follow your institution's specific procedures for waste pickup.
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[1] They should be disposed of as unused product.[2][3]
Spill Cleanup and Disposal:
In the event of a spill, follow these procedures:
-
Ensure Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[4][5] If significant dust is generated, a dust respirator may be necessary.[4][5]
-
Containment: For small spills, use appropriate tools to sweep up the solid material and place it in a suitable, labeled container for disposal.[3][4]
-
Cleaning: After the solid material has been removed, clean the contaminated surface by spreading water on it.[4]
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated PPE, should be placed in a sealed bag and disposed of as chemical waste.
Important Considerations:
-
Drain Disposal: There is conflicting information regarding drain disposal. Some sources suggest that for large spills, after collecting the bulk material, the area can be washed with water and evacuated through the sanitary system.[4] However, other safety data sheets explicitly state, "Do not let product enter drains."[1][3] Therefore, the most prudent and recommended course of action is to avoid drain disposal unless explicitly permitted by your local regulations and institutional EHS guidelines.
-
Regulatory Compliance: The ultimate responsibility for proper disposal lies with the generator of the waste. Always prioritize local and national regulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Flash Point | >93.3°C / 200°F (Closed Cup) | [4][5] |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for Calcium Citrate Tetrahydrate
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Calcium citrate (B86180) tetrahydrate (CAS No. 5785-44-4).
Operational Plan: Personal Protective Equipment (PPE) and Engineering Controls
When handling Calcium citrate tetrahydrate, a systematic approach to safety is crucial. The following engineering controls and personal protective equipment are recommended to minimize exposure and ensure a safe working environment.[1][2][3]
Engineering Controls:
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne dust levels below recommended exposure limits.[1][3] If operations generate dust, fume, or mist, ventilation is necessary to keep exposure to airborne contaminants low.[1]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential for minimizing direct contact with this compound.
-
Eye and Face Protection: Safety glasses with side-shields or goggles are required to protect against dust particles.[3][4]
-
Skin Protection:
-
Gloves: Impervious gloves, such as rubber gloves, should be worn.[2][5] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]
-
Lab Coat/Protective Clothing: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[1][3] For larger spills, a full suit may be required.[1]
-
-
Respiratory Protection: In situations where dust is generated and ventilation is inadequate, an approved/certified dust respirator is required.[1][3] A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large-scale operations or emergencies.[6]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the following table summarizes the recommended safety and protective measures.[7][8]
| Parameter | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [1][3] |
| Skin Protection | Impervious gloves (e.g., rubber), lab coat, long-sleeved clothing. | [1][2][6] |
| Respiratory Protection | Dust mask/particulate respirator required if dust is generated or ventilation is inadequate. | [1][3][9] |
| Engineering Controls | Local exhaust ventilation or process enclosures to control airborne dust. | [1][3] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal:
-
For small spills, use appropriate tools to put the spilled solid into a convenient waste disposal container.[1]
-
For larger quantities, unused, or waste material, it should be collected in suitable, closed containers for disposal.[5]
-
Dispose of the chemical waste in accordance with local, regional, and national regulations.[9] It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not let the product enter drains.[5][9]
-
-
Contaminated PPE Disposal:
-
Container Disposal:
Emergency First Aid Procedures
In the event of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] If irritation persists, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[10] If skin irritation occurs, get medical advice.[4]
-
Inhalation: If dust is inhaled, move the person to fresh air.[5][9] If breathing is difficult or discomfort persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water.[5] If large quantities are swallowed, call a physician immediately.[1] Do not induce vomiting unless directed by medical personnel.[2]
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. redox.com [redox.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sdfine.com [sdfine.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. showakako.co.jp [showakako.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
